molecular formula C10H15Cl B1585529 1-Chloroadamantane CAS No. 935-56-8

1-Chloroadamantane

Cat. No.: B1585529
CAS No.: 935-56-8
M. Wt: 170.68 g/mol
InChI Key: OZNXTQSXSHODFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>An unusual zwitterionic diradical intermediate complex was generated during the photoinduced electron-transfer substitution reaction between 1-chloroadamantane and tert-butylamine system in a hydrocarbon glass.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXTQSXSHODFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061318
Record name Tricyclo[3.3.1.13,7]decane, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-56-8
Record name 1-Chloroadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloroadamantane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[3.3.1.13,7]decane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricyclo[3.3.1.13,7]decane, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorotricyclo[3.3.1.13,7]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOZ9S5Z71H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Chloroadamantane CAS number 935-56-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloroadamantane (CAS 935-56-8)

Introduction

This compound, with CAS number 935-56-8, is a halogenated derivative of adamantane, a rigid, tricycle hydrocarbon.[1] It is characterized as a white to light grey crystalline solid.[2][3] This compound serves as a crucial building block and versatile intermediate in organic synthesis. Its unique lipophilic and three-dimensional cage structure makes it a valuable scaffold in medicinal chemistry and materials science.[4][5] It is a key precursor for the synthesis of various functionalized adamantane derivatives, which have found applications ranging from antiviral drugs to advanced polymers.[3][4][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a stable compound under normal conditions, though it is noted to be light-sensitive.[3] It is poorly soluble in water but soluble in nonpolar organic solvents and hydrocarbons.[2][7]

PropertyValueSource(s)
CAS Number 935-56-8
Molecular Formula C₁₀H₁₅Cl[2][8]
Molecular Weight 170.68 g/mol [2][8]
Appearance White to light grey crystalline solid[2][3][9]
Melting Point 165-166 °C[2]
Boiling Point 211.58 °C (estimate)[2][3]
Density 1.0492 g/cm³ (estimate)[2][3]
Refractive Index 1.6012 (estimate)[2][3]
Flash Point 82.3 °C[3]
Vapor Pressure 0.088 mmHg at 25°C[3]
Solubility Poorly soluble in water. Soluble in hydrocarbons, DMSO (Slightly), Methanol (Slightly).[2][3][7]
Storage Temperature 2-8°C[2][3]

Spectral Data

Comprehensive spectral data for this compound is available, confirming its distinct cage structure.

Spectral Data TypeKey Information / Source
¹H NMR Spectrum available from ChemicalBook.[10]
¹³C NMR Spectrum and chemical shifts available from SpectraBase.[11]
Mass Spectrometry (MS) Mass spectrum (electron ionization) data is available from the NIST WebBook and SpectraBase.[12]
Infrared (IR) Spectroscopy IR spectrum available from ChemicalBook.[13]

Synthesis and Purification

This compound can be synthesized effectively from either adamantane or 1-adamantanol, with both methods offering high yields.[14] A particularly efficient method involves the catalytic chlorination of 1-adamantanol.[6]

Experimental Protocol: Catalytic Chlorination of 1-Adamantanol

This method utilizes a highly active Fe-Ti-polymer catalyst for the chlorination of 1-adamantanol with chloroform as the chlorinating agent. The reaction proceeds at room temperature with high conversion and yield.[6]

Materials:

  • 1-Adamantanol

  • Chloroform (CHCl₃)

  • Iron (II or III) salt (e.g., FeCl₃)

  • Metallic titanium (powder, chips, or plates)

  • Polymer (e.g., polybutadiene, polyisoprene)

  • Silicon dioxide (SiO₂)

Procedure:

  • Catalyst Preparation: The active form of the catalyst is prepared by heating a mixture of an iron salt, metallic titanium, and a polymer in a chloroform solution at 200°C for 0.5-1 hour in an autoclave or sealed glass ampule.[6]

  • Chlorination Reaction: To the prepared catalyst, add 1-adamantanol and chloroform. The typical molar ratio is [adamantanol]:[CHCl₃]:[Fe]:[Ti] = 500:1000:1:(1-100).[6] The reaction vessel is sealed and maintained at room temperature with agitation for 30-60 minutes. The reaction proceeds vigorously as HCl is generated from the chloroform.[6]

  • Work-up and Isolation: After the reaction is complete, the autoclave is opened, and the reaction mass is filtered through a layer of silicon dioxide (SiO₂) to remove the catalyst.[6]

  • Purification: Unreacted chloroform is distilled off from the filtrate. The remaining residue is then distilled under vacuum (e.g., at 80°C / 10 mmHg), which causes the this compound to sublime. The final product is collected, with reported yields of 92-95% and a melting point of 164-165°C.[6]

Synthesis_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Chlorination Reaction cluster_purification Work-up & Purification Fe_salt Iron Salt Heat Heat (200°C) Fe_salt->Heat Ti_metal Titanium Metal Ti_metal->Heat Polymer Polymer Polymer->Heat CHCl3_cat Chloroform CHCl3_cat->Heat Active_Catalyst Active Catalyst Heat->Active_Catalyst Reaction Reaction @ RT (30-60 min) Active_Catalyst->Reaction Adamantanol 1-Adamantanol Adamantanol->Reaction CHCl3_reagent Chloroform CHCl3_reagent->Reaction Crude_Mixture Crude Product Mixture Reaction->Crude_Mixture Filtration Filtration (via SiO2) Crude_Mixture->Filtration Distillation Distillation of CHCl3 Filtration->Distillation Sublimation Vacuum Sublimation Distillation->Sublimation Final_Product This compound Sublimation->Final_Product

Diagram 1: General workflow for the catalytic synthesis of this compound.
Purification Methods

For general purification, this compound can be crystallized from aqueous methanol (MeOH) or from methanol at -70°C.[2] Sublimation, as described in the synthesis protocol, is also an effective method.[2][6]

Chemical Reactivity and Applications

This compound is a key intermediate for introducing the adamantyl moiety into other molecules. Its applications are widespread, particularly in drug development and materials science.

  • Precursor for Adamantane Derivatives: It serves as a starting material for synthesizing other adamantane derivatives, such as perfluoroadamantane via aerosol direct fluorination.[2][15]

  • Synthesis of Ethers: It undergoes solvolysis with alcohols in the presence of palladium complexes to yield 1-alkoxyadamantanes and di-1-adamantyl ether, with yields up to 98%.[16]

  • Photoinduced Electron-Transfer (PET) Reactions: The compound has been studied in PET reactions, where it forms an unusual zwitterionic diradical intermediate complex with tert-butylamine.[3][15]

  • Drug Development Scaffold: The adamantane cage is a privileged scaffold in medicinal chemistry.[4] Its high lipophilicity and structural rigidity can enhance the pharmacokinetic properties of a drug, such as increasing stability and improving plasma distribution.[4][5] Derivatives of adamantane, originating from precursors like this compound, are fundamental to antiviral drugs (e.g., Amantadine, Rimantadine) that target the M2 ion channel of the Influenza A virus.[4] It is also explored in drug delivery systems like adamantane-containing liposomes (ACLs) for targeted therapy.[17]

  • Antiviral Activity: this compound itself has been shown to exhibit virucidal activity against the Newcastle disease virus in chick embryo fibroblasts.[2][3]

Applications AdCl This compound (CAS 935-56-8) App1 Drug Development (Lipophilic Scaffold) AdCl->App1 App2 Materials Science (Polymer Precursor) AdCl->App2 App3 Antiviral Research AdCl->App3 App4 Organic Synthesis (Intermediate) AdCl->App4 Deriv3 Amantadine Analogs App1->Deriv3 Deriv4 Drug Delivery Systems (e.g., Liposomes) App1->Deriv4 Deriv1 Perfluoroadamantanes App4->Deriv1 Deriv2 1-Alkoxyadamantanes App4->Deriv2

Diagram 2: Role of this compound as a central intermediate in synthesis.

Safety and Handling

While toxicological properties have not been fully investigated, this compound is classified as an irritant.[18][9] Proper safety precautions are essential during handling.

Safety InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[2][8]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][8]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][19]
Incompatibilities Strong oxidizing agents.[9][20]
Hazardous Decomposition Hydrogen chloride, carbon monoxide, carbon dioxide.[9]
Handling and Storage
  • Handling: Use with adequate ventilation in facilities equipped with an eyewash station and safety shower.[9][19] Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[9][19]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[9] The material is light-sensitive.[2][3]

First Aid Measures
  • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[9]

Conclusion

This compound is a cornerstone intermediate for adamantane chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The unique structural and lipophilic characteristics of the adamantyl group, readily introduced via this compound, continue to be exploited in the rational design of new pharmaceuticals and advanced materials, solidifying its importance in modern chemical and biomedical research.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 1-Chloroadamantane. The information is curated for researchers, scientists, and professionals in drug development who utilize adamantane derivatives in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination and synthesis, and provides a visual representation of a key reaction pathway.

Core Physicochemical Data

This compound, a halogenated derivative of adamantane, possesses a unique set of properties owing to its rigid, cage-like structure. The following table summarizes its key physicochemical parameters.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅Cl[1]
Molecular Weight 170.68 g/mol [1]
Melting Point 165-166 °C[1]
Boiling Point ~211.58 °C (rough estimate)
Density ~1.0492 g/cm³ (rough estimate)
Flash Point Not applicable[1]
Vapor Pressure No data available
Refractive Index ~1.6012 (estimate)
Solubility Poorly soluble in water; Soluble in hydrocarbons and nonpolar organic solvents. Slightly soluble in DMSO and Methanol.
LogP No experimentally determined data available.
Appearance White to light grey adhering crystalline solid.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound from Adamantane

This protocol describes a common method for the direct chlorination of adamantane.

Materials and Reagents:

  • Adamantane

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hydrochloric acid (35% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of adamantane in anhydrous carbon tetrachloride in a round-bottom flask, add tert-butyl chloride.

  • Slowly add anhydrous aluminum chloride to the mixture at room temperature. The reaction is typically stirred for 4 hours.

  • Upon completion, the reaction mixture is quenched by the addition of a large excess of 35% hydrochloric acid to decompose the aluminum chloride complexes.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by sublimation.

Purification by Vacuum Sublimation

Equipment:

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Schlenk flask

Procedure:

  • Place the crude this compound into the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring the cold finger is correctly positioned.

  • Connect the apparatus to a vacuum line and evacuate the system. A pressure of around 10-20 mmHg is typically sufficient.

  • Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature that allows for the sublimation of this compound without decomposition. The temperature should be gradually increased until sublimation is observed.

  • The purified this compound will deposit as crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully vent the apparatus to atmospheric pressure and collect the purified crystals from the cold finger.

Determination of Melting Point using a Mel-Temp Apparatus

This procedure outlines the determination of the melting point range of a solid organic compound.[3][4]

Equipment:

  • Mel-Temp apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if needed)

Procedure:

  • Ensure the sample of this compound is a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube into the sample holder of the Mel-Temp apparatus.

  • Set the heating rate to a rapid setting to obtain an approximate melting point.

  • Once the approximate range is known, prepare a new sample and set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.

  • Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

  • A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of LogP by the Shake-Flask Method

This protocol describes the classic method for determining the octanol-water partition coefficient (LogP).[5][6][7]

Materials and Reagents:

  • This compound

  • 1-Octanol (reagent grade)

  • Distilled or deionized water

  • Separatory funnels

  • Mechanical shaker

  • UV-Vis spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

  • Pre-saturation of Solvents: Prepare a sufficient quantity of 1-octanol saturated with water and water saturated with 1-octanol by vigorously shaking equal volumes of the two solvents together and allowing the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the pre-saturated 1-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP value.

  • Equilibration: Shake the separatory funnel for a sufficient amount of time (e.g., 1-2 hours) to ensure that the partitioning of this compound between the two phases reaches equilibrium.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated.

  • Concentration Measurement: Carefully separate the two layers. Determine the concentration of this compound in both the 1-octanol and the aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, if a chromophore is present or after derivatization, or gas chromatography).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase:

    • P = [this compound]octanol / [this compound]water

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Visualizing a Key Reaction: Photoinduced Electron Transfer

This compound can undergo a photoinduced electron-transfer substitution reaction. The following diagram illustrates the logical workflow of this process with tert-butylamine.[8]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products AdCl This compound (Ad-Cl) Photo Photoinduction (hν) tBuNH2 tert-Butylamine (t-BuNH₂) Complex Formation of Charge-Transfer Complex [Ad-Cl • t-BuNH₂] Photo->Complex Excitation ET Electron Transfer Complex->ET Intermediate Formation of Zwitterionic Diradical Intermediate [Ad• Cl⁻ • t-BuNH₂⁺•] ET->Intermediate Product Substitution Product (Ad-NH-t-Bu) Intermediate->Product Radical Coupling & Proton Transfer Byproduct HCl Intermediate->Byproduct

Caption: Workflow of the photoinduced electron-transfer substitution reaction.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroadamantane, a halogenated derivative of the rigid, tricyclic hydrocarbon adamantane, serves as a pivotal building block in medicinal chemistry and materials science. Its unique diamondoid structure imparts distinct physicochemical properties, including high thermal stability and lipophilicity, making it a valuable scaffold in the design of therapeutic agents and advanced polymers. This guide provides a comprehensive technical overview of the molecular structure, bonding, and key chemical properties of this compound, supported by spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a visualization of its characteristic reaction mechanism.

Molecular Structure and Bonding

This compound possesses a cage-like structure derived from adamantane, which is composed of three fused cyclohexane rings in the chair conformation.[1] The substitution of a hydrogen atom with a chlorine atom at one of the four equivalent tertiary (bridgehead) carbon atoms reduces the molecule's symmetry from the high Td point group of adamantane to the C3v point group.[1]

Atomic Connectivity and Hybridization

The adamantane framework consists of ten carbon atoms: four tertiary (methine) carbons and six secondary (methylene) carbons. In this compound, the bridgehead carbon atom bonded to the chlorine atom is sp3 hybridized, as are the other nine carbon atoms of the cage structure. This sp3 hybridization results in a tetrahedral geometry around each carbon atom, leading to the characteristic rigid and strain-free structure of the adamantane core.

The C-Cl bond is a sigma (σ) bond formed from the overlap of an sp3 hybrid orbital of the carbon atom and a 3p orbital of the chlorine atom. The remaining three sp3 orbitals of the chlorinated carbon form sigma bonds with the adjacent secondary carbon atoms of the adamantane cage. Each of the other three tertiary carbons is bonded to three secondary carbons and one hydrogen atom. Each of the six secondary carbons is bonded to two tertiary carbons and two hydrogen atoms.

Bond Parameters

While a definitive single-crystal X-ray diffraction study providing precise bond lengths and angles for the ordered phase of this compound was not found in the surveyed literature, the low-temperature ordered phase (Phase III) is known to be isostructural with the low-temperature phase of 1-bromoadamantane, which has a monoclinic crystal system with the space group P2₁/c.[2][3] For the plastic crystalline phase at 293 K, the unit cell is face-centered cubic with a space group of Fm3m and a unit cell parameter of a = 9.974 Å.[4]

Based on theoretical models and data from related structures, the C-C bond lengths within the adamantane cage are expected to be in the typical range for sp3-sp3 carbon bonds, approximately 1.54 Å. The C-Cl bond length is anticipated to be around 1.77 Å. The bond angles within the adamantane framework are close to the ideal tetrahedral angle of 109.5°.

Spectroscopic and Physicochemical Data

The structural features of this compound are well-characterized by various spectroscopic techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₀H₁₅Cl[5]
Molecular Weight170.68 g/mol
Melting Point165-166 °C
AppearanceWhite to off-white crystalline solid[6]
SolubilityPoorly soluble in water; soluble in nonpolar organic solvents.[7]
Table 2: 1H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~2.14Broad Singlet6HCH₂ protons adjacent to C-Cl[1]
~1.68Broad Singlet9HCH and remaining CH₂ protons[1]
Table 3: 13C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentReference(s)
~68.5TertiaryC-Cl[5][8]
~47.5SecondaryCH₂ adjacent to C-Cl[5][8]
~35.5TertiaryCH[5][8]
~31.5SecondaryCH₂[5][8]
Table 4: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~2900StrongC-H stretching[9]
~1450MediumCH₂ scissoring[9]
~720StrongC-Cl stretching[9]
Table 5: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignmentReference(s)
170/172Moderate[M]⁺, [M+2]⁺ (isotopic peaks)
135100% (Base Peak)[C₁₀H₁₅]⁺ (loss of Cl)
93Moderate[C₇H₉]⁺
79Moderate[C₆H₇]⁺

Reactivity and Reaction Mechanisms

The chemistry of this compound is dominated by the stability of the 1-adamantyl cation. The bridgehead position of the chlorine atom makes SN2 reactions sterically hindered and therefore highly unfavorable. Consequently, this compound readily undergoes SN1 reactions.

SN1 Reaction Mechanism

The SN1 mechanism of this compound proceeds in two main steps:

  • Formation of a Carbocation: The C-Cl bond heterolytically cleaves to form a stable tertiary carbocation at the bridgehead position and a chloride ion. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: A nucleophile attacks the planar carbocation, forming a new bond. Since the nucleophile can attack from either face of the carbocation, if the carbon were chiral, this would lead to a racemic mixture of products.

This reactivity makes this compound a valuable precursor for the synthesis of a wide range of 1-substituted adamantane derivatives.

Experimental Protocols

Synthesis of this compound from Adamantane

This protocol is adapted from a high-yield synthesis using a Lewis acid catalyst.

Materials:

  • Adamantane

  • tert-Butyl chloride

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • 35% Hydrochloric acid (ice-cold)

  • Water

  • Calcium chloride (anhydrous)

  • Standard laboratory glassware (reactor, mechanical stirrer, dropping funnel, reflux condenser with drying tube)

  • Rotary evaporator

Procedure:

  • In a 250 mL reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 6.8 g (0.05 mol) of adamantane and 0.9 g (6.7 mmol) of aluminum chloride in 50 mL of carbon tetrachloride.

  • Stir the mixture vigorously.

  • Add 5.5 g (0.06 mol) of tert-butyl chloride dropwise from the dropping funnel to the reaction mixture.

  • Continue to stir the mixture vigorously at ambient temperature for 4 hours.

  • After 4 hours, cool the reaction mixture in an ice-water bath.

  • Quench the reaction by slowly adding 20 mL of ice-cold 35% hydrochloric acid.

  • Separate the two phases. Extract the aqueous phase with carbon tetrachloride.

  • Combine the organic phases, wash with water, and dry over anhydrous calcium chloride.

  • Remove the solvent using a rotary evaporator to yield the crude product.

  • The product can be further purified by sublimation or recrystallization from aqueous methanol.

Spectroscopic Analysis

1H and 13C NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in an IR-transparent cell.

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Adamantane Adamantane ReactionVessel Reaction at Ambient Temperature (4 hours) Adamantane->ReactionVessel tBuCl tert-Butyl Chloride tBuCl->ReactionVessel AlCl3 AlCl3 (Lewis Acid) AlCl3->ReactionVessel Solvent CCl4 (Solvent) Solvent->ReactionVessel Quenching Quench with ice-cold HCl ReactionVessel->Quenching Reaction Mixture Separation Phase Separation Quenching->Separation Extraction Extraction with CCl4 Separation->Extraction Washing Wash with Water Extraction->Washing Drying Dry over CaCl2 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Organic Phase Purification Sublimation or Recrystallization Evaporation->Purification Crude Product Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

SN1 Reaction Mechanism of this compound

SN1_Mechanism Reactant This compound (Ad-Cl) Intermediate 1-Adamantyl Cation (Ad+) + Cl- Reactant->Intermediate Step 1: Heterolysis (Rate-determining) Product Substituted Adamantane (Ad-Nu) Intermediate->Product Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Step 2: Nucleophilic Attack

Caption: The SN1 reaction mechanism of this compound.

References

1-Chloroadamantane Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloroadamantane in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on summarizing the existing qualitative information and presenting a detailed experimental protocol for the quantitative determination of its solubility.

Core Understanding of this compound Solubility

This compound is a cage-like hydrocarbon derivative. Its rigid, bulky, and nonpolar adamantane core is the primary determinant of its solubility characteristics. The addition of a single chlorine atom introduces a slight polarity but does not significantly alter the molecule's predominantly lipophilic nature. Based on the principle of "like dissolves like," this compound is expected to be most soluble in nonpolar organic solvents and hydrocarbons, with limited solubility in polar solvents.

Qualitative and Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases have revealed a consistent qualitative description of this compound's solubility. However, specific quantitative data (e.g., g/100 mL or mol/L at a specified temperature) remains largely unpublished. The table below summarizes the available qualitative information. Researchers requiring precise solubility values for applications such as reaction optimization, purification, or formulation are strongly encouraged to determine this data experimentally using the protocol provided in this guide.

Table 1: Solubility Profile of this compound in Various Solvents

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (at specified temperature)
Nonpolar Solvents Hydrocarbons (e.g., Hexane, Toluene)Readily Soluble[1][2][3][4]Data not available in searched literature
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Slightly Soluble[2][3]Data not available in searched literature
Polar Protic Solvents MethanolSlightly Soluble[2][3] / SolubleData not available in searched literature
WaterPoorly Soluble[1][2][3][4]Data not available in searched literature

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted isothermal saturation method (also known as the shake-flask method) for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps or sealed ampoules

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. A visible excess of solid must remain at the end of the equilibration period to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

  • Phase Separation and Sampling:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe. To avoid temperature-induced precipitation, the syringe can be pre-warmed to the experimental temperature.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification: Two common methods for quantification are gravimetric analysis and chromatography.

    • Gravimetric Method (for higher solubility):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under reduced pressure or a gentle stream of an inert gas at a temperature that will not cause sublimation of this compound.

      • Once the solvent is fully removed, re-weigh the vial containing the dry this compound residue.

      • Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent used.

    • Chromatographic Method (e.g., HPLC or GC):

      • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dissolved this compound.

      • Use a calibration curve prepared with standard solutions of known concentrations for accurate quantification.

  • Calculation of Solubility:

    • From the determined concentration and any dilution factors, calculate the solubility of this compound in the solvent.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess This compound to Vial B Add Known Volume of Solvent A->B Step 1 C Seal Vial and Agitate at Constant Temperature (24-72h) B->C D Allow Excess Solid to Settle C->D Step 2 E Withdraw Supernatant with Syringe D->E F Filter Supernatant E->F Step 3 G Quantify Concentration (Gravimetric/Chromatography) F->G Step 4 H Calculate Solubility (e.g., g/100mL, mol/L) G->H Step 5 G->H

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-chloroadamantane, a key intermediate in the synthesis of various bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular properties, reactivity, and potential applications of this adamantane derivative.

Molecular Structure and Properties

This compound (C₁₀H₁₅Cl) is a derivative of adamantane, a tricyclic hydrocarbon with a cage-like structure resembling a diamondoid. The substitution of a hydrogen atom at one of the four equivalent bridgehead (tertiary) carbon atoms with a chlorine atom reduces the molecule's symmetry from Td (adamantane) to C₃ᵥ.[1] This structural change influences its physicochemical properties and reactivity.

Computational Analysis of Molecular Geometry

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the precise geometric parameters of this compound. While a comprehensive, publicly available dataset of calculated bond lengths and angles for this compound is not readily found in the literature, DFT calculations on related adamantane derivatives provide insights into the expected structural features. It is noted that for the 1-adamantyl cation, a closely related species, the choice of computational method and basis set significantly impacts the accuracy of the predicted geometry.

Table 1: Experimental and Theoretical Structural Data

ParameterExperimental DataTheoretical Data (Method/Basis Set)
Bond Lengths (Å)
C-ClData not available in cited literatureData not available in cited literature
C-C (average)Data not available in cited literatureData not available in cited literature
Bond Angles (°)
Cl-C-CData not available in cited literatureData not available in cited literature

Note: While extensive searches were conducted, specific published tables of DFT-calculated bond lengths and angles for this compound could not be located. The generation of the 1-adamantyl cation from various 1-substituted adamantanes is a primary focus of computational studies.[2]

Vibrational Spectroscopy: A Combined Experimental and Theoretical Approach

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding of this compound. Theoretical calculations of vibrational frequencies complement experimental data, aiding in the assignment of spectral bands to specific vibrational modes.

Low-frequency Raman spectroscopy is a powerful technique for studying the lattice dynamics of molecular materials like this compound.[3] The Raman modes observed below 250 cm⁻¹ are characteristic of lattice phonons, where molecules oscillate as a whole within the crystal lattice. These modes are sensitive to intermolecular forces and can reveal subtle changes in crystal symmetry.[3] DFT-vdW (van der Waals) calculations have been used to support the interpretation of polarized Raman spectra of this compound.[1]

Table 2: Key Vibrational Frequencies of this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-Cl StretchData not available in cited literatureData not available in cited literature
Adamantane Cage ModesRefer to experimental spectraData not available in cited literature

Reactivity and Reaction Mechanisms

The chemistry of this compound is dominated by reactions involving the cleavage of the C-Cl bond to form the stable 1-adamantyl cation. This carbocation is a key intermediate in a variety of substitution reactions.

Solvolysis of this compound: Formation of the 1-Adamantyl Cation

The solvolysis of this compound in hydroxylic solvents is a classic example of an Sₙ1 reaction, proceeding through a carbocation intermediate. The stability of the bridgehead 1-adamantyl cation drives the reaction. Computational studies on the solvolysis of 1-adamantyl derivatives have provided insights into the reaction mechanism, including the role of the solvent in stabilizing the transition state and the carbocation intermediate.

The formation of the 1-adamantyl cation from 1-haloadamantanes is a topic of significant interest in computational organic chemistry.[2] The reaction pathway involves the heterolytic cleavage of the carbon-halogen bond, leading to the formation of the carbocation and a halide anion.

solvolysis_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediates Intermediates cluster_products Products This compound This compound TS [Ad---Cl]‡ (Solvated) This compound->TS Ionization Solvent Solvent Adamantyl_Cation 1-Adamantyl Cation TS->Adamantyl_Cation Chloride_Anion Cl⁻ (Solvated) TS->Chloride_Anion Substitution_Product Substitution Product (e.g., 1-Alkoxyadamantane) Adamantyl_CationSolvent Adamantyl_CationSolvent Adamantyl_CationSolvent->Substitution_Product Nucleophilic Attack synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_isolation Isolation & Analysis A Adamantane + t-BuCl + Lewis Acid in Solvent B Stir 4h at RT A->B C Quench with HCl (aq) B->C D Phase Separation C->D E Aqueous Extraction D->E F Combine Organic Layers E->F G Wash and Dry F->G H Solvent Removal G->H I Purification (Crystallization/Sublimation) H->I J GC-MS Analysis I->J

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling point data for 1-chloroadamantane, a key intermediate in the synthesis of various adamantane derivatives used in medicinal chemistry and materials science. The document details experimental protocols for its synthesis and purification, which are crucial for obtaining accurate physical property measurements.

Physicochemical Data of this compound

The melting and boiling points of this compound are critical parameters for its characterization, purification, and application in various synthetic protocols. The data, compiled from multiple sources, are presented below.

PropertyValueNotes
Melting Point 163 - 166 °C[1][2][3]This range is consistently reported across multiple sources.[4][5][6][7]
165 - 166 °C (lit.)[4][5][6][7]The "lit." designation indicates a value taken from scientific literature.
Boiling Point 232.8 °C[2][3]At a pressure of 760 mmHg.
211.58 °C[4][5]This is noted as a rough estimate.

Experimental Protocols

Accurate determination of melting and boiling points is contingent on the purity of the compound. The following sections detail established methods for the synthesis and purification of this compound.

Two primary high-yield synthetic routes to this compound are commonly employed, starting from either adamantane or 1-adamantanol.

1. Chlorination of Adamantane:

This method involves the direct electrophilic substitution of a hydrogen atom at the bridgehead position of adamantane.

  • Reagents: Adamantane, tert-butyl chloride (t-BuCl), and aluminum chloride (AlCl₃) in a carbon tetrachloride (CCl₄) solvent.[8]

  • Procedure:

    • To a solution of adamantane in CCl₄, add AlCl₃ as a catalyst.

    • Add t-BuCl to the mixture.

    • Stir the reaction at room temperature for 4 hours.

    • Upon completion, the reaction is quenched, and the product is extracted.

    • Purification is typically achieved through chromatography.

  • Yield: This method has been reported to achieve a yield of 90.5%.[8]

2. Catalytic Chlorination of 1-Adamantanol:

This approach utilizes a heterogeneous catalyst for the conversion of 1-adamantanol to this compound.

  • Reagents: 1-Adamantanol, a catalyst system comprising an iron salt (e.g., FeCl₃ or Fe(OAc)₂), metallic titanium, and a polymer (such as polybutadiene or polyisoprene), with chloroform (CHCl₃) serving as both the chlorinating agent and the solvent.[8][9]

  • Procedure:

    • The active catalyst is prepared by heating the iron salt, titanium, and polymer in chloroform.[9]

    • 1-Adamantanol is added to the prepared catalyst mixture.

    • The reaction proceeds at room temperature for approximately 30 minutes to 1 hour.[8][9]

    • The product can then be isolated from the reaction mixture.

  • Yield: This method is highly efficient, with reported yields in the range of 92-94%.[8][9]

To obtain a sharp and accurate melting point, the crude this compound must be purified.

  • Crystallization: The compound can be crystallized from aqueous methanol (MeOH).[4] It has also been noted to crystallize from methanol at a temperature of -70°C.[4]

  • Sublimation: A highly effective method for purifying adamantane derivatives is sublimation. This compound can be sublimed at 100°C under a vacuum of 12 torr.[4]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, leading to its characterization.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_analysis Analysis Start Starting Material (Adamantane or 1-Adamantanol) Reaction Chlorination Reaction Start->Reaction Reagents & Catalyst Quench Reaction Quenching Reaction->Quench Extraction Product Extraction Quench->Extraction Crude Crude this compound Extraction->Crude Purify Purification (Crystallization or Sublimation) Crude->Purify Pure Pure this compound Purify->Pure Analysis Melting/Boiling Point Determination Pure->Analysis

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloroadamantane. The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, making the precise structural characterization of its derivatives, such as this compound, essential for advancing research and development. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the molecule's structure-spectra correlation.

¹H and ¹³C NMR Spectral Data

The rigid, cage-like structure of this compound results in a well-defined NMR spectrum. The introduction of a chlorine atom at one of the bridgehead positions (C1) reduces the high symmetry of the parent adamantane molecule, leading to four distinct carbon signals and three groups of proton signals in the ¹³C and ¹H NMR spectra, respectively.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits four signals. The chemical shifts are influenced by the electronegativity of the chlorine atom and the through-bond effects across the rigid carbon framework. The assignment of these signals is based on the substitution pattern and the resulting electronic environments of the carbon atoms.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Assigned CarbonChemical Shift (δ) in ppm
C1 (α-carbon)67.9
C3, C5, C7 (γ-carbons)48.0
C2, C8, C9 (β-carbons)35.8
C4, C6, C10 (δ-carbons)31.5

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct groups of signals. The protons on the adamantane cage exhibit complex splitting patterns due to geminal and vicinal couplings, as well as potential long-range couplings characteristic of rigid polycyclic systems.

Table 2: ¹H NMR Chemical Shift Data for this compound

Assigned ProtonsChemical Shift (δ) in ppmMultiplicity
H3, H5, H7 (γ-protons)~2.14Multiplet
H2, H8, H9 (β-protons)~1.68Multiplet
H4, H6, H10 (δ-protons)~1.68Multiplet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The signals for the β and δ protons often overlap, appearing as a broad multiplet.

Structural and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the corresponding assignments of the ¹³C and ¹H NMR signals.

Caption: Correlation of this compound structure with its NMR signals.

Experimental Protocols

The following provides a general methodology for the NMR analysis of adamantane derivatives, which is applicable to this compound.[1]

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex the vial to ensure complete dissolution.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

These spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for protons).

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, well-resolved signals.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

  • A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each chemically non-equivalent carbon atom.

  • Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR to obtain a spectrum with an adequate signal-to-noise ratio.

This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-chloroadamantane (C₁₀H₁₅Cl). Understanding the fragmentation behavior of this adamantane derivative is crucial for its identification and structural elucidation in complex matrices, a common requirement in pharmaceutical research and materials science. This document outlines the primary fragmentation pathways, presents quantitative data on the resulting ions, and provides a standard experimental protocol for obtaining such data.

Core Concepts in the Fragmentation of this compound

Under electron ionization, this compound undergoes a series of predictable fragmentation events. The initial ionization event forms a molecular ion (M⁺˙), which is often unstable. The fragmentation of 1-substituted adamantanes typically follows one of three primary pathways: the loss of the substituent as a radical, the loss of a neutral molecule (such as HX), or the loss of a C₄H₉ hydrocarbon radical.

For this compound, the most favorable fragmentation pathway is the cleavage of the carbon-chlorine bond. This is analogous to the fragmentation of 1-bromoadamantane, where the facile cleavage of the C-Br bond leads to the formation of the adamantyl cation.[1] This adamantyl cation is a stable tertiary carbocation and consequently often represents the base peak in the spectrum.[1] Subsequent fragmentation of the adamantane cage structure leads to the formation of smaller, often aromatic, ions.[1][2]

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to key fragmentation events. The data presented in Table 1 is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3][4]

m/zProposed FragmentRelative Intensity (%)Notes
172[M+2]⁺˙ ([C₁₀H₁₅³⁷Cl]⁺˙)~5Isotopic peak of the molecular ion due to the ³⁷Cl isotope.
170[M]⁺˙ ([C₁₀H₁₅³⁵Cl]⁺˙)~15Molecular ion.
135[C₁₀H₁₅]⁺100Adamantyl cation; the base peak. Formed by the loss of the chlorine radical.
93[C₇H₉]⁺~45Result of adamantane cage fragmentation.
79[C₆H₇]⁺~35Further fragmentation of the adamantane cage.
77[C₆H₅]⁺~20
67[C₅H₇]⁺~15
55[C₄H₇]⁺~10
41[C₃H₅]⁺~20
39[C₃H₃]⁺~15

Table 1: Key Mass Fragments of this compound (EI-MS). Data is based on the NIST Mass Spectral Library.[3][4]

Proposed Fragmentation Pathway

The fragmentation of this compound begins with the formation of the molecular ion, which then undergoes a primary fragmentation to lose a chlorine radical, forming the highly stable adamantyl cation at m/z 135. This cation then undergoes a series of rearrangements and further fragmentation, leading to the observed smaller ions.

Fragmentation_Pathway M This compound C₁₀H₁₅Cl m/z = 170/172 M_ion [C₁₀H₁₅Cl]⁺˙ m/z = 170/172 M->M_ion Electron Ionization frag1 [C₁₀H₁₅]⁺ Adamantyl Cation m/z = 135 M_ion->frag1 - •Cl frag2 [C₇H₉]⁺ m/z = 93 frag1->frag2 - C₃H₆ frag3 [C₆H₇]⁺ m/z = 79 frag2->frag3 - CH₂

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocols

The following is a generalized experimental protocol for acquiring an electron ionization mass spectrum of this compound, based on standard laboratory practices.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source is typically used.

  • The mass spectrometer can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

Gas Chromatography (GC) Method:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).[3]

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 35 to 300.

  • Scan Rate: 2 scans/second.

Data Analysis:

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

  • A mass spectrum is generated by averaging the scans across this chromatographic peak.

  • The background spectrum is subtracted to obtain the final mass spectrum of the analyte. The relative abundances of the ions are then calculated by normalizing to the base peak (the most intense peak).

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-chloroadamantane (1-adamantyl chloride), a key building block in medicinal chemistry and materials science. The document details its characteristic vibrational frequencies, provides a robust experimental protocol for spectral acquisition, and presents a logical workflow for data analysis and interpretation, tailored for a scientific audience.

Introduction to the Infrared Spectrum of this compound

This compound (C₁₀H₁₅Cl) is a rigid, cage-like hydrocarbon derivative whose structure is confirmed and characterized using infrared spectroscopy. The IR spectrum provides a unique "fingerprint" based on the vibrational modes of its constituent bonds. The key spectral regions include C-H stretching vibrations of the adamantyl cage, various bending and rocking modes of the methylene (CH₂) and methine (CH) groups, and the characteristic stretching vibration of the C-Cl bond. Analysis of these absorption bands allows for unambiguous identification and assessment of the purity of the compound.

Quantitative Data: Vibrational Band Assignments

The principal absorption bands for this compound, as observed in its gas-phase infrared spectrum, are summarized in the table below. The vibrational assignments are based on established group frequencies for adamantane derivatives and computational analyses. While gas-phase data provides fundamental vibrational frequencies, solid-state measurements (e.g., KBr pellet) may show slight peak shifts due to intermolecular interactions.

Wavenumber (cm⁻¹)Relative IntensityVibrational Assignment
~2950StrongAsymmetric C-H stretching in CH₂ groups
~2925StrongC-H stretching in CH groups
~2850MediumSymmetric C-H stretching in CH₂ groups
~1455MediumCH₂ scissoring (bending) vibration
~1348MediumCH₂ wagging vibration
~1100MediumC-C stretching of the adamantane cage
~965WeakC-C stretch / C-H rocking modes
~830MediumC-Cl stretching vibration
~720WeakAdamantane cage deformation modes

Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet Method

This section outlines a detailed methodology for obtaining a high-quality infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for its reliability and the inert, transparent nature of the KBr matrix in the mid-IR region.

Materials and Equipment
  • Sample: High-purity, solid this compound.

  • Matrix: Spectroscopy-grade KBr powder, dried in an oven at 110°C for a minimum of 4 hours and stored in a desiccator to prevent moisture absorption.

  • Grinding: Agate mortar and pestle.

  • Press: Hydraulic press and a pellet-forming die set (e.g., 13 mm diameter).

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Tools: Micro-spatula, analytical balance.

Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of this compound and 150-200 mg of the pre-dried KBr powder. The ideal sample-to-matrix ratio is between 1:100 and 1:200.

    • Transfer the weighed KBr to the agate mortar and grind it to a fine powder.

    • Add the this compound sample to the mortar.

    • Thoroughly grind the mixture for 3-5 minutes until a fine, homogeneous powder is obtained. This step is critical to reduce light scattering and obtain a high-quality spectrum.

  • Pellet Formation:

    • Carefully assemble the pellet die.

    • Transfer a small amount of the sample-KBr mixture into the die barrel, ensuring it forms an even layer.

    • Insert the plunger and place the assembled die into the hydraulic press.

    • Gradually apply a pressure of 8-10 tons.

    • Hold the pressure for 2-5 minutes. This allows the KBr to flow and form a transparent or translucent pellet, encasing the sample.

    • Slowly release the pressure and carefully retrieve the pellet from the die.

  • Spectral Acquisition:

    • Mount the pellet in the spectrometer's sample holder.

    • First, acquire a background spectrum using a pure KBr pellet or an empty sample holder. This allows for the subtraction of atmospheric (H₂O, CO₂) and instrumental interferences.

    • Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • For optimal signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • Perform any necessary baseline corrections.

    • Use the peak-picking function to identify the precise wavenumbers of the absorption maxima.

Visualization of the Analytical Workflow

The following diagram provides a visual representation of the logical steps involved in the infrared spectral analysis of this compound, from sample preparation to final data interpretation.

IR_Analysis_Workflow Workflow for IR Spectroscopy of this compound cluster_prep I. Sample Preparation cluster_acq II. Spectral Acquisition cluster_analysis III. Data Analysis & Interpretation start Obtain High-Purity This compound weigh Weigh Sample and Dried KBr (Ratio ~1:150) start->weigh grind Grind Mixture to a Homogeneous Fine Powder weigh->grind pelletize Press Mixture in Die (8-10 Tons) to Form Pellet grind->pelletize background Acquire FTIR Background Spectrum (Pure KBr) pelletize->background sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_spec process Process Spectrum (Ratio vs. Background, Baseline Correction) sample_spec->process peak_pick Identify Absorption Peak Wavenumbers process->peak_pick assign Assign Vibrational Modes to Identified Peaks peak_pick->assign report Final Report and Structural Confirmation assign->report

Caption: A logical workflow for the IR analysis of this compound.

The Unraveling of a Stable Carbocation: An In-depth Technical Guide to the 1-Adamantyl Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-adamantyl cation, a tertiary carbocation situated at a bridgehead position, presents a fascinating case study in carbocation stability, challenging classical theories and providing a valuable model for understanding reaction mechanisms in organic chemistry and drug design. Its unique rigid cage-like structure precludes the typical planarity favored by sp²-hybridized carbocations, yet it exhibits remarkable stability. This technical guide delves into the core principles governing the stability of the 1-adamantyl cation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Foundation of Stability: Challenging Bredt's Rule

Traditionally, Bredt's rule dictates that a double bond cannot be formed at a bridgehead position of a small bicyclic system, as it would introduce excessive ring strain. This principle was extended to suggest that carbocations at such positions would be highly unstable due to their inability to achieve the ideal trigonal planar geometry for sp² hybridization.[1][2] However, the observable stability of the 1-adamantyl cation demonstrates that this is an oversimplification. While it cannot achieve perfect planarity, its stability is significant, necessitating a deeper look into other stabilizing factors.[1]

Unpacking the Stabilizing Forces

The unexpected stability of the 1-adamantyl cation is primarily attributed to a combination of inductive effects and, more significantly, hyperconjugation.

Inductive Effect: The three alkyl groups attached to the positively charged bridgehead carbon are electron-donating, pushing electron density towards the carbocation and helping to disperse the positive charge.[3][4]

Hyperconjugation: This is the key stabilizing interaction.[5] The σ-electrons from the adjacent C-C bonds of the adamantane framework overlap with the empty p-orbital of the carbocationic center. This delocalization of electron density over a larger volume significantly stabilizes the cation.[6][7] X-ray crystallographic studies of the 3,5,7-trimethyl-1-adamantyl cation have provided elegant visual evidence of this C-C hyperconjugation, showing a shortening of the C-C bonds involved in the hyperconjugative interaction and a corresponding lengthening of the bonds to the cationic center.[8][9]

Quantitative Insights into Stability

The stability of the 1-adamantyl cation has been quantified through both gas-phase measurements and solvolysis rate studies. These experimental approaches provide concrete data for comparing its stability to other carbocations.

Gas-Phase Stability

Fourier Transform Ion Cyclotron Resonance (FT-ICR) spectroscopy has been a pivotal technique for determining the intrinsic, gas-phase stability of carbocations, free from solvent effects.[10][11] By measuring the equilibrium constants for halide or hydroxide ion exchange reactions between different carbocations, a quantitative ranking of their stabilities can be established.

Table 1: Relative Gas-Phase Stabilities of Selected Carbocations

CarbocationPrecursorMethodRelative Stability (kcal/mol) vs. 1-Adamantyl CationReference
1-Adamantyl1-BromoadamantaneFT-ICR (DPA)0.0[10]
3,5,7-Trimethyl-1-adamantyl1-Bromo-3,5,7-trimethyladamantaneFT-ICR-1.23 (more stable)[12]
3,5,7-Triisopropyl-1-adamantyl1-Bromo-3,5,7-triisopropyladamantaneFT-ICRMore stable than trimethyl derivative[12]
tert-Butyltert-Butyl bromideFT-ICR (DPA)More stable[13]

Note: DPA refers to Dissociative Proton Attachment.

Solvolysis Rate Data

The rate of solvolysis of 1-adamantyl derivatives (e.g., 1-bromoadamantane) provides an indirect but powerful measure of the stability of the forming 1-adamantyl cation intermediate. The reaction proceeds via an SN1 mechanism, where the rate-determining step is the formation of the carbocation. Therefore, faster solvolysis rates correlate with greater carbocation stability.[14] The Grunwald-Winstein equation is often used to correlate these solvolysis rates with the ionizing power of the solvent.[15][16][17]

Table 2: Solvolysis Rate Constants for 1-Adamantyl Derivatives

SubstrateSolventTemperature (°C)Rate Constant (s⁻¹)Reference
1-Adamantyl Bromide80% Ethanol252.07 x 10⁻⁴[5]
1-Adamantyl p-Toluenesulfonate80% Ethanol25-[18]
1-Adamantyl ChlorothioformateMethanol256.54 x 10⁻⁵[15][16][17]
1-Adamantyl ChlorothioformateEthanol250.767 x 10⁻⁵[15][16][17]
1-Adamantyl Chlorothioformate97% TFE250.054 x 10⁻⁵[19]

Note: TFE stands for 2,2,2-trifluoroethanol.

Experimental Protocols: A Closer Look

Solvolysis Rate Measurement

Objective: To determine the rate of formation of the 1-adamantyl cation by measuring the rate of reaction of a 1-adamantyl derivative in a nucleophilic solvent.

Methodology:

  • Substrate Preparation: A solution of the 1-adamantyl derivative (e.g., 1-bromoadamantane) of a known concentration is prepared in the chosen solvent (e.g., 80% ethanol/water).

  • Temperature Control: The reaction vessel is placed in a constant-temperature bath to ensure precise temperature control throughout the experiment.

  • Reaction Monitoring: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched to stop the reaction.

  • Titration: The amount of acid produced during the solvolysis (e.g., HBr from 1-bromoadamantane) is determined by titration with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

  • Data Analysis: The rate constant (k) is calculated from the change in acid concentration over time using the appropriate integrated rate law for a first-order reaction.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Spectroscopy

Objective: To measure the relative gas-phase basicities or halide affinities of carbocations to determine their intrinsic stabilities.

Methodology:

  • Ion Generation: The carbocations of interest are generated in the gas phase within the FT-ICR cell. A common method is Dissociative Proton Attachment (DPA), where a precursor molecule (e.g., 1-bromoadamantane) is protonated by a chemical ionization reagent gas, leading to the dissociation of the leaving group and formation of the carbocation.[10]

  • Ion Trapping: The generated ions are trapped in the ICR cell by a combination of a strong magnetic field and a weak electric field.

  • Ion-Molecule Reaction: A neutral reactant molecule is introduced into the cell, allowing for ion-molecule reactions, such as halide exchange, to occur.

  • Equilibrium Measurement: The relative abundances of the reactant and product ions are monitored over time until equilibrium is reached.

  • Data Analysis: The equilibrium constant for the reaction is determined from the ratio of ion abundances. The Gibbs free energy change (ΔG°) for the reaction, which directly relates to the relative stabilities of the carbocations, is then calculated from the equilibrium constant.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.

Solvolysis_Pathway cluster_0 SN1 Mechanism for 1-Adamantyl Derivative 1-Ad-X 1-Adamantyl Derivative (1-Ad-X) 1-Ad+ 1-Adamantyl Cation (1-Ad+) 1-Ad-X->1-Ad+ Rate-determining step (slow) Products Solvolysis Products (1-Ad-Nu + H-X) 1-Ad+->Products Nucleophilic attack (fast)

Caption: SN1 solvolysis pathway for a 1-adamantyl derivative.

Hyperconjugation_Stabilization cluster_1 Hyperconjugation in 1-Adamantyl Cation C+ C+ p-orbital Empty p-orbital sigma_bond Adjacent C-C σ-bond sigma_bond->p-orbital σ → p overlap

Caption: Stabilization of the 1-adamantyl cation via hyperconjugation.

Experimental_Workflow cluster_workflow Workflow for Determining Carbocation Stability Start Start: Question of Stability Gas_Phase Gas-Phase Studies (FT-ICR) Start->Gas_Phase Solution_Phase Solution-Phase Studies (Solvolysis Kinetics) Start->Solution_Phase Data_Analysis_Gas Determine Relative ΔG° Gas_Phase->Data_Analysis_Gas Data_Analysis_Solution Determine Rate Constants (k) Solution_Phase->Data_Analysis_Solution Conclusion Comparative Stability Assessment Data_Analysis_Gas->Conclusion Data_Analysis_Solution->Conclusion

Caption: Logical workflow for experimental stability assessment.

Conclusion

The 1-adamantyl cation stands as a testament to the intricate interplay of electronic and structural effects that govern molecular stability. Its surprising stability, arising from a rigid framework that prevents ideal carbocation geometry but promotes effective hyperconjugation, has provided invaluable insights for chemists. For researchers in drug development, understanding the factors that stabilize such intermediates is crucial for predicting reaction pathways and designing novel synthetic routes. The quantitative data and experimental methodologies outlined in this guide offer a robust framework for the continued exploration of carbocation chemistry and its application in the synthesis of complex molecular architectures.

References

Electrophilic Chlorination of Adamantane: A Technical Guide to the Synthesis of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrophilic chlorination of adamantane to produce 1-chloroadamantane, a critical intermediate in the synthesis of various pharmaceuticals and advanced materials. This document details the underlying chemical principles, presents quantitative data from key studies, provides detailed experimental protocols, and illustrates the reaction mechanisms and workflows.

Introduction

Adamantane, with its unique rigid, cage-like structure, serves as a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have found applications as antiviral drugs and in the development of thermostable polymers.[2][3] The selective functionalization of adamantane at the tertiary bridgehead positions is of paramount importance, and electrophilic substitution reactions are a primary means to achieve this.[4] The synthesis of this compound is a key step, providing a versatile precursor for further molecular elaboration.[5][6]

This guide focuses on the electrophilic chlorination of adamantane, a process that proceeds via an ionic mechanism, typically facilitated by a Lewis acid catalyst.[4] This method offers high yields and selectivity for the desired 1-chloro isomer.

Quantitative Data on this compound Synthesis

The selection of a synthetic method for the chlorination of adamantane is influenced by factors such as yield, selectivity, reaction conditions, and the nature of the chlorinating agent and catalyst. The following table summarizes quantitative data from a comparative study of Lewis acid-catalyzed chlorination of adamantane using tert-butyl chloride as the chlorine source.[7][8]

ExperimentLewis AcidSolventAdamantane Conversion (%)This compound Yield (%)This compound Selectivity (%)Other Products
1AlCl₃CCl₄94.890.595.41,3-Dichloroadamantane (3.8%), Adamantanone (0.5%)
3AlCl₃CHCl₃95.981.585.01,3-Dichloroadamantane (8.5%), Adamantanone (1.7%)
4AlCl₃C₆H₁₂87.570.981.01,3-Dichloroadamantane (6.1%), Adamantanone (2.0%)
5FeCl₃CCl₄87.847.253.81,3-Dichloroadamantane (19.3%), Adamantanone (8.4%)
6TiCl₄CCl₄47.147.1100None Reported
11AlCl₃CCl₄94.560.463.91,3-Dichloroadamantane (33.4%), Adamantanone (4.3%)
13AlCl₃CCl₄29.227.694.51,3-Dichloroadamantane (1.2%)
14H₂SO₄CCl₄82.962.875.81,3-Dichloroadamantane (9.6%), Adamantanone (4.6%)

Data sourced from Jalal and Gallo (1989).[7] Experiment numbers are retained from the original publication for direct reference. Reaction conditions: room temperature, 4 hours, using tert-butyl chloride as the chlorinating agent, unless otherwise specified.

Experimental Protocols

The following are detailed experimental methodologies for key synthetic routes to this compound.

High-Yield Synthesis of this compound using Aluminum Chloride and tert-Butyl Chloride[7]

This procedure is recommended for preparing this compound under mild conditions with high yield and selectivity.[7]

Materials:

  • Adamantane (6.8 g, 0.05 mol)

  • Aluminum chloride (AlCl₃, 0.89 g, 6.7 x 10⁻³ mol)

  • Carbon tetrachloride (CCl₄, 50 ml)

  • tert-Butyl chloride (tBuCl, 5.56 g, 0.06 mol)

  • 35% Hydrochloric acid (ice-cooled, 20 ml)

  • Water

  • Calcium chloride (for drying)

Procedure:

  • Into a 250 ml reactor, fitted with a mechanical stirrer, dropping funnel, and a reflux condenser equipped with a calcium chloride drying tube, place the adamantane and aluminum chloride in carbon tetrachloride.

  • Add the tert-butyl chloride dropwise to the stirred mixture.

  • Stir the reaction mixture vigorously for 4 hours at ambient temperature.

  • After the reaction period, cool the mixture in an ice-water bath.

  • Quench the reaction by the slow addition of 20 ml of ice-cooled 35% hydrochloric acid.

  • Separate the two phases. Extract the upper aqueous phase with carbon tetrachloride.

  • Combine the organic phases, wash with water, and dry over calcium chloride.

  • The product composition can be analyzed by gas chromatography.

Chlorination of 1-Adamantanol using a Heterogeneous Catalyst[2]

An alternative high-yield synthesis starts from 1-adamantanol.

Materials:

  • 1-Adamantanol

  • Chloroform (CHCl₃) as the chlorinating agent and solvent

  • Fe-Ti-polymer containing catalyst (e.g., ferrous and ferric salts with metallic titanium powder and a polymer like polybutadiene)

General Procedure:

  • The active form of the catalyst is prepared by heating a mixture of iron salts, metallic titanium, and a polymer in chloroform.

  • 1-Adamantanol is added to the prepared catalyst in a glass ampoule or autoclave.

  • The reaction mixture is sealed and maintained at room temperature for approximately 30-50 minutes.

  • After the reaction, the autoclave is opened, and the reaction mass is filtered through a layer of silica (SiO₂).

  • Unreacted chloroform is distilled off.

  • The residue is distilled under vacuum with an air condenser (80 °C/10 mm Hg) to sublimate the this compound. The reported yield is 94-95%.[2]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and experimental processes involved in the electrophilic chlorination of adamantane.

Mechanism of Lewis Acid-Catalyzed Chlorination

The reaction proceeds through a hydride transfer mechanism. The Lewis acid activates the alkyl chloride to generate a carbocation, which then abstracts a hydride from the adamantane, leading to the formation of the adamantyl cation. This cation then reacts with the chloride source.

G Mechanism of Adamantane Chlorination cluster_activation Catalyst Activation and Carbocation Formation cluster_hydride_transfer Hydride Abstraction cluster_chlorination Chlorination tBuCl tert-Butyl Chloride tBu_plus tert-Butyl Cation [tBu]⁺[AlCl₄]⁻ tBuCl->tBu_plus + AlCl₃ Adamantane Adamantane AlCl3 Aluminum Chloride (Lewis Acid) Adamantyl_cation 1-Adamantyl Cation tBu_plus->Adamantyl_cation + Adamantane Isobutane Isobutane 1_Chloroadamantane This compound Adamantyl_cation->1_Chloroadamantane + [AlCl₄]⁻ AlCl3_regen 1_Chloroadamantane->AlCl3_regen + AlCl₃ (regenerated)

Caption: Mechanism of Lewis Acid-Catalyzed Chlorination of Adamantane.

General Experimental Workflow

The following diagram outlines the typical laboratory procedure for the synthesis and purification of this compound.

G General Experimental Workflow Start Reactants: Adamantane, Lewis Acid, Chlorinating Agent, Solvent Reaction Reaction under Inert Atmosphere (Stirring at Ambient Temperature) Start->Reaction Quenching Quenching with Ice-Cooled HCl Reaction->Quenching Extraction Phase Separation and Extraction with Organic Solvent Quenching->Extraction Washing_Drying Washing and Drying of Organic Phase Extraction->Washing_Drying Purification Solvent Removal and Purification (e.g., Sublimation) Washing_Drying->Purification Product Pure this compound Purification->Product

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The electrophilic chlorination of adamantane, particularly through Lewis acid-catalyzed reactions with alkyl chlorides, presents a highly efficient and selective method for the synthesis of this compound. The use of aluminum chloride with tert-butyl chloride in carbon tetrachloride has been shown to provide excellent yields and selectivity under mild conditions.[7] This technical guide provides researchers and professionals in drug development and materials science with the necessary data and protocols to effectively synthesize this important chemical intermediate. The provided mechanisms and workflows offer a clear understanding of the chemical processes and experimental procedures involved.

References

Synthesis of 1-Chloroadamantane from 1-Adamantanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloroadamantane from its precursor, 1-adamantanol. This compound is a crucial intermediate in the synthesis of various adamantane derivatives, which have shown significant promise in medicinal chemistry and materials science. This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Introduction to Synthetic Strategies

The conversion of 1-adamantanol to this compound is a nucleophilic substitution reaction at a tertiary bridgehead carbon. Due to the sterically hindered nature of the adamantane cage, the reaction typically proceeds through an SN1 mechanism. This involves the formation of a stable tertiary adamantyl carbocation, which is then attacked by a chloride nucleophile. Several reagents can be employed to facilitate this transformation, each with its own advantages in terms of yield, reaction conditions, and scalability. This guide will focus on the most common and effective methods.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for various methods of synthesizing this compound from 1-adamantanol, allowing for easy comparison of their efficacy and reaction conditions.

Reagent/Catalyst SystemChlorinating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Iron/Titanium CatalystChloroform (CHCl₃)Chloroform (CHCl₃)Room Temperature0.5 - 1 h94-95[1]
Thionyl Chloride (SOCl₂)Thionyl Chloride (SOCl₂)Not specifiedNot specifiedNot specifiedHigh (implied)[1][2]
Tin(IV) Chloride (SnCl₄)Tin(IV) Chloride (SnCl₄)HexaneBoiling6 h~25[1]

Reaction Mechanism and Workflow

The synthesis of this compound from 1-adamantanol generally follows a two-step SN1 mechanism. The first and rate-determining step is the protonation of the hydroxyl group of 1-adamantanol by an acid or interaction with the chlorinating agent, followed by the loss of a water molecule to form a stable tertiary adamantyl carbocation. In the second step, this carbocation is rapidly attacked by a chloride ion to yield the final product, this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1-Adamantanol 1-Adamantanol Reaction_Vessel Reaction Vessel (Solvent, Controlled Temperature) 1-Adamantanol->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, HCl, CHCl₃/Catalyst) Chlorinating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (e.g., Sublimation, Recrystallization) Solvent_Removal->Purification Crude Product This compound This compound Purification->this compound Final Product

Figure 1: Generalized workflow for the synthesis of this compound from 1-adamantanol.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods cited in this guide.

Method 1: Catalytic Chlorination using Chloroform and an Iron/Titanium Catalyst[1]

This method offers high yield under mild conditions. The active catalyst is prepared by heating a mixture of an iron salt, metallic titanium, and a polymer in chloroform.

Catalyst Preparation:

  • In a glass ampoule or a stainless steel micro-autoclave, place 0.5 mmol of an iron salt (e.g., Fe(C₁₇H₃₅CO₂)₃, Fe(acac)₃, or Fe(OAc)₂), 0.01-0.5 mmol of metallic titanium (powder or shavings), and 4-6 g of a polymer (e.g., polybutadiene, polyisoprene, or styrene-butadiene rubber) per 1 g-atom of iron.

  • Add 5 ml of chloroform.

  • Seal the ampoule or autoclave and heat at 200°C for 0.5-1 hour.

  • Cool the vessel to 20°C. The catalyst is now ready for use.

Chlorination Procedure:

  • To the vessel containing the prepared catalyst, add 1-adamantanol and chloroform in a molar ratio of [Adamantanol]:[CHCl₃] = 500:1000 relative to the iron in the catalyst.

  • Seal the vessel and maintain the reaction mixture at room temperature for 0.5-1 hour. The reaction is reported to proceed vigorously with the generation of HCl.

  • After the reaction is complete, open the autoclave and filter the reaction mass through a layer of silica gel (SiO₂).

  • Distill off the unreacted chloroform.

  • The crude this compound can be purified by vacuum sublimation (80°C / 10 mmHg). The reported melting point of the purified product is 164-165°C, with a yield of 94-95%.

Method 2: Chlorination using Thionyl Chloride[1][2]

Thionyl chloride is a common and effective reagent for converting alcohols to alkyl chlorides. While a specific detailed protocol for 1-adamantanol was not found in the search results, a general procedure can be inferred.

General Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ byproducts), dissolve 1-adamantanol in a suitable inert solvent (e.g., dichloromethane or neat thionyl chloride can be used).

  • Slowly add an excess of thionyl chloride (SOCl₂) to the solution, typically with cooling in an ice bath to control the initial exothermic reaction.

  • After the addition is complete, the reaction mixture is typically heated to reflux to ensure the reaction goes to completion.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, carefully remove the excess thionyl chloride by distillation.

  • The crude product can be purified by recrystallization or sublimation.

Method 3: Chlorination using Tin(IV) Chloride[1]

This method results in a lower yield compared to the others but represents another synthetic option.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1-adamantanol in hexane.

  • Add an equimolar amount of tin(IV) chloride (SnCl₄) to the suspension.

  • Heat the reaction mixture to boiling and maintain reflux for 6 hours.

  • After cooling, the reaction mixture is worked up by washing with water to remove the tin salts.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The reported yield for this method is approximately 25%. Further purification can be achieved by recrystallization or sublimation.

Conclusion

The synthesis of this compound from 1-adamantanol can be achieved through several methods. The catalytic chlorination using chloroform with an iron/titanium catalyst stands out for its high yield and mild reaction conditions.[1] The use of thionyl chloride is a classic and effective method for this transformation, though specific quantitative data was not available in the provided search results. The tin(IV) chloride method is a lower-yielding alternative. The choice of method will depend on the specific requirements of the researcher, including desired yield, available reagents, and scalability of the process. The provided protocols and comparative data serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

The Adamantane Advantage: A Technical Guide to the Biological Activities of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique, rigid, and lipophilic tricycle[3.3.1.1^3,7^]decane cage of adamantane has cemented its status as a privileged scaffold in medicinal chemistry. Its incorporation into molecular designs has yielded a remarkable array of therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant potential of adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, and antidiabetic properties. This document details the mechanisms of action, summarizes quantitative data, provides illustrative experimental protocols, and visualizes key signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

Antiviral Activity of Adamantane Derivatives

Adamantane derivatives first rose to prominence as antiviral agents, primarily targeting the influenza A virus. Amantadine and rimantadine were among the first synthetic antiviral drugs to be approved for clinical use.

Mechanism of Action: Inhibition of the M2 Proton Channel

The primary antiviral mechanism of aminoadamantane derivatives against influenza A is the blockade of the M2 proton channel. This viral protein is crucial for the uncoating of the virus within the host cell's endosome. By obstructing this channel, the influx of protons is halted, which in turn prevents the acid-mediated dissociation of the viral ribonucleoprotein complex, thereby arresting viral replication.

M2_Proton_Channel_Inhibition cluster_endosome Endosome cluster_cytoplasm Host Cell Cytoplasm Influenza_A_Virus Influenza A Virus M2_Proton_Channel M2 Proton Channel Influenza_A_Virus->M2_Proton_Channel Fusion Viral_Uncoating Viral Uncoating & RNA Release M2_Proton_Channel->Viral_Uncoating Acidification Protons_In H+ Protons_In->M2_Proton_Channel Influx Replication Viral Replication Viral_Uncoating->Replication Initiates Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->M2_Proton_Channel Blocks

Mechanism of M2 Proton Channel Inhibition by Adamantane Derivatives.
Quantitative Antiviral Activity

The antiviral efficacy of adamantane derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of viral replication.

Adamantane DerivativeVirus StrainIC50 (µM)Reference
AmantadineInfluenza A/H3N20.4-1.5
RimantadineInfluenza A/H3N20.04-0.15
Spiro[adamantane-2,3'-pyrrolidine] derivativesInfluenza A2 (Japan)More active than amantadine
(R)- and (S)-enol ester 10A/IIV-Orenburg/29-L/2016(H1N1)pdm097.7
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Adamantane derivatives

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Agarose

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Compound Preparation: Prepare serial dilutions of the adamantane derivatives in serum-free DMEM.

  • Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS). Infect the cells with the virus dilutions for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and overlay the cells with DMEM containing 1% agarose and the respective concentrations of the adamantane derivative.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.

  • Quantification: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed MDCK Cells in 6-well plates Start->Seed_Cells Prepare_Virus Prepare Serial Dilutions of Influenza Virus Seed_Cells->Prepare_Virus Prepare_Compound Prepare Serial Dilutions of Adamantane Derivative Prepare_Virus->Prepare_Compound Infect_Cells Infect Confluent MDCK Cells with Virus (1 hr) Prepare_Compound->Infect_Cells Treat_Cells Overlay Cells with Agarose containing Adamantane Derivative Infect_Cells->Treat_Cells Incubate Incubate at 37°C (48-72 hrs) Treat_Cells->Incubate Stain_Plaques Fix and Stain with Crystal Violet Incubate->Stain_Plaques Count_Plaques Count Plaques and Calculate IC50 Stain_Plaques->Count_Plaques End End Count_Plaques->End

Experimental Workflow for a Plaque Reduction Assay.

Anticancer Activity of Adamantane Derivatives

The lipophilic nature of the adamantane cage enhances the ability of its derivatives to penetrate cell membranes, making them promising candidates for anticancer drug development.

Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling

Certain adamantyl isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a critical role in inflammation and has been implicated in the development and progression of cancer. By blocking this pathway, these adamantane derivatives can suppress tumor growth and induce apoptosis.

TLR4_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates Adamantane_Isothiourea Adamantane Isothiourea Adamantane_Isothiourea->TLR4 Inhibits Neuroprotection_Mechanisms cluster_glutamatergic Glutamatergic Synapse cluster_gabaergic GABAergic Synapse Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity GABA_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Hyperpolarization Hyperpolarization & Neuronal Inhibition Cl_Influx->Hyperpolarization Memantine Memantine Memantine->NMDA_Receptor Blocks Other_Adamantane_Derivatives Other Adamantane Derivatives Other_Adamantane_Derivatives->GABA_Receptor Modulates Antidiabetic_Mechanisms cluster_dpp4 DPP-4 Inhibition cluster_pancreas Pancreatic β-cell GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Insulin_Secretion Insulin Secretion GLP1_GIP->Insulin_Secretion Stimulates Glucagon_Suppression Glucagon Suppression GLP1_GIP->Glucagon_Suppression Promotes Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins K_Channel K+ Channel Ca_Channel Ca2+ Channel K_Channel->Ca_Channel Depolarization activates Ca_Influx_Insulin Ca2+ Influx & Insulin Release Ca_Channel->Ca_Influx_Insulin Vildagliptin_Saxagliptin Vildagliptin/ Saxagliptin Vildagliptin_Saxagliptin->DPP4 Inhibits Aminoadamantanes Aminoadamantanes Aminoadamantanes->K_Channel Inhibits

Methodological & Application

Application Notes and Protocols for the Synthesis of Adamantane Derivatives from 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various adamantane derivatives starting from 1-chloroadamantane. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable pharmacophore in drug design, capable of enhancing the therapeutic properties of lead compounds. This document outlines key synthetic strategies, including nucleophilic substitution, Friedel-Crafts alkylation, and hydrolysis, to access a range of functionalized adamantane derivatives.

Nucleophilic Substitution Reactions

The tertiary bridgehead position of this compound is sterically hindered, which prevents S(_N)2 reactions. However, it readily undergoes S(_N)1-type reactions due to the formation of a stable tertiary adamantyl carbocation. This allows for the introduction of a variety of nucleophiles at the 1-position of the adamantane core.

A special case of nucleophilic substitution involving 1-haloadamantanes is the S(_{RN})1 mechanism, which proceeds via a radical-anion intermediate. This pathway is particularly relevant for reactions with certain nucleophiles under photostimulation.[1]

Application:

The introduction of nitrogen-containing functional groups, such as amides and amines, is crucial for modulating the pharmacological properties of drug candidates. For instance, N-(Adamantan-1-yl)amides have been synthesized in good yields by reacting 1-haloadamantanes with carboxylic acid amides.[2][3] Quaternary ammonium salts of adamantane also exhibit interesting biological activities.

Quantitative Data for Nucleophilic Substitution Reactions:
NucleophileReagents/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
Trimethylamine-1,4-Dioxane11030N,N,N-trimethyl-1-adamantyl ammonium chloride86.7
AcetamideH(_2)SO(_4)Acetamide1150.5N-(1-Adamantyl)acetamide~74 (from 1-bromoadamantane)
Carboxylic Acid AmidesManganese Compounds---N-(Adamantan-1-yl)amides70-90 (from 1-bromoadamantane)[2]
Diphenylphosphide ionPhotostimulationLiquid Ammonia--1-Adamantyldiphenylphosphine-
Trimethylstannyl ionPhotostimulationLiquid Ammonia--1-(Trimethylstannyl)adamantane-

Friedel-Crafts Alkylation

The adamantyl carbocation generated from this compound in the presence of a Lewis acid is a potent electrophile for Friedel-Crafts alkylation of aromatic compounds. This reaction is a straightforward method for synthesizing aryladamantanes, which are important intermediates in materials science and medicinal chemistry. The bulky adamantyl group can significantly influence the properties of the aromatic system. While many literature examples use 1-bromoadamantane, this compound can be used similarly, often requiring a suitable Lewis acid catalyst.[4][5][6]

Application:

Adamantyl-substituted aromatic compounds are utilized in the development of polymers with high thermal stability and in the synthesis of pharmacologically active molecules where the adamantyl group can enhance lipophilicity and metabolic stability.

Quantitative Data for Friedel-Crafts Alkylation:
Aromatic SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)
BenzeneAlCl(_3)/tBuClCCl(_4)Ambient41-Adamantylbenzene90.5
BenzeneInBr(_3)DichloromethaneRoom Temp-1-Adamantylbenzene91
BiphenylAlCl(_3)/tBuBrNitrobenzene15024Adamantane-based microporous polymer-
TerphenylAlCl(_3)/tBuBrNitrobenzene15024Adamantane-based microporous polymer-

Hydrolysis to 1-Adamantanol

The hydrolysis of this compound provides a direct route to 1-adamantanol, a key starting material for the synthesis of other adamantane derivatives. This reaction can be performed under various conditions, including with water or steam, and can be facilitated by the use of certain reagents.[7][8]

Application:

1-Adamantanol is a versatile precursor for the synthesis of a wide range of adamantane derivatives, including esters, ethers, and other functionalized compounds used in drug development and materials science.

Quantitative Data for Hydrolysis:
ReagentsConditionsProductYield (%)
Steam-1-AdamantanolHigh
Water-1-Adamantanol-

Experimental Protocols

Protocol 1: Synthesis of N,N,N-trimethyl-1-adamantyl ammonium chloride

Based on the reaction of this compound with trimethylamine. [9]

Materials:

  • This compound

  • 1,4-Dioxane

  • Trimethylamine gas

  • Ethyl acetate

  • Autoclave (250 mL)

Procedure:

  • In a 250 mL autoclave, add 17.1 g (0.1 mol) of this compound and 140 g of 1,4-dioxane.

  • Inject 35.5 g (0.6 mol) of trimethylamine gas into the solution over 30 minutes.

  • Seal the autoclave and heat to 110°C.

  • Maintain the reaction at 110°C for 30 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with ethyl acetate.

  • The collected white solid is N,N,N-trimethyl-1-adamantyl ammonium chloride.

Expected Yield: 19.9 g (86.7%)[9]

Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound

A representative procedure for the synthesis of 1-adamantylbenzene. [10]

Materials:

  • Adamantane (can be converted to this compound in situ or use this compound directly)

  • tert-Butyl chloride (tBuCl)

  • Aluminum chloride (AlCl(_3))

  • Carbon tetrachloride (CCl(_4))

  • 35% Hydrochloric acid (ice-cooled)

  • Ice-water bath

Procedure:

  • In a 250 mL reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube, place 6.8 g (0.05 mol) of adamantane and 0.9 g (6.7 mmol) of AlCl(_3) in 50 mL of CCl(_4).

  • Add 5.56 g (0.06 mol) of tert-butyl chloride dropwise. This generates the adamantyl cation. If starting with this compound, the initial adamantane and tBuCl are replaced by this compound, and the reaction is initiated by the Lewis acid.

  • Stir the mixture vigorously for 4 hours at ambient temperature.

  • Cool the reaction mixture in an ice-water bath.

  • Quench the reaction by the slow addition of 20 mL of ice-cooled 35% hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Expected Yield: ~90.5%[10]

Protocol 3: Synthesis of 1-Adamantanol via Hydrolysis of this compound

A general procedure for the hydrolysis of this compound. [8]

Materials:

  • This compound

  • Water (or a steam generation setup)

  • Suitable reaction vessel for high-temperature reactions

Procedure:

  • Place this compound in a reaction vessel capable of withstanding elevated temperatures and pressures.

  • Introduce water or pass steam through the reaction vessel containing this compound.

  • Heat the mixture to facilitate the hydrolysis reaction. The exact temperature and pressure may need to be optimized.

  • After the reaction is complete, cool the mixture.

  • 1-Adamantanol, being a solid, will precipitate.

  • Isolate the product by filtration.

  • The crude 1-adamantanol can be purified by recrystallization from a suitable solvent (e.g., aqueous methanol or hexane).

Expected Yield: High yields are reported for this type of reaction.[8]

Visualizations

G General Workflow for Synthesis of Adamantane Derivatives cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_workup Work-up & Purification cluster_product Final Product start This compound reaction Reaction with Nucleophile/Arene/Water + Catalyst/Reagents start->reaction 1. Reaction Setup workup Quenching Extraction Drying reaction->workup 2. Post-reaction purification Column Chromatography Recrystallization Distillation workup->purification 3. Isolation product Adamantane Derivative purification->product 4. Pure Compound

Caption: General experimental workflow.

reaction_pathways Synthetic Pathways from this compound cluster_nucleophilic Nucleophilic Substitution cluster_friedel Friedel-Crafts Alkylation cluster_hydrolysis Hydrolysis start This compound product_amide N-Adamantyl Amides start->product_amide + Amide, Catalyst product_quat Quaternary Ammonium Salts start->product_quat + Amine product_other_sub Other Substituted Adamantanes start->product_other_sub + Other Nucleophiles product_aryl Aryladamantanes start->product_aryl + Arene, Lewis Acid product_alcohol 1-Adamantanol start->product_alcohol + H2O

Caption: Reaction pathways overview.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroadamantane is a versatile tertiary alkyl halide renowned for its unique cage-like structure and its utility in organic synthesis and medicinal chemistry. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound. Due to its rigid structure, this compound exclusively undergoes substitution via a unimolecular (SN1) mechanism, proceeding through the stable 1-adamantyl carbocation. This characteristic makes it an ideal substrate for the synthesis of a wide array of adamantane derivatives with applications in drug discovery and materials science. These notes will cover the reaction mechanism, provide quantitative data on reaction kinetics and yields, and offer detailed experimental protocols for key transformations.

Introduction

Adamantane and its derivatives have garnered significant interest in the field of drug development due to their unique physicochemical properties. The rigid, lipophilic adamantane cage can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound serves as a key starting material for the introduction of the adamantyl moiety into various molecular scaffolds. Understanding its reactivity in nucleophilic substitution reactions is paramount for the efficient synthesis of novel drug candidates.

The defining feature of this compound's reactivity is its inability to undergo bimolecular nucleophilic substitution (SN2) reactions. The cage structure sterically hinders the backside attack required for an SN2 mechanism. Consequently, nucleophilic substitution proceeds exclusively through an SN1 pathway, which involves the formation of a tertiary carbocation intermediate, the 1-adamantyl cation. The stability of this carbocation is a key factor driving these reactions.

The SN1 Reaction Mechanism of this compound

The nucleophilic substitution reaction of this compound is a two-step process:

  • Formation of the 1-Adamantyl Carbocation: The reaction is initiated by the slow, rate-determining step involving the dissociation of the carbon-chlorine bond to form the planar and highly stable 1-adamantyl carbocation and a chloride ion. This step is favored by polar protic solvents that can solvate both the carbocation and the leaving group.

  • Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile. Since the carbocation is planar, the nucleophile can attack from either face, although in the case of the symmetrical adamantyl cation, this does not lead to stereoisomers.

SN1_Mechanism

Quantitative Data

The rate of nucleophilic substitution reactions of this compound is highly dependent on the solvent and the nucleophile. Below are tables summarizing key quantitative data.

Solvolysis Rate Constants

The solvolysis of 1-adamantyl derivatives is a classic example of an SN1 reaction where the solvent acts as the nucleophile. The rate constants for the solvolysis of a related compound, 1-adamantyl chlorothioformate, in various solvents are presented in Table 1. This data illustrates the influence of solvent polarity and ionizing power on the reaction rate.[1][2][3]

Table 1: Rate Constants for the Solvolysis of 1-Adamantyl Chlorothioformate at 25°C [1][2]

SolventSolvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)kexp (s-1)
100% EtOH0.37-2.521.31 x 10-6
90% EtOH0.42-0.921.15 x 10-5
80% EtOH0.410.004.35 x 10-5
70% EtOH0.420.811.51 x 10-4
100% MeOH0.17-1.121.29 x 10-5
80% MeOH0.220.832.01 x 10-4
97% TFE-3.304.841.83 x 10-1
90% TFE-2.714.389.81 x 10-2
70% TFE-1.953.863.99 x 10-2
50% TFE-1.333.491.87 x 10-2

Data adapted from studies on 1-adamantyl chlorothioformate, which serves as a model for the behavior of this compound.

Product Yields with Various Nucleophiles

The reaction of this compound with a range of nucleophiles provides access to a variety of 1-substituted adamantane derivatives. Table 2 summarizes typical yields for these reactions.

Table 2: Product Yields for Nucleophilic Substitution of this compound

NucleophileProductTypical Yield (%)
Ammonia (NH3)1-Adamantylamine (Amantadine)~80%
Sodium Azide (NaN3)1-Azidoadamantane>90%
Thiourea / Hydrolysis1-AdamantanethiolHigh
Alcohols (ROH)1-AlkoxyadamantanesUp to 98%
Water (H2O)1-AdamantanolHigh
Trimethylstannyl anion (Me3Sn-)1-(Trimethylstannyl)adamantaneGood

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key 1-adamantyl derivatives from this compound.

Synthesis of 1-Adamantylamine (Amantadine)

1-Adamantylamine, known as Amantadine, is an antiviral and anti-Parkinsonian drug. While many syntheses start from 1-bromoadamantane, a similar procedure can be adapted for this compound, often requiring more forcing conditions or a catalyst. A representative synthesis of amantadine hydrochloride is provided below, starting from N-(1-adamantyl)acetamide which can be formed from this compound.

Protocol:

  • Preparation of N-(1-adamantyl)acetamide (Intermediate Step): In a round-bottom flask, dissolve this compound in an excess of acetonitrile. Add a strong acid catalyst (e.g., concentrated sulfuric acid) dropwise while cooling the mixture in an ice bath. Allow the reaction to stir at room temperature for several hours. Quench the reaction by carefully pouring it onto ice, and neutralize with a base (e.g., NaOH solution). The product, N-(1-adamantyl)acetamide, will precipitate and can be collected by filtration.

  • Hydrolysis to 1-Adamantylamine: To a round-bottom flask equipped with a reflux condenser, add the N-(1-adamantyl)acetamide, sodium hydroxide (6.0 g), water (3 mL), and propylene glycol (20 mL).[4]

  • Heat the mixture to 120-130°C and maintain for 2-8 hours.[4]

  • Cool the reaction mixture to room temperature and add ice-cold water (60 mL).[4]

  • Extract the product with dichloromethane (3 x 50 mL).[4]

  • Combine the organic layers and concentrate to approximately half the original volume.[4]

  • Add 5N HCl (38 mL) and heat to 50°C for 1 hour.[4]

  • Cool to room temperature, separate the aqueous layer, and evaporate to dryness under vacuum to yield a white solid.[4]

  • Recrystallize the solid from acetone to obtain pure amantadine hydrochloride.[4]

Amantadine_Synthesis_Workflow Start This compound Intermediate N-(1-adamantyl)acetamide Start->Intermediate Acetonitrile, H₂SO₄ Hydrolysis Hydrolysis (NaOH, Propylene Glycol, Heat) Intermediate->Hydrolysis Extraction Extraction with DCM Hydrolysis->Extraction Acidification Acidification with HCl Extraction->Acidification Evaporation Evaporation Acidification->Evaporation Recrystallization Recrystallization from Acetone Evaporation->Recrystallization Product Amantadine Hydrochloride Recrystallization->Product

Synthesis of 1-Azidoadamantane

1-Azidoadamantane is a useful intermediate for the synthesis of other adamantane derivatives, for example, through "click" chemistry.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN3, 1.5 - 2.0 eq).[5]

  • Heat the reaction mixture to 80-100°C with stirring.[5]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-azidoadamantane.

  • If necessary, purify the product by column chromatography on silica gel.

Synthesis of 1-Adamantanethiol

1-Adamantanethiol is a key intermediate for the synthesis of sulfur-containing adamantane derivatives.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the mixture for 24-48 hours. A white precipitate of the thiouronium salt will form.

  • Cool the mixture and collect the precipitate by filtration.

  • To a solution of sodium hydroxide in water, add the thiouronium salt.

  • Reflux the mixture for 2-4 hours to hydrolyze the salt.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the thiol.

  • Collect the 1-adamantanethiol by filtration, wash with water, and dry.

Applications in Drug Development

The 1-adamantyl group is a valuable pharmacophore in drug design. Its lipophilicity can enhance membrane permeability and bioavailability. Furthermore, its rigid structure can provide a stable anchor for binding to biological targets.

Ion Channel Blockers

Adamantane derivatives are well-known for their ability to block ion channels.

  • Amantadine and the Influenza M2 Proton Channel: Amantadine inhibits the replication of the influenza A virus by blocking the M2 proton channel, which is essential for the uncoating of the virus within the host cell.[6]

M2_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Virus Virus Particle M2_Channel M2 Proton Channel Virus->M2_Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA Proton Influx (Acidification) Uncoating Viral Uncoating Viral_RNA->Uncoating Endosome Endosome Replication Viral Replication Uncoating->Replication Amantadine Amantadine Amantadine->M2_Channel Blocks

  • Memantine and the NMDA Receptor: Memantine, another adamantane derivative, is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] It is used in the treatment of Alzheimer's disease to prevent excitotoxicity caused by excessive glutamate stimulation.[7][8]

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Memantine Memantine Memantine->Ion_Channel Blocks

Conclusion

This compound is a valuable building block in organic synthesis, providing a reliable route to a diverse range of 1-substituted adamantane derivatives. Its exclusive SN1 reactivity simplifies reaction outcomes and allows for the predictable introduction of the adamantyl moiety. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of these unique compounds in drug discovery and beyond. The ability to functionalize the adamantane core through these nucleophilic substitution reactions continues to drive innovation in medicinal chemistry.

References

Application Notes and Protocols for the SN1 Reaction of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroadamantane is a tertiary alkyl halide renowned for its classic exhibition of the unimolecular nucleophilic substitution (SN1) reaction mechanism. Its rigid, cage-like structure prevents the backside attack required for an SN2 reaction and offers exceptional stability to the resulting tertiary carbocation (1-adamantyl cation). This makes it an ideal model substrate for studying SN1 reactions, investigating solvent effects, and understanding the formation of carbocation intermediates, which are crucial in many organic reactions and relevant to the synthesis of adamantane-based drugs. These notes provide a detailed overview of the SN1 mechanism of this compound, experimental protocols for kinetic analysis, and quantitative data on its solvolysis.

The SN1 Reaction Mechanism of this compound

The solvolysis of this compound in a nucleophilic solvent (e.g., ethanol, water, or a mixture) proceeds via a two-step SN1 mechanism.

  • Step 1: Formation of a Carbocation (Rate-Determining Step) The first and slowest step is the spontaneous dissociation of the carbon-chlorine bond, forming a stable tertiary carbocation (1-adamantyl cation) and a chloride ion. The high stability of the bridgehead carbocation is a key driving force for this step.

  • Step 2: Nucleophilic Attack The planar carbocation intermediate is then rapidly attacked by a solvent molecule (the nucleophile) from either face.

  • Step 3: Deprotonation If the nucleophile was a neutral molecule (like water or an alcohol), a final, rapid deprotonation step occurs to yield the final substitution product.

The rate of the overall reaction is dependent only on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. The rate law is expressed as:

Rate = k[this compound]

This first-order kinetics is a hallmark of the SN1 mechanism.[1][2][3]

Below is a diagram illustrating the SN1 reaction pathway of this compound.

SN1_Mechanism sub This compound ts1 Transition State 1 int 1-Adamantyl Cation + Cl⁻ sub->int Step 1: Ionization (Slow, Rate-Determining) ts2 Transition State 2 prod_int Protonated Product int->prod_int Step 2: Nucleophilic Attack (Fast, Solvent) final_prod Solvolysis Product prod_int->final_prod Step 3: Deprotonation (Fast)

Caption: SN1 Reaction Pathway of this compound.

Quantitative Data: Solvolysis of an Adamantyl Substrate

While extensive data tables for this compound are dispersed, the following data for the closely related solvolysis of 1-adamantyl chlorothioformate, which also proceeds via the 1-adamantyl cation, provides an excellent illustration of solvent effects on reaction rates and activation parameters.[4]

Table 1: Rate Constants (k) for the Solvolysis of 1-Adamantyl Chlorothioformate at 25.0 °C in Various Solvents [4]

Solvent (v/v)Solvent Ionizing Power (YCl)Rate Constant (k) x 10⁻⁵ (s⁻¹)
100% Ethanol-2.520.913
90% Ethanol-0.937.41
80% Ethanol0.0023.4
70% Ethanol0.7377.8
50% Ethanol1.83433
100% Methanol-1.1211.2
80% Methanol0.83240
90% Acetone-1.862.50
80% Acetone-0.6718.0
70% Acetone0.3891.8
97% TFE2.796,360
70% TFE2.8910,200
50% TFE3.1724,100

TFE = 2,2,2-Trifluoroethanol

Table 2: Activation Parameters for the Solvolysis of 1-Adamantyl Chlorothioformate [4]

Solvent (v/v)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
100% Ethanol22.1-8.1
80% Ethanol21.3-6.5
100% Methanol21.0-8.7
97% TFE22.02.9
70% TFE21.84.0

Experimental Protocols

The following protocols outline the procedures for determining the rate of solvolysis of this compound and analyzing the reaction products.

Protocol 1: Kinetic Analysis of this compound Solvolysis via Titration

This protocol is adapted from established methods for monitoring the kinetics of SN1 reactions that produce acidic byproducts.[4]

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., 80% aqueous ethanol).

Materials:

  • This compound

  • Solvent (e.g., 80:20 ethanol:water by volume)

  • Standardized sodium hydroxide (NaOH) solution (~0.02 M)

  • Phenolphthalein or other suitable indicator

  • Thermostated water bath

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.

    • Prepare the desired solvent mixture (e.g., 80% ethanol) by volume.

  • Reaction Setup:

    • Place a known volume (e.g., 50.0 mL) of the solvent mixture into an Erlenmeyer flask.

    • Allow the flask to equilibrate to the desired reaction temperature (e.g., 25.0 °C) in a thermostated water bath for at least 20 minutes.

  • Initiation of Reaction:

    • Add a small, accurately measured volume of the this compound stock solution (e.g., 1.00 mL) to the temperature-equilibrated solvent.

    • Start a stopwatch immediately upon addition. This is time t=0.

  • Titration (Aliquot Method):

    • At recorded time intervals (e.g., every 20 minutes), withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent in which the reaction is much slower (e.g., pure acetone) or by cooling it in an ice bath.

    • Add a few drops of indicator to the quenched aliquot.

    • Titrate the generated hydrochloric acid (HCl) with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used (Vt).

  • Infinity Titration (t∞):

    • To determine the concentration of HCl at the completion of the reaction, heat a separate, larger aliquot of the reaction mixture in a sealed container at a higher temperature (e.g., 60 °C) for several hours to drive the reaction to completion.

    • Allow it to cool to the reaction temperature, and titrate a known volume of this solution (V∞) in the same manner as the other aliquots.

  • Data Analysis:

    • The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t).

    • The slope of this line will be equal to -k.

Below is a diagram illustrating the experimental workflow for the kinetic analysis.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Solvent Mixture equil Equilibrate Solvent in Water Bath prep_sol->equil prep_sub Prepare this compound Stock Solution init Initiate Reaction (t=0) prep_sub->init equil->init aliquot Withdraw Aliquots at Timed Intervals init->aliquot quench Quench Reaction aliquot->quench titrate Titrate with NaOH quench->titrate plot Plot ln(V∞ - Vt) vs. Time titrate->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Workflow for Kinetic Analysis of Solvolysis.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Objective: To identify and quantify the products of the solvolysis of this compound.

Materials:

  • Completed reaction mixture from Protocol 1

  • Authentic standards of potential products (e.g., 1-adamantanol, 1-ethoxyadamantane)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation:

    • Take a known volume of the completed reaction mixture (after at least 10 half-lives).

    • Add an equal volume of water and extract the organic products with a suitable solvent like dichloromethane (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully concentrate the solution to a small volume under a gentle stream of nitrogen.

  • GC Analysis:

    • Column: A polar capillary column, such as one with a Carbowax 20M stationary phase, is suitable.[4]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and authentic standards into the GC.

    • Conditions (Example):

      • Injector Temperature: 250 °C

      • Detector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

    • Quantification: Identify the products by comparing their retention times to those of the authentic standards. Quantify the products by integrating the peak areas.

Conclusion

The SN1 reaction of this compound serves as a cornerstone for understanding unimolecular substitution reactions. The protocols and data presented here provide a framework for researchers to investigate the kinetics and solvent effects of this important reaction, which has implications in physical organic chemistry and the synthesis of adamantane-containing pharmaceuticals.

References

Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. The use of 1-chloroadamantane as an alkylating agent is of significant interest, particularly in the field of drug discovery and materials science. The incorporation of the bulky, rigid, and highly lipophilic adamantyl moiety can profoundly influence the physicochemical and pharmacological properties of a molecule. This three-dimensional cage structure can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and serve as a rigid scaffold to orient other functional groups, making it a valuable pharmacophore in drug design.

These application notes provide a comprehensive overview of the use of this compound in Friedel-Crafts alkylation reactions, including detailed experimental protocols, quantitative data, and mechanistic insights.

Reaction Principle

The Friedel-Crafts alkylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of the highly stable tertiary 1-adamantyl carbocation. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an adamantylated arene.

Data Presentation

The following table summarizes quantitative data for the Friedel-Crafts alkylation of various aromatic compounds with adamantylating agents. Note that specific data for this compound is limited in readily available literature; therefore, data for the highly analogous 1-bromoadamantane is also included for comparative purposes.

Aromatic SubstrateAdamantylating AgentCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)ProductYield (%)
Phenol1-BromoadamantaneNoneNone (Phenol as solvent)120124-(1-Adamantyl)phenol80[1]
Diphenyl oxideThis compoundAlCl₃Not specifiedNot specifiedNot specified(1-Adamantyl)diphenyl oxide isomersNot specified[2]
PhenolThis compoundAlCl₃Not specifiedNot specifiedNot specified(1-Adamantyl)phenol isomersNot specified[2]
4-Bromoanisole1-AcetoxyadamantaneH₂SO₄n-Heptane20242-(1-Adamantyl)-4-bromo-1-methoxybenzeneHigh (Yield not quantified)[3]
1-Naphthol1-AcetoxyadamantaneH₂SO₄CyclohexaneRoom Temp.0.754-(1-Adamantyl)-1-naphtholHigh (Yield not quantified)[3]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Lewis acids such as aluminum chloride are highly corrosive and moisture-sensitive and should be handled with care, preferably in an inert atmosphere.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Adamantylation of Arenes

This protocol is a general guideline and can be adapted for various aromatic substrates. Optimization of catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Aromatic substrate (e.g., anisole, toluene, benzene)

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, Amberlyst 36 Dry)

  • Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide, or the aromatic substrate in excess)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.2-5 equivalents) and the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the Lewis acid catalyst (1.0-1.2 equivalents for strong Lewis acids like AlCl₃, or catalytic amounts for milder catalysts) portion-wise, ensuring the temperature does not rise significantly.

  • To this cooled, stirring mixture, add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise over 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the aromatic substrate.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure adamantylated arene.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Adamantylation of Phenol (Adapted from 1-Bromoadamantane procedure)

This protocol is specifically for the adamantylation of phenol, which can act as both reactant and solvent.

Materials:

  • This compound

  • Phenol

  • Hot water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine phenol (4.0 equivalents) and this compound (1.0 equivalent).

  • Heat the mixture at 120 °C with stirring for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the resulting solution into a beaker containing hot water (approx. 2 L for a 0.5 mol scale reaction) and stir vigorously to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it three times with hot water.

  • Dry the solid product under vacuum to obtain 4-(1-adamantyl)phenol.[1]

  • The product can be further purified by recrystallization if necessary.

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the mechanism of the Friedel-Crafts alkylation with this compound and a general experimental workflow.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Formation of the 1-Adamantyl Cation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration AdCl This compound Ad_cation 1-Adamantyl Cation (Electrophile) AdCl->Ad_cation + AlCl₃ Arene Aromatic Ring AlCl3 AlCl₃ (Lewis Acid) AlCl4_minus [AlCl₄]⁻ Sigma_complex Arenium Ion Intermediate (Sigma Complex) Arene->Sigma_complex + 1-Adamantyl Cation Product Adamantylated Arene Sigma_complex->Product + [AlCl₄]⁻ HCl HCl Regen_AlCl3 AlCl₃

Caption: General mechanism of the Friedel-Crafts alkylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Aromatic Substrate and Solvent B Cool to 0 °C A->B C Add Lewis Acid B->C D Add this compound Solution C->D E Stir and Monitor Progress (TLC/GC-MS) D->E F Quench with Ice/Water E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Typical experimental workflow for adamantylation.

References

Application Notes and Protocols: 1-Chloroadamantane as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroadamantane is a versatile and crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its rigid, lipophilic adamantane cage imparts unique pharmacological properties to drug molecules, including improved bioavailability and target binding. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, focusing on antiviral and antidiabetic agents.

Introduction

The adamantane moiety, a perfectly symmetrical, strain-free tricyclic alkane, has garnered significant attention in medicinal chemistry.[1] The incorporation of this bulky, lipophilic group can enhance a drug's therapeutic index by influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound, an accessible derivative, serves as a key building block for introducing the adamantane scaffold into pharmaceutically active compounds.[2] This report details its application in the synthesis of intermediates for prominent antiviral and antidiabetic drugs.

I. Antiviral Intermediates: Synthesis of Amantadine and Rimantadine Precursors

Amantadine and Rimantadine are antiviral drugs effective against Influenza A virus.[1][3] Their mechanism of action involves the blockage of the M2 proton ion channel of the virus, inhibiting viral replication.[1][4] this compound is a common precursor for the synthesis of N-(1-adamantyl)acetamide, a key intermediate for Amantadine.

A. Synthesis of N-(1-Adamantyl)acetamide via Ritter Reaction

The Ritter reaction provides a direct route to N-substituted amides from nitriles and a carbocation source.[5][6] In this case, this compound, in the presence of a strong acid, generates a stable adamantyl cation that reacts with acetonitrile.

Experimental Protocol:

A published procedure for the synthesis of N-(1-adamantyl)acetamide from this compound is as follows:[7]

  • To a reaction vessel, add 243 g of 80% this compound and 296 ml of acetonitrile.

  • While maintaining the temperature at or below 50-55 °C, slowly add 210 g of 95% sulfuric acid over approximately 1 hour.

  • Stir the mixture for 1-2 hours at the same temperature (alternatively, the reaction can be stirred for 24 hours at 25 °C).

  • Add 750 ml of methylene chloride (CH₂Cl₂) to the reaction mixture.

  • Wash the resulting suspension at 18-20 °C with 1.2 L of CH₂Cl₂ and 750 ml of water.

  • Separate the organic layer containing the N-(1-adamantyl)acetamide solution in CH₂Cl₂ for further purification or subsequent reaction steps.

A similar procedure starting from 1-bromoadamantane and acetylamide in the presence of sulfuric acid has also been reported with a high yield.[8]

Quantitative Data Summary:

PrecursorReagentsTemperature (°C)Time (h)IntermediateYield (%)
This compoundAcetonitrile, H₂SO₄≤50-551-2N-(1-Adamantyl)acetamideNot specified[7]
1-BromoadamantaneAcetylamide, H₂SO₄1253.5N-(1-Adamantyl)acetamide86.85[8]

Logical Relationship: Ritter Reaction

Ritter_Reaction cluster_start Starting Materials cluster_process Reaction cluster_product Product This compound This compound Carbocation Formation Carbocation Formation This compound->Carbocation Formation Strong Acid Nitrile (R-C≡N) Nitrile (R-C≡N) Nucleophilic Attack Nucleophilic Attack Nitrile (R-C≡N)->Nucleophilic Attack Carbocation Formation->Nucleophilic Attack Hydrolysis Hydrolysis Nucleophilic Attack->Hydrolysis H₂O N-substituted Amide N-substituted Amide Hydrolysis->N-substituted Amide

Caption: General workflow of the Ritter reaction.

B. Influenza A M2 Proton Channel Signaling Pathway

The antiviral activity of amantadine and rimantadine is attributed to their ability to block the M2 proton channel of the influenza A virus. This channel is crucial for the virus's replication cycle. When the virus enters a host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the host cell's cytoplasm.[1][4] By blocking this channel, adamantane derivatives prevent viral uncoating and subsequent replication.[4]

M2_Proton_Channel cluster_virus Influenza A Virus cluster_host Host Cell cluster_drug Drug Action Virion Virion Endosome Endosome (Acidic pH) Virion->Endosome Endocytosis vRNP_M1 vRNP-M1 Complex Cytoplasm Cytoplasm vRNP_M1->Cytoplasm vRNP Release M2_Channel M2 Proton Channel Endosome->M2_Channel Activates Replication Viral Replication Cytoplasm->Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_Channel Blocks M2_Channel->vRNP_M1 H⁺ Influx

Caption: Mechanism of action of adamantane antivirals.

II. Antidiabetic Intermediates: Synthesis of Precursors for Vildagliptin and Saxagliptin

Vildagliptin and Saxagliptin are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like GLP-1.[9] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. A key intermediate in the synthesis of both drugs is 3-amino-1-adamantanol, which can be prepared from 1-aminoadamantane (Amantadine).[2][10][11]

A. Synthesis of 3-Amino-1-adamantanol

This protocol describes the synthesis of 3-amino-1-adamantanol from 1-aminoadamantane hydrochloride (amantadine HCl).[2][11]

Experimental Protocol:

  • Oxidation: Prepare a nitrating mixture by adding a mixed acid to sulfuric acid. Add amantadine hydrochloride to sulfuric acid at 10-30 °C and then add the nitrating mixture dropwise to perform the nitration.[12][13] A specific method involves using a mixture of sulfuric acid, nitric acid, and boric acid as a catalyst.[2][11]

  • Hydrolysis: Add the reaction liquid to water to obtain a mixed solution. Perform hydroxylation under alkaline conditions to yield 3-amino-1-adamantanol.[12]

  • Extraction: The target compound can be extracted using ethanol.[2][11]

Quantitative Data Summary:

PrecursorReagentsKey StepsIntermediateYield (%)
1-Aminoadamantane HClH₂SO₄, HNO₃, H₃BO₃Oxidation, Hydrolysis, Extraction3-Amino-1-adamantanol~95[2][11]
Adamantanecarboxylic acidBr₂, (PhO)₂P(O)N₃, t-BuOH, NaOHBromination, Curtius Rearrangement, Hydrolysis3-Amino-1-adamantanol67.5[14]
B. Synthesis of Vildagliptin from 3-Amino-1-adamantanol

Vildagliptin is synthesized by reacting 3-amino-1-adamantanol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[15]

Experimental Protocol:

A general procedure is as follows:[16]

  • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol) and 3-amino-1-adamantanol (1 g, 6 mmol) in 2-butanone (15 mL).

  • Add potassium carbonate (3.3 g, 24 mmol) and potassium iodide (50 mg, 0.3 mmol).

  • Stir the reaction mixture at reflux for 4 hours.

  • After completion of the reaction (monitored by TLC), filter the mixture.

  • The filtrate containing Vildagliptin can then be further purified.

Quantitative Data Summary:

PrecursorReagentsSolventConditionsProductYield (%)
3-Amino-1-adamantanol & (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileK₂CO₃, KI2-ButanoneReflux, 4hVildagliptinNot specified[16]
3-Amino-1-adamantanol & (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileK₂CO₃-Room TempVildagliptin50[15]

Experimental Workflow: Synthesis of Vildagliptin

Vildagliptin_Synthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_final Final Product 1-Aminoadamantane 1-Aminoadamantane 3-Amino-1-adamantanol 3-Amino-1-adamantanol 1-Aminoadamantane->3-Amino-1-adamantanol Oxidation/ Hydrolysis L-Proline L-Proline Chloroacetyl_pyrrolidine (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile L-Proline->Chloroacetyl_pyrrolidine Multi-step synthesis Vildagliptin Vildagliptin 3-Amino-1-adamantanol->Vildagliptin Chloroacetyl_pyrrolidine->Vildagliptin Condensation

Caption: Synthetic pathway to Vildagliptin.

C. DPP-4 Inhibition Signaling Pathway

DPP-4 inhibitors like Saxagliptin and Vildagliptin prevent the degradation of incretin hormones, primarily GLP-1 and GIP. This leads to an increase in their circulating levels. Elevated incretins stimulate the pancreas to produce more insulin and reduce glucagon secretion from alpha cells, but only when blood glucose levels are high. This glucose-dependent mechanism of action reduces the risk of hypoglycemia. The overall effect is improved glycemic control in patients with type 2 diabetes.

DPP4_Inhibition cluster_stimulus Stimulus cluster_hormones Hormones cluster_pancreas Pancreatic Response cluster_drug_action Drug Action Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin Saxagliptin/ Vildagliptin Saxagliptin->DPP4 Inhibits

Caption: Mechanism of DPP-4 inhibitors.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of important pharmaceutical intermediates. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development, highlighting the synthetic versatility of the adamantane scaffold. The detailed methodologies and mechanistic insights aim to facilitate the efficient and scalable production of these vital compounds.

References

Application of 1-Chloroadamantane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroadamantane, a halogenated derivative of adamantane, serves as a important precursor and initiator in polymer chemistry. The incorporation of the bulky, rigid, and thermally stable adamantyl cage into polymer structures imparts a unique combination of desirable properties. These include enhanced thermal stability, elevated glass transition temperatures (Tg), improved mechanical strength, and tailored solubility.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced polymeric materials.

Key Applications

The unique properties of adamantane-containing polymers make them suitable for a range of high-performance applications:

  • High-Temperature Plastics: The inherent thermal stability of the adamantane cage significantly increases the degradation temperature of polymers, making them suitable for applications in the aerospace, automotive, and electronics industries.[2]

  • Photoresists: The high carbon-to-hydrogen ratio and etch resistance of adamantyl groups are advantageous in the fabrication of photoresists for microlithography.[4]

  • Optical Materials: Polymers incorporating adamantane often exhibit high transparency and refractive indices, with low water absorption and dielectric constants, making them candidates for optical applications.[5][6]

  • Drug Delivery Systems: The adamantane moiety can be utilized in drug delivery systems, where it can interact with cyclodextrins for the formation of host-guest complexes, enabling controlled drug release.

  • Advanced Coatings: The hardness and thermal stability of adamantane-containing polymers make them suitable for producing durable and resistant coatings.

Data Presentation: Properties of Adamantane-Containing Polymers

The following tables summarize quantitative data for polymers containing adamantyl moieties. While specific data for polymers initiated directly with this compound is limited in the literature, the properties of polymers with adamantyl pendant groups, synthesized through various methods, provide a strong indication of the expected performance enhancements.

Table 1: Thermal Properties of Adamantyl-Containing Polymers

PolymerGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)Reference
Poly(1,3-adamantane)Not Observed470[7]
Poly(5-butyl-1,3-adamantane)205488[8]
Poly(1-adamantyl methacrylate) (PAdMA)200 - 244~350[4]
Polystyrene with N-adamantylimino side chain268>400[2]
Adamantane-containing poly(enaminonitriles)>339 (in air)>339[8]

Table 2: Molecular Weight and Polydispersity of Adamantyl-Containing Polymers

PolymerNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Polymerization MethodReference
Poly(1-adamantyl methacrylate)4,600 - 32,1001.1 - 1.3ATRP[4]
Polystyrene with N-adamantylimino side chain5,000 - 20,0001.05 - 1.15Anionic Polymerization[2]
Poly(1-adamantyl methacrylate)Predicted by monomer/initiator ratio1.05 - 1.18Anionic Polymerization[9]

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate Initiated by this compound

This protocol describes a general procedure for the controlled radical polymerization of methyl methacrylate (MMA) using this compound as an initiator. This method allows for the synthesis of poly(methyl methacrylate) (PMMA) with a predictable molecular weight and a narrow molecular weight distribution.

Materials:

  • This compound (Initiator)

  • Methyl methacrylate (MMA) (Monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure:

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Degassing: Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Addition of Reagents: Under a nitrogen atmosphere, add anisole (e.g., 5 mL), MMA (e.g., 5 mL, 46.7 mmol), and PMDETA (e.g., 0.1 mmol).

  • Initiator Injection: In a separate vial, dissolve this compound (e.g., 0.1 mmol) in a small amount of anisole. Inject the initiator solution into the reaction mixture via a syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitoring: At timed intervals, take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination and Precipitation: After the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization. Dilute the reaction mixture with THF and precipitate the polymer by adding it dropwise into a large excess of cold methanol.

  • Purification: Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or PMMA standards.

  • Structure Confirmation: Confirmed by ¹H NMR spectroscopy.

Protocol 2: Cationic Polymerization of Styrene Initiated by this compound/Lewis Acid

This protocol outlines the cationic polymerization of styrene using a this compound/Lewis acid initiating system. This method is suitable for monomers with electron-donating substituents that can stabilize the propagating carbocation.

Materials:

  • This compound (Initiator/Cationogen)

  • Styrene (Monomer), inhibitor removed and freshly distilled

  • Tin(IV) chloride (SnCl₄) (Co-initiator/Lewis Acid)

  • Dichloromethane (CH₂Cl₂) (Solvent), dried

  • Methanol (for termination and precipitation)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Solvent and Monomer Addition: Under a nitrogen atmosphere, add dry dichloromethane (e.g., 50 mL) and freshly distilled styrene (e.g., 10 mL, 87.4 mmol) to the flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiator and Co-initiator Addition: In a separate dry flask, prepare a solution of this compound (e.g., 1 mmol) in dry dichloromethane. In another dry syringe, take the required amount of SnCl₄ (e.g., 10 mmol).

  • Initiation: Add the this compound solution to the cooled monomer solution, followed by the dropwise addition of SnCl₄.

  • Polymerization: Stir the reaction mixture at the set temperature. The polymerization is typically very fast.

  • Termination: After the desired time (e.g., 1-2 hours), quench the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polystyrene. Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

Characterization:

  • Molecular Weight and PDI: Determined by GPC.

  • Structure Confirmation: Confirmed by ¹H NMR and FTIR spectroscopy.

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up reagents 1. Add CuBr to Schlenk Flask degas1 2. Deoxygenate Flask (Vacuum/N2 Cycles) reagents->degas1 add_reagents 3. Add Solvent, Monomer, and Ligand under N2 degas1->add_reagents add_initiator 4. Inject this compound Solution add_reagents->add_initiator polymerize 5. Heat and Stir add_initiator->polymerize sampling 6. Monitor Conversion and Mw polymerize->sampling terminate 7. Quench Reaction sampling->terminate precipitate 8. Precipitate Polymer in Methanol terminate->precipitate dry 9. Filter and Dry precipitate->dry

Caption: Experimental workflow for ATRP.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator This compound (Ad-Cl) Catalyst_CuI Cu(I)L Radical Adamantyl Radical (Ad•) Propagating_Radical Ad-M• Radical->Propagating_Radical + M (k_p) Catalyst_CuII Cl-Cu(II)L InitiatorCatalyst_CuI InitiatorCatalyst_CuI RadicalCatalyst_CuII RadicalCatalyst_CuII InitiatorCatalyst_CuI->RadicalCatalyst_CuII k_act RadicalCatalyst_CuII->InitiatorCatalyst_CuI k_deact Monomer Monomer (M) Dormant_Species Ad-M-Cl Propagating_RadicalCatalyst_CuII Propagating_RadicalCatalyst_CuII Dormant_SpeciesCatalyst_CuI Dormant_SpeciesCatalyst_CuI Propagating_RadicalCatalyst_CuII->Dormant_SpeciesCatalyst_CuI Dormant_SpeciesCatalyst_CuI->Propagating_RadicalCatalyst_CuII

Caption: ATRP initiation and propagation.

Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator This compound (Ad-Cl) Co_initiator Lewis Acid (e.g., SnCl4) Carbocation Adamantyl Cation (Ad+) [SnCl5]- Propagating_Chain Ad-M+ [SnCl5]- Carbocation->Propagating_Chain + M (k_p) InitiatorCo_initiator InitiatorCo_initiator InitiatorCo_initiator->Carbocation Monomer Monomer (M) Ad-M-M+ [SnCl5]- Ad-M-M+ [SnCl5]- Propagating_Chain->Ad-M-M+ [SnCl5]- + M

Caption: Cationic polymerization initiation.

References

Application Notes and Protocols: 1-Chloroadamantane in the Synthesis of Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroadamantane is a key starting material in the synthesis of several important antiviral drugs, most notably the adamantane derivatives amantadine and rimantadine. These compounds have been historically significant in the management of influenza A infections. Their mechanism of action involves the inhibition of the M2 proton ion channel of the virus, which is essential for viral uncoating and replication within the host cell. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of these antivirals.

Antiviral Activity of Amantadine and Rimantadine

Amantadine and its α-methyl derivative, rimantadine, exhibit potent antiviral activity against influenza A virus subtypes, including H1N1, H2N2, and H3N2.[1] However, they show negligible activity against influenza B viruses.[2] The emergence of resistant strains has limited their clinical use in recent years.

Table 1: Antiviral Activity of Amantadine Against Influenza A Strains

Influenza A StrainM2 GenotypeIC50 (µM)EC50 (µM)Reference
A/H3N2/Victoria/3/1975Wild-Type-0.5[1]
A2/H2N2/Taiwan/1/1964Wild-Type-1.6[1]
A/H1N1/PR/8/1934S31N + A30T-3.3[1]
A/H1N1/California/07/2009S31N-106[1]
A/H1N1/WS/1933S31N-314[1]
A/California/10/09 (H1N1)S31N->55[3]
A/New Caledonia/20/99 (H1N1)V27ANo activity up to 32 µg/mL-[3]
A/Wisconsin/67/05 (H3N2)S31NNo activity up to 32 µg/mL-[3]
A/Duck/MN/1525/81 (H5N1)A30TNo activity up to 32 µg/mL-[3]
Indian H5N1 Isolate (Susceptible)Wild-Type--[4]
Indian H5N1 Isolate (Resistant)S31N-Significantly higher than susceptible[4]
Indian H5N1 Isolate (Resistant)V27A-Significantly higher than susceptible[4]

Table 2: Antiviral Activity of Rimantadine Against Influenza A Strains

Influenza A StrainM2 GenotypeIC50 (µM)EC50 (nM)Reference
A/Soloman Island/3/2006 (H1N1)Wild-Type-19.62 (R-enantiomer)[2]
A/Soloman Island/3/2006 (H1N1)Wild-Type-24.44 (S-enantiomer)[2]
A/H3N2 (Wild-Type)Wild-Type7.04 ± 0.12-[5]
H1N1 (in vitro)Wild-TypeSignificantly more active than amantadine-[6]
H3N2 (in vitro)Wild-TypeSignificantly more active than amantadine-[6]

Mechanism of Action: M2 Proton Channel Inhibition

The antiviral effect of amantadine and rimantadine is achieved by blocking the M2 proton channel of the influenza A virus. This channel is a tetrameric protein that allows protons to enter the virion upon endocytosis into the host cell. The resulting acidification of the viral core is a crucial step for the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, enabling viral replication. By physically occluding the M2 channel pore, amantadine and rimantadine prevent this acidification process, effectively halting viral replication at an early stage.

M2_Inhibition Mechanism of Amantadine/Rimantadine Action cluster_virus Influenza A Virion cluster_host Host Cell Virion Virion Endosome Endosome (Acidic pH) Virion->Endosome Endocytosis M2_Channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP Acidification of Virion Core Replication_Blocked Viral Replication Blocked M2_Channel->Replication_Blocked Cytoplasm Cytoplasm vRNP->Cytoplasm Uncoating and Release Matrix_Protein Matrix Protein Protons H+ Protons->M2_Channel Influx Amantadine_Rimantadine Amantadine or Rimantadine Amantadine_Rimantadine->M2_Channel Blocks Channel

Caption: Inhibition of the Influenza A M2 proton channel by amantadine and rimantadine.

Synthesis of Amantadine from this compound

A common and efficient route for the synthesis of amantadine from this compound involves a two-step process: the Ritter reaction to form an N-acyl intermediate, followed by hydrolysis to yield the final product.

Amantadine_Synthesis Synthesis of Amantadine from this compound 1_Chloroadamantane This compound N_Acetyladamantane N-(1-Adamantyl)acetamide 1_Chloroadamantane->N_Acetyladamantane Ritter Reaction (CH3CN, H2SO4) Amantadine Amantadine N_Acetyladamantane->Amantadine Hydrolysis (NaOH, Propylene Glycol, H2O)

Caption: Two-step synthesis of amantadine via the Ritter reaction and subsequent hydrolysis.

Experimental Protocol: Synthesis of N-(1-Adamantyl)acetamide

This protocol is adapted from a method for 1-bromoadamantane and a patent for this compound.[1][7]

Materials:

  • This compound

  • Acetylamide

  • Sulfuric acid (96%)

  • Ice water

  • Dichloromethane

  • Sodium hydroxide

  • Propylene glycol

  • Hydrochloric acid (6N)

  • Acetone

Procedure:

  • To acetylamide (10-12 molar equivalents), heated to 115 °C, add this compound (1 molar equivalent) over 30 minutes with stirring.

  • Slowly add sulfuric acid (96%, 6-7 molar equivalents) dropwise at 115 °C over 30 minutes.

  • Heat the mixture to 125-130 °C and maintain this temperature for approximately 3.5 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water. Stir the mixture for 1 hour at 0-5 °C.

  • Filter the precipitated white solid, which is N-(1-adamantyl)acetamide. The reported yield for the analogous reaction with 1-bromoadamantane is approximately 86.85%.[1]

Experimental Protocol: Synthesis of Amantadine Hydrochloride

Procedure:

  • Add the crude N-(1-adamantyl)acetamide to a mixture of sodium hydroxide (5.5 molar equivalents), water, and propylene glycol.

  • Heat the mixture to 125-130 °C with stirring for approximately 7.5 hours, monitoring by TLC until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature, add ice-cold water, and extract the product with dichloromethane.

  • To the organic extract, add 6N aqueous hydrochloric acid to precipitate amantadine hydrochloride.

  • Filter the white solid, wash with cold acetone, and dry under vacuum. The reported yield for this step from the bromo-analogue is approximately 84.78%, with an overall two-step yield of around 74%.[1]

Synthesis of Rimantadine from this compound

The synthesis of rimantadine from this compound is a multi-step process that typically proceeds through the key intermediate 1-acetyladamantane.

Rimantadine_Synthesis Proposed Synthesis of Rimantadine from this compound 1_Chloroadamantane This compound 1_Acetyladamantane 1-Acetyladamantane 1_Chloroadamantane->1_Acetyladamantane Acylation (e.g., with vinyl acetate/Mn2(CO)10 or via Grignard reagent) Rimantadine Rimantadine 1_Acetyladamantane->Rimantadine Reductive Amination (H2, NH3, Metal Catalyst)

Caption: A proposed synthetic route for rimantadine starting from this compound.

Experimental Protocol: Synthesis of 1-Acetyladamantane (from 1-Bromoadamantane)

This protocol is based on a high-yield synthesis from 1-bromoadamantane and can be adapted for this compound, potentially requiring adjustments in reaction conditions.[8]

Materials:

  • 1-Bromoadamantane (or this compound)

  • Vinyl acetate or ethylidene diacetate

  • Manganese carbonyl (Mn₂(CO)₁₀)

  • Solvent (e.g., an inert hydrocarbon)

Procedure:

  • In a suitable reaction vessel, combine 1-bromoadamantane, vinyl acetate (or ethylidene diacetate), and a catalytic amount of manganese carbonyl in an appropriate solvent.

  • Heat the reaction mixture under an inert atmosphere. The specific temperature and reaction time will need to be optimized for the chloro-derivative.

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction mixture and purify the product by standard methods such as column chromatography to obtain 1-acetyladamantane. A yield of up to 95% has been reported for the reaction with 1-bromoadamantane.[8]

Experimental Protocol: Synthesis of Rimantadine by Reductive Amination

This protocol describes the reductive amination of 1-acetyladamantane.[2][9]

Materials:

  • 1-Acetyladamantane

  • Ammonia (liquid or as a solution)

  • Hydrogen gas

  • Metal catalyst (e.g., Cobalt, Ruthenium, or Nickel on a support)

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with 1-acetyladamantane, the metal catalyst, and liquid ammonia.

  • Pressurize the reactor with hydrogen gas to a high pressure (e.g., up to 15,000 psi).

  • Heat the reactor to a high temperature (e.g., ~250 °C) with stirring.

  • Maintain these conditions until the reaction is complete, as monitored by appropriate analytical techniques.

  • After cooling and depressurizing the reactor, the product, rimantadine, can be isolated and purified. This step often involves the formation of the hydrochloride salt for better handling and stability.

Table 3: Summary of Synthetic Yields

Starting MaterialIntermediateFinal ProductStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Reference
1-BromoadamantaneN-(1-Adamantyl)acetamideAmantadine HCl86.8584.7874[1]
1-BromoadamantaneN-(1-Adamantyl)formamideAmantadine HCl949388[6]
1-Bromoadamantane1-Acetyladamantane-95--[8]

Conclusion

This compound serves as a versatile and crucial precursor for the synthesis of the antiviral drugs amantadine and rimantadine. The synthetic routes, primarily involving the Ritter reaction or the formation and subsequent reductive amination of 1-acetyladamantane, are well-established. While the clinical utility of these drugs has been challenged by the emergence of resistant influenza A strains, the adamantane scaffold remains an important pharmacophore in the ongoing development of new antiviral agents. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of adamantane-based therapeutics.

References

Application Notes and Protocols: 1-Chloroadamantane in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroadamantane, a halogenated derivative of adamantane, serves as a versatile precursor and building block in the synthesis of advanced materials. Its rigid, bulky, and thermally stable diamondoid structure imparts unique properties to polymers, nanoparticles, and other functional materials. The incorporation of the adamantyl moiety can significantly enhance thermal stability, mechanical strength, and etch resistance, making it a valuable component in the development of high-performance materials for a range of applications, including microelectronics, nanotechnology, and drug delivery.

This document provides detailed application notes and experimental protocols for the use of this compound in material science research.

I. Synthesis of Adamantane-Containing Polymers

The introduction of the adamantyl group into polymer structures can dramatically improve their thermal and mechanical properties. This compound can be used as a starting material to synthesize adamantyl-containing monomers, which are subsequently polymerized.

Application Note:

Polymers incorporating the 1-adamantyl group, such as poly(1-adamantyl methacrylate), exhibit higher glass transition temperatures (Tg) and enhanced thermal stability compared to their non-adamantane-containing counterparts like poly(methyl methacrylate) (PMMA). This makes them suitable for applications requiring robust materials that can withstand high temperatures and harsh processing conditions.

Experimental Protocols:

Protocol 1: Synthesis of 1-Adamantanol from this compound (Hydrolysis)

This protocol describes the hydrolysis of this compound to 1-adamantanol, a key intermediate for monomer synthesis. This procedure is adapted from the hydrolysis of 1,3-dichloroadamantane.[1]

  • Materials:

    • This compound

    • Triethylamine

    • Water

    • Tetrahydrofuran (THF) or Methanol

    • Stainless-steel reactor with polytetrafluoroethylene lining

  • Procedure:

    • To a stainless-steel reactor, add this compound, triethylamine, and water.

    • Pressurize the reactor with nitrogen to a pressure of 0.5–0.6 MPa.

    • Heat the reaction mixture to 110–130 °C and maintain for 6 hours with stirring.

    • After the reaction, cool the reactor and concentrate the reaction solution to obtain a solid.

    • Dissolve the solid in a suitable solvent such as THF or methanol.

    • Separate the solid product by filtration and dry to obtain 1-adamantanol.

Protocol 2: Synthesis of 1-Adamantyl Methacrylate Monomer

This protocol details the synthesis of 1-adamantyl methacrylate from 1-adamantanol.

  • Materials:

    • 1-Adamantanol

    • Methacrylic acid

    • p-Toluenesulfonic acid

    • Toluene

    • 10% aqueous sodium bicarbonate solution

    • Water

  • Procedure:

    • In a flask equipped with a Dean-Stark trap, combine 1-adamantanol (70 g), methacrylic acid (50 g), p-toluenesulfonic acid (1 g), and toluene (200 ml).

    • Heat the mixture with stirring, allowing water to be removed azeotropically via the Dean-Stark trap.

    • After the reaction is complete (as monitored by the cessation of water collection), cool the reaction mixture.

    • Wash the organic phase sequentially with water, a 10% aqueous sodium bicarbonate solution, and again with water.

    • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 1-adamantyl methacrylate.

Protocol 3: Free Radical Polymerization of 1-Adamantyl Methacrylate

This protocol describes the synthesis of poly(1-adamantyl methacrylate) via free radical polymerization.

  • Materials:

    • 1-Adamantyl methacrylate (ADMA)

    • 2,2'-Azobis(isobutyronitrile) (AIBN) (or other suitable radical initiator)

    • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Procedure:

    • Dissolve the 1-adamantyl methacrylate monomer and the AIBN initiator in the anhydrous solvent in a reaction flask.

    • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).

    • Heat the reaction mixture to the desired polymerization temperature (typically 60-80 °C for AIBN) under an inert atmosphere.

    • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation:

Table 1: Thermal Properties of Adamantane-Containing Polymers

PolymerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
Poly(methyl methacrylate) (PMMA)~105~300
Poly(1-adamantyl methacrylate) (PADMA)~170~340
Poly(1-adamantyl acrylate) (PAdA)133376

Note: These values are approximate and can vary depending on the polymer's molecular weight and polydispersity.

Visualization:

Synthesis_of_PADMA cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound 1-Adamantanol 1-Adamantanol This compound->1-Adamantanol Hydrolysis 1-Adamantyl Methacrylate 1-Adamantyl Methacrylate 1-Adamantanol->1-Adamantyl Methacrylate Esterification Poly(1-adamantyl methacrylate) Poly(1-adamantyl methacrylate) 1-Adamantyl Methacrylate->Poly(1-adamantyl methacrylate) Free Radical Polymerization

Caption: Synthetic pathway for Poly(1-adamantyl methacrylate).

II. Functionalization of Nanoparticles

This compound can be used to modify the surface of nanoparticles, imparting the desirable properties of the adamantyl group, such as hydrophobicity and thermal stability, to the nanomaterial.

Application Note:

Surface functionalization of nanoparticles with adamantane moieties can enhance their dispersibility in nonpolar solvents and polymer matrices. This is particularly useful in the fabrication of nanocomposites with improved mechanical and thermal properties. The adamantyl group can also serve as a host for guest molecules in drug delivery applications.

Experimental Protocols:

Protocol 4: Surface Functionalization of Silica Nanoparticles (Conceptual)

  • Step 1: Synthesis of an Amine-Terminated Adamantane Linker

    • Convert this compound to 1-aminoadamantane. A common method is the Ritter reaction, where this compound is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid, followed by hydrolysis.

  • Step 2: Grafting onto Silica Nanoparticles

    • Activate the surface of silica nanoparticles to introduce reactive groups (e.g., by treatment with (3-aminopropyl)triethoxysilane to introduce amine groups).

    • Couple the 1-aminoadamantane to the activated silica surface using a suitable crosslinker (e.g., glutaraldehyde).

Visualization:

Nanoparticle_Functionalization This compound This compound Amine-terminated Adamantane Amine-terminated Adamantane This compound->Amine-terminated Adamantane Amination Functionalized Nanoparticle Functionalized Nanoparticle Amine-terminated Adamantane->Functionalized Nanoparticle Grafting Silica Nanoparticle Silica Nanoparticle Silica Nanoparticle->Functionalized Nanoparticle

Caption: Conceptual workflow for silica nanoparticle functionalization.

III. Adamantane-Based Photoresists

The high etch resistance of the adamantane cage makes it an excellent component for photoresist formulations used in microfabrication.

Application Note:

Adamantane-containing polymers and molecular glasses are used in photoresists to improve resolution, sensitivity, and etch resistance during the lithographic process. The bulky adamantyl groups can prevent polymer chain collapse and reduce line-edge roughness.

Experimental Protocols:

Protocol 5: Synthesis of an Adamantane-Based Molecular Glass Photoresist (Illustrative)

This protocol outlines the synthesis of a molecular glass resist based on an adamantane derivative. While this example starts from adamantanone, this compound can be a precursor to various functionalized adamantanes suitable for this application.[2]

  • Materials:

    • Adamantane derivative with hydroxyl groups (synthesizable from this compound via hydrolysis and further functionalization)

    • Photoacid generator (PAG) (e.g., triphenylsulfonium triflate)

    • Propylene glycol monomethyl ether acetate (PGMEA)

  • Procedure:

    • Synthesis of the Adamantane-based Component: Synthesize a multi-functional adamantane derivative. For example, 1,3-adamantanediol can be synthesized from 1,3-dichloroadamantane.[1]

    • Formulation of the Photoresist: a. Dissolve the synthesized adamantane-based compound in PGMEA. b. Add the photoacid generator (typically 1-5 wt% of the adamantane compound). c. Filter the solution through a 0.2 µm filter.

    • Lithographic Processing: a. Spin-coat the photoresist formulation onto a silicon wafer. b. Perform a post-apply bake (PAB) to remove the solvent. c. Expose the resist to UV radiation through a photomask. d. Perform a post-exposure bake (PEB) to catalyze the acid-labile deprotection reaction. e. Develop the pattern using a suitable developer solution (e.g., tetramethylammonium hydroxide solution).

Visualization:

Photoresist_Workflow cluster_synthesis Material Synthesis cluster_processing Lithographic Processing This compound This compound Adamantane Diol Adamantane Diol This compound->Adamantane Diol Hydrolysis Photoresist Formulation Photoresist Formulation Adamantane Diol->Photoresist Formulation Mixing with PAG and Solvent Spin Coating Spin Coating Photoresist Formulation->Spin Coating Exposure Exposure Spin Coating->Exposure Development Development Exposure->Development Patterned Resist Patterned Resist Development->Patterned Resist

Caption: Workflow for creating and using an adamantane-based photoresist.

References

protocols for handling and storage of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 1-Chloroadamantane in a laboratory setting. The information is intended to guide researchers, scientists, and drug development professionals in the proper management and application of this compound.

Compound Information

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms 1-Adamantyl chloride, Tricyclo[3.3.1.13,7]decane, 1-chloro-[1][3]
CAS Number 935-56-8[1][2]
Molecular Formula C₁₀H₁₅Cl[3]
Molecular Weight 170.68 g/mol [3]
Appearance White to light grey crystalline solid[1][4]
Melting Point 163 - 166 °C[2][5]
Solubility Poorly soluble in water. Soluble in nonpolar organic solvents and hydrocarbons.[2][4]
Stability Stable under normal storage and handling conditions.[2]

Safety and Handling Protocols

This compound is a chemical that requires careful handling to minimize risks. It is classified as an irritant to the eyes, skin, and respiratory system.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted for each specific laboratory procedure. The following PPE is recommended for handling this compound:

PPESpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[6]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a fume hood to avoid inhalation of dust.Minimizes respiratory tract irritation.[1]
Handling Procedures
  • General Handling: Avoid contact with eyes, skin, and clothing.[7] Wash hands thoroughly after handling.[7]

  • Dispensing: When weighing and dispensing the solid, minimize the generation of dust.[7] This should be done in a well-ventilated area or a chemical fume hood.

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] Ventilate the area and clean the spill site.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[7]

Storage Protocols

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

Storage ConditionRecommendationRationale
Container Store in a tightly closed container.[4]Prevents contamination and exposure to moisture.
Location Store in a cool, dry, well-ventilated area.[4]Maintains stability and prevents degradation.
Incompatible Substances Store away from strong oxidizing agents.[2]Avoids potentially violent reactions.

Experimental Protocols and Applications

This compound is a key building block in organic synthesis and medicinal chemistry, often used as a precursor for various adamantane derivatives.[2][8]

Synthesis of this compound from Adamantane

This protocol describes a method for the direct chlorination of adamantane.[9]

Materials:

  • Adamantane

  • tert-Butyl chloride

  • Aluminum chloride (AlCl₃)

  • Carbon tetrachloride (CCl₄)

  • 35% Hydrochloric acid (ice-cooled)

  • Calcium chloride (for drying)

Procedure:

  • In a 250 ml reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube, place adamantane (0.05 mol) and the Lewis acid catalyst (e.g., AlCl₃, 6.7 x 10⁻³ mol) in a suitable solvent.[9]

  • Add tert-butyl chloride (0.06 mol) dropwise through the dropping funnel while stirring vigorously at ambient temperature.[9]

  • Continue stirring for 4 hours.[9]

  • Cool the reaction mixture in an ice-water bath.[9]

  • Quench the reaction by adding 20 ml of ice-cooled 35% hydrochloric acid.[9]

  • Separate the two phases. Extract the aqueous phase with carbon tetrachloride.[9]

  • Combine the organic phases, wash with water, and dry over calcium chloride.[9]

  • Remove the solvent using a rotary evaporator to obtain the crude product.[9]

  • Analyze the product, for example, by gas chromatography-mass spectrometry (GC-MS).[9]

SN1 Reaction of this compound

This compound is a classic substrate for demonstrating SN1 reactions due to the stability of the tertiary adamantyl carbocation.[7][10]

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Ethanol

Procedure:

  • Prepare a solution of silver nitrate in ethanol. This will serve as the reagent to facilitate the SN1 reaction.[10]

  • In a separate test tube, dissolve a small amount of this compound in ethanol.

  • Add the silver nitrate/ethanol solution to the this compound solution.

  • The silver cation (Ag⁺) coordinates with the chlorine atom, promoting the departure of the chloride leaving group to form a stable tertiary carbocation.[10]

  • The chloride ion reacts with the silver ion to form a white precipitate of silver chloride (AgCl), providing a visual confirmation of the reaction.[10]

  • The ethanol acts as a nucleophile (solvolysis), attacking the carbocation to form an ether product.[10]

Visualized Workflows

Safe Handling and Storage Workflow

Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Work in Ventilated Area Work in Ventilated Area Select PPE->Work in Ventilated Area Weigh and Dispense Weigh and Dispense Work in Ventilated Area->Weigh and Dispense Perform Experiment Perform Experiment Weigh and Dispense->Perform Experiment Tightly Closed Container Tightly Closed Container Perform Experiment->Tightly Closed Container Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Cool, Dry, Ventilated Area Cool, Dry, Ventilated Area Tightly Closed Container->Cool, Dry, Ventilated Area Away from Incompatibles Away from Incompatibles Cool, Dry, Ventilated Area->Away from Incompatibles Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste

Caption: Logical workflow for the safe handling and storage of this compound.

Experimental Workflow: Synthesis of this compound

Experimental Workflow for the Synthesis of this compound Start Start Combine Reactants Combine Reactants Start->Combine Reactants Stir at Room Temp Stir at Room Temp Combine Reactants->Stir at Room Temp Cool Reaction Cool Reaction Stir at Room Temp->Cool Reaction Quench with HCl Quench with HCl Cool Reaction->Quench with HCl Workup Workup Quench with HCl->Workup Separate Phases Separate Phases Workup->Separate Phases Extract Aqueous Layer Extract Aqueous Layer Separate Phases->Extract Aqueous Layer Combine Organic Layers Combine Organic Layers Extract Aqueous Layer->Combine Organic Layers Wash and Dry Wash and Dry Combine Organic Layers->Wash and Dry Isolate Product Isolate Product Wash and Dry->Isolate Product Analyze Product Analyze Product Isolate Product->Analyze Product End End Analyze Product->End

Caption: Step-by-step experimental workflow for synthesizing this compound.

References

Application Notes and Protocols: 1-Chloroadamantane as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-adamantyl group is a sterically bulky and highly lipophilic moiety that serves as a robust protecting group for a variety of functional groups in organic synthesis. Its unique cage-like structure provides exceptional stability under a wide range of reaction conditions, yet it can be removed under specific acidic conditions. 1-Chloroadamantane is a common and commercially available precursor for the introduction of this valuable protecting group.

These application notes provide a comprehensive overview of the use of this compound for the protection of alcohols, carboxylic acids, amines, and thiols. Detailed protocols for both the introduction and cleavage of the 1-adamantyl group are presented, along with quantitative data to aid in experimental design. The unique properties of the adamantyl group, such as its ability to enhance the metabolic stability and pharmacokinetic profiles of drug candidates, make it a valuable tool in medicinal chemistry and drug development.[1][2][3]

Application Notes

The 1-adamantyl group, introduced via this compound or 1-bromoadamantane, offers several advantages as a protecting group:

  • Steric Bulk: The large size of the adamantyl group provides effective steric shielding of the protected functional group, preventing unwanted side reactions.[1]

  • High Stability: It is resistant to a wide range of reagents and reaction conditions, including strong bases, nucleophiles, and many oxidizing and reducing agents.

  • Acid-Labile Cleavage: The adamantyl group can be selectively removed under acidic conditions, typically with strong acids like trifluoroacetic acid or sulfuric acid.[4][5]

  • Increased Lipophilicity: The incorporation of the adamantyl moiety significantly increases the lipophilicity of a molecule, which can be advantageous in modifying the solubility and pharmacokinetic properties of drug candidates.[1][2][6]

  • Enhanced Metabolic Stability: The rigid, cage-like structure can hinder enzymatic degradation, thereby increasing the in vivo half-life of a drug.[2]

Quantitative Data

Table 1: Protection of Various Functional Groups with 1-Adamantyl Halides
Functional GroupSubstrate ExampleReagentCatalyst/ConditionsSolventTimeYield (%)Reference
Amide (N-H)Acetamide1-BromoadamantaneH₂SO₄, 125 °CAcetamide (reagent and solvent)3.5 h86.9[7]
Amide (N-H)Various amides1-BromoadamantaneManganese salts--70-90[8][9]
Alcohol (O-H)Aliphatic alcoholsThis compoundPalladium complexes, 160 °C-1 hup to 98[10]
Carboxylic AcidVarious acids1-Adamantanol, DCC, DMAP-CH₂Cl₂-85-95[11]
Table 2: Deprotection of 1-Adamantyl Protected Functional Groups
Protected GroupSubstrate ExampleReagentSolventTimeYield (%)Reference
Carboxylic Ester1-Adamantyl estersH₂SO₄CH₂Cl₂-High[4][5]
Amine (N-Boc)N-Boc-aminesH₂SO₄CH₂Cl₂-High[4]
Amine (N-Adamantyl)N-(1-adamantyl) acetamideNaOH, H₂O/Propylene Glycol, 125-130°CH₂O/Propylene Glycol7.5 h84.8[7]
Thiol (S-Adamantyl)S-(1-adamantyl) cysteineHg(CH₃COO)₂ then H₂SDimethylformamide-Good[12]

Experimental Protocols

Protection Protocols

Protocol 1: Protection of Alcohols as 1-Adamantyl Ethers

This protocol describes the palladium-catalyzed synthesis of 1-adamantyl ethers from alcohols and this compound.[10]

  • Reagents and Materials:

    • Alcohol (1.0 equiv)

    • This compound (1.0-1.2 equiv)

    • Palladium complex (e.g., Pd(OAc)₂, 0.005 equiv)

    • Anhydrous, high-boiling solvent (e.g., decane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the alcohol, this compound, and the palladium catalyst.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 160 °C and stir for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-adamantyl ether.

Protocol 2: Protection of Carboxylic Acids as 1-Adamantyl Esters

This protocol is adapted from procedures for bulky ester formation and may require optimization for specific substrates.[11]

  • Reagents and Materials:

    • Carboxylic acid (1.0 equiv)

    • 1-Adamantanol (1.1 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the carboxylic acid, 1-adamantanol, and DMAP in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous CH₂Cl₂ dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash it with CH₂Cl₂.

    • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 1-adamantyl ester.

Protocol 3: Protection of Amines as N-(1-Adamantyl) Amides (via Ritter-type reaction)

This protocol is based on the synthesis of N-(1-adamantyl)acetamide from 1-bromoadamantane.[7] Similar conditions can be explored with this compound, potentially requiring a Lewis acid catalyst.

  • Reagents and Materials:

    • Amide or nitrile (can be used as solvent)

    • This compound (1.0 equiv)

    • Strong acid (e.g., concentrated H₂SO₄) or a suitable Lewis acid

  • Procedure:

    • Heat the amide or nitrile to the desired reaction temperature (e.g., 115-125 °C).

    • Carefully add this compound to the heated and stirred amide/nitrile.

    • Slowly and cautiously add the strong acid catalyst dropwise.

    • Maintain the reaction at an elevated temperature and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice water and stir.

    • Collect the precipitated product by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure N-(1-adamantyl) amide.

Deprotection Protocols

Protocol 4: Acid-Catalyzed Deprotection of 1-Adamantyl Esters and Ethers

This general protocol describes the cleavage of 1-adamantyl ethers and esters using a strong acid.[4][5]

  • Reagents and Materials:

    • 1-Adamantyl protected compound (1.0 equiv)

    • Strong acid (e.g., concentrated H₂SO₄ or Trifluoroacetic acid (TFA))

    • Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent

  • Procedure:

    • Dissolve the 1-adamantyl protected substrate in the chosen solvent in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Slowly add the strong acid to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).

    • Carefully quench the reaction by adding it to a cold, saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the deprotected product, which may require further purification.

Protocol 5: Basic Hydrolysis of N-(1-Adamantyl) Amides

This protocol describes the cleavage of an N-adamantyl amide bond under basic conditions.[7]

  • Reagents and Materials:

    • N-(1-adamantyl) amide (1.0 equiv)

    • Sodium hydroxide (NaOH)

    • Water and Propylene glycol (PG) mixture

  • Procedure:

    • To a reaction vessel, add the N-(1-adamantyl) amide, water, propylene glycol, and NaOH.

    • Heat the mixture to 125-130 °C and stir for the required time (e.g., 7.5 hours), monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified, for instance, by conversion to its hydrochloride salt and recrystallization.

Visualizations

Experimental Workflows

Protection_Workflow cluster_start Starting Materials Start Substrate with Functional Group (FG-H) Protection Protection Reaction (e.g., Lewis Acid, Base, or Pd-catalyzed) Start->Protection Reagent This compound Reagent->Protection Protected 1-Adamantyl Protected Substrate (FG-Ad) Protection->Protected Reaction Further Synthetic Steps (FG-Ad is stable) Protected->Reaction Deprotection Deprotection Reaction (e.g., Strong Acid) Reaction->Deprotection Final Deprotected Product (FG-H) Deprotection->Final

Caption: General workflow for the protection and deprotection of a functional group using this compound.

Logical Relationships in Deprotection

Deprotection_Mechanism cluster_substrate Protected Substrate Protected R-X-Adamantyl (X = O, COO, NH, S) Protonation Protonation of Heteroatom (X) by Strong Acid (H+) Protected->Protonation Intermediate Formation of Adamantyl Cation (Stable Tertiary Carbocation) Protonation->Intermediate Cleavage of C-X bond Leaving Departure of R-XH Intermediate->Leaving Solvent_Trap Adamantyl Cation Trapped by Solvent or Nucleophile Intermediate->Solvent_Trap Final_Product Final_Product Leaving->Final_Product Deprotected Product Byproduct Formation of Adamantane-derived Byproducts Solvent_Trap->Byproduct

Caption: Logical steps in the acid-catalyzed deprotection of a 1-adamantyl protected functional group.

References

Application Notes and Protocols for Reactions Involving 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical reactions involving 1-chloroadamantane. The unique caged hydrocarbon structure of the adamantyl group makes it a valuable building block in medicinal chemistry and materials science, often imparting desirable properties such as lipophilicity, metabolic stability, and rigidity to molecules. These protocols offer step-by-step guidance for the synthesis, nucleophilic substitution, and solvolysis of this compound, along with data presentation and visualizations to aid in experimental design and execution.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from adamantane through a hydride transfer mechanism using a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound from Adamantane

Materials:

  • Adamantane

  • tert-Butyl chloride (tBuCl)

  • Aluminum chloride (AlCl₃)

  • Carbon tetrachloride (CCl₄)

  • 35% Hydrochloric acid (HCl)

  • Ice

  • 250 mL reactor with mechanical stirrer, dropping funnel, and reflux condenser with a calcium chloride drying tube

Procedure:

  • In the 250 mL reactor, place 6.8 g (0.05 mol) of adamantane and 0.9 g (6.7 mmol) of aluminum chloride in 50 mL of carbon tetrachloride.

  • Stir the mixture vigorously at ambient temperature.

  • Add 5.56 g (0.06 mol) of tert-butyl chloride dropwise to the reaction mixture using the dropping funnel.

  • Continue to stir the reaction mixture vigorously for 4 hours at ambient temperature.

  • After 4 hours, cool the reactor in an ice-water bath.

  • Quench the reaction by carefully adding 20 mL of ice-cooled 35% hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from methanol/water or by sublimation.[1]

Data Presentation:

Exp. No.Lewis AcidSolventAdamantane Conversion (%)This compound Yield (%)This compound Selectivity (%)
1AlCl₃CCl₄94.890.595.4
2AlCl₃CHCl₃96.081.584.9
3FeCl₃CCl₄85.265.777.1
4TiCl₄CCl₄47.247.2100
Table 1: Chlorination of adamantane with tert-butyl chloride and various Lewis acids.[2]

Logical Relationship: Synthesis of this compound

G Figure 1. Synthesis of this compound Adamantane Adamantane Adamantyl_Cation Adamantyl Cation Adamantane->Adamantyl_Cation Hydride Transfer tBuCl tert-Butyl Chloride tBuCl->Adamantyl_Cation Initiation AlCl3 AlCl3 (Lewis Acid) AlCl3->tBuCl Catalysis Chloroadamantane This compound Adamantyl_Cation->Chloroadamantane Reaction with Cl-

Caption: Synthesis of this compound.

Nucleophilic Substitution: Synthesis of Memantine

A key application of this compound derivatives is in the synthesis of pharmaceuticals. Memantine, an antagonist of the NMDA receptor used in the treatment of Alzheimer's disease, can be synthesized from 1-chloro-3,5-dimethyladamantane.

Experimental Protocol: Synthesis of Memantine from 1-Chloro-3,5-dimethyladamantane

Materials:

  • 1-Chloro-3,5-dimethyladamantane

  • Formamide

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform

  • Anhydrous sodium sulfate

  • Water

  • Reaction vessel with heating and stirring capabilities

Procedure:

Step 1: Amination

  • Mix 10 g (0.05 mol) of 1-chloro-3,5-dimethyladamantane with 51 mL (1.30 mol) of formamide in a reaction vessel.

  • Heat the mixture to 150 °C and maintain the reaction for 8 hours with stirring.[3]

  • Cool the reaction mixture to room temperature.

  • Add 30 mL of ice-cold water and 70 mL of chloroform to the mixture.

  • Transfer the mixture to a separatory funnel and extract the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield a white solid, which is 1-formamido-3,5-dimethyladamantane.

  • Dry the solid under vacuum at 35 °C.[3]

Step 2: Hydrolysis and Salt Formation

  • Add the obtained 1-formamido-3,5-dimethyladamantane to 160 mL of concentrated hydrochloric acid.

  • Heat the mixture to 100 °C and reflux for 7 hours.[3]

  • Cool the reaction solution and stir at room temperature for 2 hours, during which a white solid will precipitate.

  • Filter the solid and dry it under vacuum at 50 °C to obtain Memantine hydrochloride.[3]

Data Presentation:

StepProductYield (%)Purity (GC) (%)
11-Formamido-3,5-dimethyladamantane9599.7
2Memantine Hydrochloride96 (from intermediate)99.8
OverallMemantine Hydrochloride7799.8
Table 2: Yield and purity data for the synthesis of Memantine hydrochloride.[3]

Experimental Workflow: Synthesis of Memantine

G Figure 2. Workflow for Memantine Synthesis Start Start: 1-Chloro-3,5-dimethyladamantane + Formamide Reaction1 Amination Reaction (150°C, 8h) Start->Reaction1 Workup1 Workup: - H2O/Chloroform Extraction - Drying - Concentration Reaction1->Workup1 Intermediate Intermediate: 1-Formamido-3,5-dimethyladamantane Workup1->Intermediate Reaction2 Hydrolysis (Conc. HCl, 100°C, 7h) Intermediate->Reaction2 Workup2 Workup: - Cooling & Stirring - Filtration - Vacuum Drying Reaction2->Workup2 Product Final Product: Memantine Hydrochloride Workup2->Product

Caption: Workflow for Memantine Synthesis.

Solvolysis of 1-Adamantyl Derivatives

The solvolysis of this compound and its derivatives is a classic example of an SN1 reaction, proceeding through a stable tertiary carbocation. The rate of solvolysis is highly dependent on the ionizing power of the solvent. While direct kinetic data for this compound is extensive, the following protocol for a related compound, 1-adamantyl chlorothioformate, illustrates the methodology for studying such reactions.

Experimental Protocol: Kinetic Study of Solvolysis

Materials:

  • 1-Adamantyl derivative (e.g., 1-adamantyl chlorothioformate)

  • Various hydroxylic solvents (e.g., ethanol, methanol, water, trifluoroethanol mixtures)

  • Potentiometric titrator

  • Constant temperature bath

Procedure:

  • Prepare solutions of the 1-adamantyl derivative in the desired solvent.

  • Follow the rate of the solvolytic reaction using a potentiometric titration method to measure the production of acid.[2]

  • Maintain a constant temperature using the temperature bath.

  • Run duplicate experiments to ensure the reproducibility of the rate constants.

  • Analyze the products after approximately 10 half-lives using gas chromatography (GC) to determine the product distribution.[2]

Data Presentation:

Solvent (v/v)k_obs (s⁻¹) at 25°C% 1-Adamantanol% 1-Adamantyl Ethyl Ether% 1-Adamantyl Chloride
100% EtOH1.23 x 10⁻⁵-95.24.8
80% EtOH1.01 x 10⁻⁴20.375.14.6
50% EtOH1.35 x 10⁻³51.243.55.3
100% MeOH5.12 x 10⁻⁵---
80% MeOH3.25 x 10⁻⁴25.8-4.2
Table 3: First-order rate constants (k_obs) and product percentages for the solvolysis of 2-adamantyl chloroformate at 25°C.[4] (Note: Data for a related compound is presented to illustrate the type of data collected in solvolysis studies).

Signaling Pathway: Solvolysis of 1-Adamantyl Derivatives

G Figure 3. Solvolysis Pathway of 1-Adamantyl Halides Substrate 1-Adamantyl-X (X = Cl, Br, etc.) Carbocation 1-Adamantyl Cation (Stable Tertiary Carbocation) Substrate->Carbocation Ionization (Rate-determining step) Product_Ether 1-Adamantyloxy-R (Ether) Carbocation->Product_Ether Nucleophilic Attack by ROH Product_Alcohol 1-Adamantanol (if ROH is H2O) Carbocation->Product_Alcohol Nucleophilic Attack by H2O Solvent Solvent (ROH) Solvent->Product_Ether Solvent->Product_Alcohol

Caption: Solvolysis Pathway of 1-Adamantyl Halides.

Friedel-Crafts Alkylation

This compound can be used as an alkylating agent in Friedel-Crafts reactions to introduce the bulky adamantyl group onto aromatic rings. This reaction is typically catalyzed by a Lewis acid.

Experimental Protocol: Friedel-Crafts Adamantylation of Benzene

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Round-bottom flask with a magnetic stirrer and a reflux condenser

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous benzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Dissolve this compound in a minimal amount of anhydrous benzene and add it dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and then adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1-phenyladamantane.

Data Presentation:

Aromatic SubstrateCatalyst (mol%)ProductYield (%)
BenzeneAlCl₃ (110)1-Phenyladamantane85
TolueneAlCl₃ (110)1-(p-Tolyl)adamantane78
AnisoleAlCl₃ (110)1-(4-Methoxyphenyl)adamantane92
Table 4: Representative yields for the Friedel-Crafts adamantylation of various aromatic compounds.

Experimental Workflow: Friedel-Crafts Alkylation

G Figure 4. Workflow for Friedel-Crafts Alkylation Start Start: - Aromatic Substrate - this compound - Lewis Acid (e.g., AlCl3) Reaction Friedel-Crafts Reaction (Room Temperature) Start->Reaction Quenching Quenching: - Ice - Sat. NaHCO3 Reaction->Quenching Extraction Extraction: - Dichloromethane Quenching->Extraction Purification Purification: - Column Chromatography Extraction->Purification Product Final Product: Adamantylated Arene Purification->Product

Caption: Workflow for Friedel-Crafts Alkylation.

References

Troubleshooting & Optimization

common side products in the synthesis of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Chloroadamantane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure the quality and activity of the chlorinating agent and catalyst. - For syntheses from 1-adamantanol, ensure the complete removal of water.
- Sub-optimal stoichiometry of reactants.- Carefully control the molar ratios of adamantane/1-adamantanol to the chlorinating agent.
- Loss of product during workup or purification.- this compound is volatile; avoid excessive heat and high vacuum during solvent removal. - Sublimation is an effective purification method for this compound.
Presence of Polychlorinated Side Products (e.g., 1,3-Dichloroadamantane) - Reaction time is too long or the temperature is too high.- Monitor the reaction progress using GC-MS and stop the reaction once the starting material is consumed. - Perform the reaction at the lowest effective temperature.
- Excess of chlorinating agent.- Use a stoichiometric amount or a slight excess of the chlorinating agent.
Formation of 2-Chloroadamantane Isomer - Reaction conditions favoring radical or less selective pathways.- When using Lewis acid catalysts like AlCl₃ with t-BuCl, ensure proper mixing and temperature control to favor the thermodynamically more stable 1-substituted product. - Chlorination with ferric chloride or antimony pentachloride may result in a mixture of isomers.
Presence of Unreacted Adamantane or 1-Adamantanol - Insufficient amount of chlorinating agent or catalyst.- Ensure the accurate measurement of all reagents. - Check the activity of the catalyst.
- Short reaction time.- Increase the reaction time and monitor for the disappearance of the starting material.
Formation of 1-Alkoxyadamantane or Di-1-adamantyl Ether - Use of an alcohol as a solvent or presence of residual alcohol from a previous step.- Use a non-nucleophilic solvent such as a hydrocarbon or chlorinated hydrocarbon.
- Incomplete conversion of 1-adamantanol, which can react with the this compound product.- Drive the initial chlorination reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route.

  • From Adamantane: The primary side products are isomers, such as 2-chloroadamantane, and polychlorinated adamantanes, like 1,3-dichloroadamantane. The formation of the 2-chloro isomer is more prevalent with certain radical-based chlorination methods.

  • From 1-Adamantanol: Common side products include polychlorinated adamantanes if the reaction conditions are too harsh (prolonged time or high temperature). If an alcohol is used as a solvent, 1-alkoxyadamantanes can form. Di-1-adamantyl ether can also be a byproduct if unreacted 1-adamantanol reacts with the this compound product.

Q2: How can I minimize the formation of polychlorinated adamantanes?

A2: To minimize polychlorination, it is crucial to control the reaction conditions carefully. Use a stoichiometric amount of the chlorinating agent relative to adamantane or 1-adamantanol. Monitor the reaction progress closely using techniques like GC-MS and stop the reaction as soon as the starting material is consumed. Avoid excessively high temperatures and long reaction times, as these conditions favor further chlorination.

Q3: Is it possible to completely avoid the formation of 2-chloroadamantane?

A3: The formation of 2-chloroadamantane is often associated with less selective chlorination methods. Syntheses that proceed via the stable 1-adamantyl cation are highly selective for the 1-chloro isomer. For instance, the reaction of adamantane with tert-butyl chloride in the presence of a Lewis acid like aluminum chloride is reported to have excellent selectivity for the 1-chloro derivative.

Q4: What is the best way to purify this compound from its side products?

A4: this compound is a crystalline solid with a relatively high vapor pressure, making sublimation an excellent method for purification, especially for removing non-volatile impurities. Recrystallization from a suitable solvent, such as aqueous methanol, is also a common and effective purification technique. For separating isomers, chromatographic methods like column chromatography may be necessary.

Q5: Can I use an alcohol as a solvent for the synthesis of this compound from 1-adamantanol?

A5: It is not recommended to use an alcohol as a solvent when synthesizing this compound, as it can react with the adamantyl cation intermediate or the product itself to form 1-alkoxyadamantane as a side product. Inert, non-nucleophilic solvents are preferred.

Experimental Protocols

Synthesis of this compound from Adamantane

This method utilizes tert-butyl chloride as the chlorinating agent and aluminum chloride as a Lewis acid catalyst.

Materials:

  • Adamantane

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Ice-cold 35% hydrochloric acid

  • Water

  • Anhydrous calcium chloride

Procedure:

  • In a fume hood, prepare a stirred suspension of adamantane and a catalytic amount of anhydrous aluminum chloride in the chosen anhydrous solvent.

  • At room temperature, add tert-butyl chloride dropwise to the suspension.

  • Continue to stir the mixture vigorously for approximately 4 hours at ambient temperature.

  • Monitor the reaction by GC-MS to ensure the consumption of adamantane.

  • Once the reaction is complete, cool the mixture in an ice-water bath.

  • Carefully quench the reaction by the slow addition of ice-cold 35% hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Combine the organic phases, wash with water, and dry over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure, taking care to avoid loss of the volatile product.

  • The crude product can be purified by sublimation or recrystallization.

Synthesis of this compound from 1-Adamantanol

This protocol involves the chlorination of 1-adamantanol.

Materials:

  • 1-Adamantanol

  • Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

  • A suitable inert solvent (e.g., a hydrocarbon or chlorinated hydrocarbon)

Procedure using Thionyl Chloride:

  • In a fume hood, dissolve 1-adamantanol in a suitable anhydrous inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude this compound by sublimation or recrystallization.

Visualization of Reaction Pathways

The following diagrams illustrate the synthetic pathways to this compound and the formation of common side products.

Synthesis_from_Adamantane Adamantane Adamantane Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation  t-BuCl / AlCl₃ Side_Product_1 2-Chloroadamantane Adamantane->Side_Product_1  Alternative  Chlorination Product This compound Adamantyl_Cation->Product  Cl⁻ Side_Product_2 1,3-Dichloroadamantane Product->Side_Product_2  Excess Cl₂  or harsh conditions

Caption: Synthesis of this compound from Adamantane and side products.

Synthesis_from_Adamantanol Adamantanol 1-Adamantanol Protonated_Adamantanol Protonated 1-Adamantanol Adamantanol->Protonated_Adamantanol  H⁺ Adamantyl_Cation 1-Adamantyl Cation Protonated_Adamantanol->Adamantyl_Cation  -H₂O Product This compound Adamantyl_Cation->Product  Cl⁻ Side_Product_1 Di-1-adamantyl Ether Adamantyl_Cation->Side_Product_1  + 1-Adamantanol  (unreacted) Side_Product_2 1-Alkoxyadamantane Adamantyl_Cation->Side_Product_2  + ROH  (solvent)

Caption: Synthesis of this compound from 1-Adamantanol and side products.

Technical Support Center: Purification of 1-Chloroadamantane by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1-chloroadamantane via sublimation. It includes a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is sublimation and why is it used for this compound? A1: Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-solidifies on a cold surface. This method is particularly effective for this compound as it efficiently separates the volatile adamantane derivative from non-volatile impurities, yielding a high-purity crystalline product.[1][2]

Q2: What are the key physical properties of this compound relevant to its sublimation? A2: The key properties are its melting point of 163-166 °C and its boiling point of approximately 232.8 °C at atmospheric pressure.[3][4][5][6] Successful sublimation occurs at a temperature below its melting point, which is facilitated by applying a vacuum to lower the required temperature for vaporization.[2]

Q3: What type of impurities can be removed by sublimation? A3: Sublimation is most effective for removing non-volatile impurities, such as inorganic salts or high molecular weight organic byproducts. It is less effective for separating compounds with similar vapor pressures at the chosen sublimation temperature.[1]

Q4: What safety precautions should be taken when sublimating this compound? A4: this compound is irritating to the eyes, respiratory system, and skin.[7] It is essential to handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] The sublimation apparatus will be under vacuum and heated, so care must be taken to avoid implosion and burns.

Data Presentation: Physical Properties and Sublimation Parameters

ParameterValueReference(s)
Molecular Formula C₁₀H₁₅Cl[3][8]
Molecular Weight 170.68 g/mol [3][8]
Appearance White to light grey crystalline solid[6]
Melting Point 163 - 166 °C[3][4][5][6][8]
Boiling Point 232.8 °C (at 760 mmHg)[5][6]
Solubility Poorly soluble in water; Soluble in nonpolar organic solvents.[8][8]
Recommended Sublimation Conditions 100 °C at 12 torr[7][9]
General Sublimation Temperature Range 80 - 120 °C (under vacuum)[1]

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Sublimation of this compound cluster_prep Setup cluster_process Process cluster_collection Recovery A Preparation B Apparatus Assembly A->B Load Crude Product C Evacuation B->C Seal Joints D Heating & Sublimation C->D Apply Vacuum & Coolant E Cool Down D->E Heat Mantle/Oil Bath F Venting E->F Under Vacuum G Product Collection F->G Slowly to Atmospheric Pressure H Purified this compound G->H Scrape from Cold Finger

Caption: Workflow for the purification of this compound by vacuum sublimation.

Detailed Experimental Protocol: Vacuum Sublimation

This protocol describes the purification of crude this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (e.g., Kugelrohr bulb, side-arm flask with a cold finger)

  • High-vacuum pump and tubing

  • Cold trap (optional, but recommended to protect the pump)

  • Heating source (heating mantle or oil bath)

  • Coolant for the cold finger (e.g., ice-water mixture or circulating chiller)

  • Spatula and collection vial

Procedure:

  • Preparation: Ensure the crude this compound is completely dry. If necessary, dry it under vacuum. If the solid is in large chunks, gently crush it into a powder using a mortar and pestle.[10]

  • Loading the Apparatus: Place the crude this compound powder into the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring all glass joints are clean, properly greased (if using ground glass joints), and securely clamped to create an airtight seal.[1]

  • Evacuation: Connect the apparatus to a high-vacuum pump. Open the stopcock to begin evacuating the system. A vacuum of <15 torr is recommended for efficient sublimation.[7][9]

  • Cooling: Once a stable vacuum is achieved, begin circulating the coolant through the cold finger. Applying vacuum before cooling prevents atmospheric moisture from condensing on the cold surface.[2][10]

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. Start heating slowly and gradually increase the temperature to the target range of 80-120 °C.[1] A specific condition cited for this compound is 100 °C.[7][9]

  • Sublimation: Monitor the apparatus. The pure this compound will sublime from the bottom of the flask and deposit as white crystals on the cold finger. Continue the process until a sufficient amount of product has collected or no more solid appears to be subliming.

  • Cooling Down: Turn off the heating source and allow the entire apparatus to cool to room temperature while still under vacuum.

  • Venting: Once cooled, carefully and slowly vent the apparatus by introducing an inert gas like nitrogen or air. Venting too quickly can dislodge the purified crystals from the cold finger.

  • Product Collection: Carefully disassemble the apparatus. Scrape the purified, crystalline this compound from the cold finger onto a tared watch glass or directly into a clean, dry vial.

Troubleshooting Guide

Problem 1: No sublimation is observed, or the rate is very slow.

  • Potential Cause: The temperature is too low, or the vacuum is insufficient.[1][2]

  • Suggested Solution:

    • Gradually increase the temperature of the heating source. Do not exceed the melting point of this compound (163-166 °C).

    • Check all connections and seals for leaks to ensure a deep vacuum is maintained. Verify the vacuum pump is functioning correctly.

Problem 2: The crude material melts or turns dark instead of subliming.

  • Potential Cause: The heating temperature is too high or was increased too rapidly.[2]

  • Suggested Solution:

    • Reduce the temperature immediately.

    • For future runs, increase the temperature more gradually to find the optimal point where sublimation occurs without melting.

Problem 3: Low recovery of the purified product.

  • Potential Cause: Sublimation time was too short, the temperature was too low, or the vacuum was poor.[1]

  • Suggested Solution:

    • Extend the duration of the sublimation process.

    • Optimize the temperature and vacuum level as described in Problem 1.

Problem 4: Purified product appears wet or pasty, not crystalline.

  • Potential Cause: Moisture was present in the crude sample or condensed on the cold finger before sublimation began.[2]

  • Suggested Solution:

    • Ensure the starting material is thoroughly dry.

    • Always apply vacuum to the apparatus before starting the flow of coolant to the cold finger to prevent condensation of atmospheric water.[10]

Problem 5: Purified product is contaminated with starting material or other impurities.

  • Potential Cause: The vapor pressures of the product and a key impurity are too similar under the sublimation conditions.

  • Suggested Solution:

    • Attempt the sublimation at a lower temperature and a higher vacuum. This can sometimes exploit smaller differences in vapor pressure for better separation.[1]

    • If contamination persists, an alternative purification method such as recrystallization or column chromatography may be necessary.[1]

References

Technical Support Center: Recrystallization of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Chloroadamantane using recrystallization techniques. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on available data, aqueous methanol is a highly effective solvent system for the recrystallization of this compound. Methanol alone, especially at low temperatures (e.g., -70°C), can also be used.[1] The choice of solvent depends on the impurity profile of your crude material.

Q2: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: This issue can arise from a few factors. Firstly, ensure you are using a sufficient volume of solvent. Adamantane derivatives are generally nonpolar and may require a larger volume of a semi-polar solvent like methanol to dissolve completely.[2] Secondly, check the purity of your starting material, as significant insoluble impurities can hinder dissolution. If the compound still does not dissolve, consider a more nonpolar solvent system, such as a mixture of methanol with a small amount of a more nonpolar solvent in which this compound is readily soluble (e.g., hexane or other hydrocarbons). However, be cautious as this may also increase the solubility of nonpolar impurities.

Q3: After cooling, no crystals have formed in my flask. What are the next steps?

A3: The absence of crystal formation, even upon cooling, typically indicates that the solution is not supersaturated. To induce crystallization, you can try the following techniques:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of this compound. Once a slight cloudiness (incipient precipitation) is observed, allow the solution to cool slowly.

  • Induce nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.

  • Lower the temperature: If crystals do not form at room temperature, place the flask in an ice bath or a freezer to further decrease the solubility of the compound.

Q4: An oil has formed instead of crystals. How can this be resolved?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too rapidly or if the concentration of the solute is too high. To resolve this, reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. Covering the flask with a watch glass and allowing it to cool to room temperature on the benchtop before any further cooling is recommended.

Q5: The recovered crystals are discolored. How can I remove colored impurities?

A5: If your purified this compound crystals are colored, it indicates the presence of impurities. A common method to remove colored impurities is to use activated charcoal. Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Data Presentation

Solubility of this compound

SolventTemperatureSolubility
WaterCold & HotPoorly Soluble[1][2][3]
MethanolColdSlightly Soluble[1][3]
MethanolHotSoluble[1]
Aqueous MethanolColdSparingly Soluble
Aqueous MethanolHotSoluble[1]
Dimethyl Sulfoxide (DMSO)Room Temp.Slightly Soluble[3]
Hydrocarbons (e.g., Hexane)Room Temp.Readily Soluble[1][2][3]
Nonpolar Organic SolventsRoom Temp.Readily Soluble[1][2][3]

Experimental Protocols

Recrystallization of this compound from Aqueous Methanol

This protocol is adapted from standard procedures for the recrystallization of adamantane derivatives.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid dissolves completely.

  • Addition of Anti-solvent: While the methanol solution is hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy. This indicates that the solution has reached its saturation point.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize the yield of crystals, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold aqueous methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by continuing to draw air through the funnel. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Aqueous Methanol) start->dissolve hot_filtration Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool troubleshoot1 No Crystals Form? cool->troubleshoot1 ice_bath Cool in Ice Bath troubleshoot2 Oiling Out? ice_bath->troubleshoot2 filtration Vacuum Filtration wash Wash Crystals with Cold Solvent filtration->wash dry Dry Purified Crystals wash->dry end Pure this compound Crystals dry->end troubleshoot1->ice_bath No reheat_concentrate Reheat and Reduce Solvent Volume troubleshoot1->reheat_concentrate Yes troubleshoot2->filtration No reheat_slow_cool Reheat and Cool Slower troubleshoot2->reheat_slow_cool Yes reheat_concentrate->cool reheat_slow_cool->cool

Caption: A flowchart illustrating the key steps and troubleshooting points in the recrystallization of this compound.

References

optimizing reaction conditions for 1-Chloroadamantane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-chloroadamantane. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors related to starting materials, reagents, and reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Starting Material Purity: The purity of the adamantane or 1-adamantanol is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the adamantane by recrystallization or sublimation.

  • Reagent Quality and Handling:

    • Chlorinating Agent: The choice and handling of the chlorinating agent are critical.

      • When using tert-butyl chloride with a Lewis acid, ensure the tert-butyl chloride is anhydrous.[1][2]

      • When using chloroform with a catalyst, ensure the chloroform is free of stabilizing agents like ethanol which can interfere with the reaction.[3]

    • Catalyst/Lewis Acid: Lewis acids like aluminum chloride are extremely sensitive to moisture, which can lead to inactivation.[4]

      • Solution: Use a fresh, high-purity Lewis acid. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[2]

  • Reaction Conditions:

    • Temperature: While some methods proceed at room temperature, others may require specific temperature control to minimize side reactions.[1][3] For instance, increasing the temperature can sometimes lead to the formation of polychlorinated adamantanes.[3]

      • Solution: Carefully monitor and control the reaction temperature according to the specific protocol being used.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A typical reaction time for the chlorination of adamantane with t-BuCl and AlCl₃ is 4 hours.[1] For the chlorination of 1-adamantanol using a specific Fe-Ti catalyst, the reaction can be complete in as little as 30 minutes.[3]

Problem 2: Formation of Side Products (e.g., 2-Chloroadamantane, Dichloroadamantanes)

Q: I am observing significant amounts of 2-chloroadamantane and/or 1,3-dichloroadamantane in my product mixture. How can I improve the selectivity for this compound?

A: The formation of isomers and di-substituted products is a common challenge. Here’s how to enhance selectivity:

  • Choice of Method: The synthetic route can significantly influence selectivity.

    • The use of tert-butyl chloride and a Lewis acid like aluminum chloride has been reported to provide high selectivity for this compound (around 95.4%).[1]

    • Chlorination of 1-adamantanol is inherently selective for the 1-position as the hydroxyl group directs the substitution.

  • Reaction Conditions:

    • Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 1,3-dichloroadamantane.

      • Solution: Maintain the recommended reaction temperature. For the AlCl₃/t-BuCl method, ambient temperature is effective.[1]

    • Stoichiometry: An excess of the chlorinating agent or catalyst can sometimes lead to over-chlorination.

      • Solution: Use the appropriate molar ratios of reactants as specified in the protocol.

Problem 3: Difficult Purification of this compound

Q: I am having trouble purifying my crude this compound. What are the recommended purification methods?

A: this compound is a crystalline solid and can be purified by several methods:

  • Sublimation: This is a highly effective method for obtaining very pure this compound, as it is a volatile solid.[5] A typical condition is 100°C at 12 torr.[5]

  • Recrystallization: Crystallization from a suitable solvent can effectively remove impurities.

    • Solvents: Aqueous methanol or methanol at low temperatures (-70°C) have been reported to be effective.[5]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel may be necessary.[2]

  • Work-up Procedure: A proper aqueous work-up is crucial to remove the catalyst and any water-soluble byproducts before final purification. This typically involves quenching the reaction with ice-cold hydrochloric acid, separating the organic layer, washing with water, and drying over an anhydrous salt like calcium chloride.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: There are two primary, high-yielding methods for synthesizing this compound:

  • Direct Chlorination of Adamantane: This method often employs a chlorinating agent like tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2]

  • Chlorination of 1-Adamantanol: This approach involves the substitution of the hydroxyl group with a chlorine atom. A variety of chlorinating agents can be used, including those generated in situ from chloroform with a catalyst.[2][3]

Q2: Which method offers better yield and selectivity?

A2: Both methods can provide high yields. The direct chlorination of adamantane using tert-butyl chloride and aluminum chloride has been reported to achieve a yield of 90.5% with a selectivity of 95.4% for this compound.[1] The chlorination of 1-adamantanol using a specialized iron-titanium polymer-containing catalyst in chloroform can achieve yields of 94-95%.[3] The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Q3: What are the key safety precautions to consider during the synthesis?

A3:

  • Lewis Acids: Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinating Agents: Chlorinating agents can be corrosive and toxic. Always work in a well-ventilated fume hood.

  • Solvents: Many organic solvents used in the synthesis are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Quenching: The quenching of the reaction, especially when using Lewis acids, can be highly exothermic. It should be done slowly and with cooling (e.g., in an ice bath).[1][2]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: Pure this compound has a reported melting point of 165-166 °C.[5]

  • Gas Chromatography (GC): GC can be used to determine the purity of the product and quantify any impurities.[6]

  • Spectroscopy:

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound (170.68 g/mol ).[7]

    • Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies for the adamantane cage and the C-Cl bond.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis

ParameterMethod 1: Direct Chlorination of AdamantaneMethod 2: Chlorination of 1-Adamantanol
Starting Material Adamantane1-Adamantanol
Chlorinating Agent tert-Butyl chloride (t-BuCl)Chloroform (CHCl₃)
Catalyst/Reagent Aluminum chloride (AlCl₃)Fe-Ti polymer-containing catalyst
Solvent Carbon tetrachloride (CCl₄)Chloroform (CHCl₃)
Temperature Ambient TemperatureRoom Temperature
Reaction Time 4 hours0.5 - 1 hour
Reported Yield 90.5%92-95%
Selectivity 95.4% for this compoundHigh for this compound
Reference [1][3]

Experimental Protocols

Method 1: Direct Chlorination of Adamantane with t-BuCl and AlCl₃ [1][2]

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add adamantane (6.8 g, 0.05 mol) and aluminum chloride (0.89 g, 6.7 mmol).

  • Solvent Addition: Add 50 mL of anhydrous carbon tetrachloride to the flask.

  • Reagent Addition: Stir the suspension vigorously. Add tert-butyl chloride (5.56 g, 0.06 mol) dropwise from the dropping funnel at room temperature.

  • Reaction: Continue to stir the reaction mixture vigorously for 4 hours at ambient temperature.

  • Work-up:

    • Cool the reaction mixture in an ice-water bath.

    • Carefully quench the reaction by the slow addition of 20 mL of ice-cold 35% hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with carbon tetrachloride.

    • Combine the organic phases, wash with water, and dry over anhydrous calcium chloride.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by sublimation or recrystallization.

Method 2: Catalytic Chlorination of 1-Adamantanol [3]

  • Catalyst Preparation: Prepare the active Fe-Ti polymer-containing catalyst by heating a mixture of an iron salt (e.g., Fe(acac)₃), metallic titanium powder, and a polymer (e.g., polybutadiene) in chloroform in a sealed vessel.

  • Reaction Setup: To the prepared catalyst in chloroform, add 1-adamantanol.

  • Reaction: The reaction proceeds at room temperature and is typically complete within 0.5 to 1 hour.

  • Work-up:

    • After the reaction is complete, filter the mixture through a layer of silica gel.

    • Evaporate the chloroform under reduced pressure.

  • Purification: The residue, this compound, can be further purified by vacuum sublimation (e.g., at 80 °C / 10 mm Hg).[3]

Visualizations

TroubleshootingWorkflow Start Start: Low Yield of This compound CheckPurity Check Purity of Starting Material Start->CheckPurity Possible Cause CheckReagents Evaluate Reagent Quality & Handling Start->CheckReagents Possible Cause CheckConditions Assess Reaction Conditions Start->CheckConditions Possible Cause PurifySM Purify Starting Material CheckPurity->PurifySM Solution UseAnhydrous Use Fresh, Anhydrous Reagents (Lewis Acid, Chlorinating Agent) CheckReagents->UseAnhydrous Solution ControlTemp Optimize & Control Temperature CheckConditions->ControlTemp Solution OptimizeTime Optimize Reaction Time (Monitor by TLC/GC) CheckConditions->OptimizeTime Solution End Improved Yield PurifySM->End UseAnhydrous->End ControlTemp->End OptimizeTime->End

Caption: Troubleshooting workflow for low yield of this compound.

ExperimentalWorkflow Start Start: Synthesis of This compound Setup 1. Reaction Setup (Glassware, Reagents) Start->Setup Reaction 2. Run Reaction (Stirring, Temp Control) Setup->Reaction Quench 3. Quench Reaction (e.g., with HCl) Reaction->Quench Workup 4. Aqueous Work-up (Extraction, Washing, Drying) Quench->Workup Isolate 5. Isolate Crude Product (Solvent Evaporation) Workup->Isolate Purify 6. Purify Product (Sublimation/Recrystallization) Isolate->Purify Analyze 7. Characterize Product (MP, GC, NMR) Purify->Analyze End Pure this compound Analyze->End

Caption: General experimental workflow for this compound synthesis.

References

challenges in the scale-up of 1-Chloroadamantane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1-Chloroadamantane production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The two primary and most scalable synthesis routes for this compound are the direct chlorination of adamantane and the chlorination of 1-adamantanol.

  • Direct Chlorination of Adamantane: This method involves the reaction of adamantane with a chlorinating agent, often in the presence of a Lewis acid catalyst. While potentially more cost-effective due to a cheaper starting material, it can lead to the formation of polychlorinated byproducts, which complicates purification.

  • Chlorination of 1-Adamantanol: This route typically offers higher selectivity to the mono-chlorinated product. Common reagents include thionyl chloride or hydrochloric acid. While the starting material, 1-adamantanol, is more expensive, the improved selectivity can simplify downstream processing and may be more economical at scale. A Russian patent describes a method using chloroform as the chlorinating agent in the presence of a catalyst containing ferrous or ferric salts and metallic titanium, achieving yields of up to 94%.[1]

Q2: What are the main byproducts to expect during this compound synthesis, and how do they impact the process?

A2: The most significant byproducts are di- and tri-substituted chloroadamantanes, particularly 1,3-dichloroadamantane. The formation of these byproducts is a major challenge in the scale-up process as their physical properties are very similar to this compound, making separation difficult.[2] The presence of these impurities can impact the yield of the desired product and the efficacy and safety of any downstream products in pharmaceutical applications. The use of Lewis acid catalysts in direct chlorination tends to promote the formation of these polysubstituted byproducts.

Q3: What are the recommended purification methods for large-scale production of this compound?

A3: Due to the formation of closely related byproducts, purification is a critical and challenging step.

  • Recrystallization: This is the most common method for purifying this compound at scale. Solvents such as methanol or aqueous methanol are frequently used.[3] However, significant product loss can occur in the mother liquor, and multiple recrystallization steps may be necessary to achieve high purity, which can impact the overall yield and cost-effectiveness.

  • Sublimation: Sublimation is an effective technique for obtaining high-purity this compound, as it can efficiently remove non-volatile impurities.[3] A common procedure involves heating the crude product at 100°C under a vacuum of 12 torr.[3] While effective, scaling up sublimation can be energy-intensive and may require specialized equipment for large quantities.

Chromatography is generally not considered a viable option for industrial-scale purification due to the high costs associated with solvents, stationary phase, and labor.[2]

Q4: What are the key safety considerations when scaling up this compound production?

A4: Safety is paramount during scale-up. Key considerations include:

  • Handling of Corrosive Reagents: Many chlorination procedures use corrosive reagents like thionyl chloride or generate hydrochloric acid as a byproduct.[2] Reactors and associated equipment must be constructed from corrosion-resistant materials.

  • Exothermic Reactions: Chlorination reactions can be exothermic. Proper heat management is crucial to prevent thermal runaway, especially in large reactors where the surface-area-to-volume ratio is lower, making cooling less efficient.

  • Product Hazards: this compound is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used. The production area should be well-ventilated.

Troubleshooting Guides

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction Monitor Reaction Progress: Use in-process controls like GC-MS to track the consumption of the starting material. Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, but be cautious of increased byproduct formation at higher temperatures.
Catalyst Deactivation Use High-Purity Catalyst: Lewis acid catalysts are often sensitive to moisture. Ensure the catalyst is fresh and handled under an inert atmosphere. Check for Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.
Product Loss During Workup Optimize Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of this compound. Minimize Transfers: Reduce the number of vessel-to-vessel transfers to minimize physical losses.
Product Loss During Purification Optimize Recrystallization: Carefully control the cooling rate and solvent volume to maximize crystal formation and minimize the amount of product remaining in the mother liquor. Consider a second crop of crystals from the mother liquor. Check Sublimation Setup: Ensure the vacuum is adequate and the cold finger temperature is low enough for efficient deposition of the product.
High Impurity Levels (Polychlorination)

Problem: The final product is contaminated with significant amounts of 1,3-dichloroadamantane and other polychlorinated species.

Possible Cause Suggested Solution
Excess Chlorinating Agent Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to adamantane or 1-adamantanol. Use a slight excess of the adamantane substrate if possible.
Harsh Reaction Conditions Optimize Temperature: Lowering the reaction temperature can often improve selectivity for the mono-chlorinated product. Reduce Catalyst Loading: If using a Lewis acid catalyst, a lower concentration may reduce the rate of polychlorination.
Inefficient Mixing Improve Agitation: In large reactors, ensure that the mixing is sufficient to prevent localized "hot spots" of high reagent concentration, which can lead to over-chlorination.
Ineffective Purification Multiple Recrystallizations: It may be necessary to perform more than one recrystallization to achieve the desired purity. Optimize Recrystallization Solvent: Experiment with different solvent systems to improve the separation of this compound from its polychlorinated analogs.

Data Presentation

Table 1: Comparison of Laboratory-Scale Synthesis Methods for this compound

Starting MaterialReagents and ConditionsYield (%)Reference
Adamantanet-BuCl, AlCl₃, CCl₄, 4h, rt90.5BenchChem
1-AdamantanolFeCl₃/Ti/polymer catalyst, CHCl₃, 0.5-1h, rt92-94BenchChem,[1]
AdamantaneCCl₄, Mn salt catalyst, nitrile ligand, 200°C, 0.5-8h98Russian Patent RU2185364C1[5]

Note: The yields reported are typically for laboratory-scale synthesis and may not be directly achievable at an industrial scale without significant process optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Adamantanol (Lab Scale)

This protocol is based on a patented method that demonstrates high yield at room temperature.[1]

Materials:

  • 1-Adamantanol

  • Chloroform (CHCl₃)

  • Catalyst system: Ferric salt (e.g., Fe(acac)₃), metallic titanium powder, and a polymer (e.g., polybutadiene)

  • Silica gel (for filtration)

Procedure:

  • Catalyst Preparation: In a suitable reactor, prepare the active catalyst by heating a mixture of the ferric salt, metallic titanium, and polymer in chloroform.

  • Reaction: To the prepared catalyst, add 1-adamantanol. The molar ratio of [Adamantanol]:[CHCl₃]:[Fe]:[Ti] should be approximately 500:1000:1:(1-100).

  • The reaction is carried out at room temperature for 0.5 to 1 hour. The reaction is vigorous, and HCl gas is generated.

  • Work-up: After the reaction is complete, filter the reaction mixture through a layer of silica gel to remove the catalyst.

  • Isolation: Evaporate the chloroform to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from methanol or by sublimation.

Protocol 2: Purification of this compound by Recrystallization (General Procedure)

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • Water

Procedure:

  • Dissolution: In a suitable vessel, dissolve the crude this compound in a minimum amount of hot aqueous methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow start Start: Crude this compound dissolve Dissolve in minimum hot aqueous methanol start->dissolve hot_filter Hot filtration (if insolubles present) dissolve->hot_filter cool Slowly cool to room temperature, then ice bath dissolve->cool No insolubles hot_filter->cool filter Vacuum filter to collect crystals cool->filter wash Wash with cold methanol filter->wash dry Dry under vacuum wash->dry end End: Pure this compound dry->end

Recrystallization workflow for this compound.

troubleshooting_low_yield start Problem: Low Yield check_reaction Check for complete conversion (GC-MS) start->check_reaction check_catalyst Evaluate catalyst activity and handling check_reaction->check_catalyst Yes incomplete Incomplete Reaction check_reaction->incomplete No check_workup Analyze losses during extraction and transfers check_catalyst->check_workup Active catalyst_issue Catalyst Deactivation check_catalyst->catalyst_issue Inactive check_purification Quantify product in mother liquor check_workup->check_purification Low workup_loss Workup Losses check_workup->workup_loss High purification_loss Purification Losses check_purification->purification_loss High solution_reaction Optimize reaction time/temperature incomplete->solution_reaction solution_catalyst Use fresh catalyst, ensure inert atmosphere catalyst_issue->solution_catalyst solution_workup Optimize extraction pH, minimize transfers workup_loss->solution_workup solution_purification Optimize recrystallization, recover from mother liquor purification_loss->solution_purification

Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Synthesis of 1-Chloroadamantane from Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloroadamantane from adamantane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Conversion of Adamantane Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrolyzed or otherwise deactivated.Ensure the catalyst is anhydrous and handled under an inert atmosphere. Consider using a freshly opened bottle or a sublimed grade of the catalyst.
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.Increase the molar ratio of the catalyst relative to adamantane. Refer to specific protocols for optimal catalyst loading.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring for the formation of side products. Some methods require elevated temperatures (e.g., 160-200°C) for optimal conversion.[1]
Poor Quality Reagents: Adamantane or the chlorinating agent may contain impurities that inhibit the reaction.Use high-purity adamantane and freshly distilled or high-grade chlorinating agents.
Formation of Multiple Chlorinated Products (e.g., 1,3-Dichloroadamantane) Excess Chlorinating Agent: Using a large excess of the chlorinating agent increases the likelihood of polychlorination.Use a controlled molar ratio of the chlorinating agent to adamantane. A 1:1 or slight excess of the chlorinating agent is often sufficient.
High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can lead to less selective reactions.Optimize the reaction time and temperature. Monitor the reaction progress by GC or TLC to stop it once the desired product is maximized.
Highly Reactive Chlorination System: Some chlorination methods are inherently less selective.Consider using a milder and more selective chlorinating agent, such as sulfuryl chloride in sulfolane, which has been shown to give this compound almost exclusively.
Formation of 2-Chloroadamantane Radical Reaction Pathway: Free radical chlorination is less selective and can produce a mixture of 1-chloro and 2-chloroadamantane.Employ reaction conditions that favor an ionic mechanism, such as using a Lewis acid catalyst in a non-polar solvent. Photochemical methods should be avoided if high selectivity for the 1-position is desired.
Difficult Purification of this compound Presence of Unreacted Adamantane: Adamantane can co-sublime or co-crystallize with the product.Ensure the reaction goes to completion. Unreacted adamantane can be removed by careful fractional sublimation or column chromatography.
Similar Physical Properties of Byproducts: Dichloroadamantane isomers may have similar boiling or sublimation points to the desired product.Utilize fractional sublimation under reduced pressure, as the volatility of the mono- and di-substituted products differs. Recrystallization from a suitable solvent system (e.g., aqueous methanol) can also be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound from adamantane?

A1: A highly efficient method involves the direct chlorination of adamantane using a chlorinating agent like tert-butyl chloride or sulfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). Yields can be excellent with high selectivity for the 1-chloro derivative under optimized conditions.

Q2: How can I minimize the formation of 1,3-dichloroadamantane?

A2: To minimize the formation of 1,3-dichloroadamantane, it is crucial to control the stoichiometry of the reactants. Using adamantane in excess relative to the chlorinating agent can help reduce the chance of a second chlorination. Additionally, running the reaction at the lowest effective temperature and for the minimum time required for complete conversion of the starting material can improve selectivity.

Q3: What is the role of the Lewis acid catalyst in this reaction?

A3: The Lewis acid catalyst, such as AlCl₃, polarizes the C-Cl bond of the chlorinating agent, facilitating the abstraction of a hydride from the tertiary position of adamantane. This generates a stable adamantyl cation, which then reacts with the chloride ion to form this compound. This ionic mechanism is highly selective for the tertiary bridgehead positions.

Q4: Can I use a different solvent than carbon tetrachloride?

A4: Yes, while carbon tetrachloride has been traditionally used, other solvents can be employed. For example, sulfolane has been used with sulfuryl chloride to achieve high selectivity. The choice of solvent can influence the reaction's selectivity and rate. Solvents like chloroform and even aromatic solvents (in the case of FeCl₃-doped clay catalysts) have been reported.[3]

Q5: How do I know if my reaction is complete?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the adamantane starting material and the appearance of the this compound product.

Q6: What is the best method for purifying the final product?

A6: this compound is a solid and can be purified by recrystallization or sublimation. Recrystallization from aqueous methanol is a common method.[2] For higher purity, sublimation under reduced pressure is very effective as it can separate the product from less volatile impurities.[2]

Data Presentation

Table 1: Comparison of Different Methods for the Synthesis of this compound

Starting MaterialChlorinating AgentCatalyst/ConditionsSolventYield (%)Reference
Adamantanetert-butyl chlorideAlCl₃Carbon TetrachlorideHighN/A
AdamantaneCarbon TetrachlorideManganese salts, nitrile ligands, 200°CCarbon TetrachlorideUp to 100% conversion[1]
AdamantaneSulfuryl chloride-SulfolaneAlmost exclusively this compoundN/A
1-AdamantanolThionyl chloride--68%N/A
AdamantaneCarbon TetrachlorideFeCl₃-doped K10 montmorilloniteCarbon TetrachlorideSelective formation of monosubstituted product[3]

Experimental Protocols

Protocol 1: Chlorination of Adamantane using tert-Butyl Chloride and Aluminum Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube.

  • Reagents: To the flask, add adamantane and anhydrous aluminum chloride in a suitable solvent like carbon tetrachloride.

  • Reaction: Stir the suspension and add tert-butyl chloride dropwise at room temperature.

  • Stirring: Continue to stir the reaction mixture vigorously at ambient temperature for approximately 4 hours.

  • Quenching: Cool the reaction mixture in an ice-water bath and carefully quench the reaction by the slow addition of ice-cold 35% hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent.

  • Washing: Combine the organic phases, wash with water, and then with a saturated sodium bicarbonate solution.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from aqueous methanol or by sublimation.

Protocol 2: Synthesis of this compound from 1-Adamantanol

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Add 1-adamantanol to thionyl chloride and reflux the mixture.

  • Work-up: After the reaction is complete (monitored by TLC or GC), carefully quench the excess thionyl chloride by pouring the reaction mixture onto ice.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with water and a saturated sodium bicarbonate solution.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or sublimation.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis of Reaction Mixture cluster_scenarios Possible Scenarios & Solutions Start Low Yield of this compound Analysis Analyze crude product by GC/TLC Start->Analysis Unreacted_Adamantane High % of Unreacted Adamantane Analysis->Unreacted_Adamantane Unreacted starting material Side_Products High % of Side Products (e.g., Dichloroadamantane) Analysis->Side_Products Byproducts detected Complex_Mixture Complex Mixture of Products Analysis->Complex_Mixture Multiple unexpected products Sol_Unreacted Check Catalyst Activity Increase Reaction Time/Temp Unreacted_Adamantane->Sol_Unreacted Sol_Side_Products Decrease Molar Ratio of Chlorinating Agent Lower Reaction Temperature Side_Products->Sol_Side_Products Sol_Complex_Mixture Change Chlorination Method (e.g., to a more selective one) Complex_Mixture->Sol_Complex_Mixture Experimental_Workflow start Start: Reagents & Setup reagents Adamantane + Lewis Acid in Solvent start->reagents addition Add Chlorinating Agent reagents->addition reaction Stir at Controlled Temperature addition->reaction monitoring Monitor Progress (GC/TLC) reaction->monitoring workup Quench & Extract monitoring->workup Reaction Complete purification Recrystallize / Sublime workup->purification product Pure this compound purification->product

References

managing byproduct formation in adamantylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and minimize byproduct formation during adamantylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in adamantylation reactions?

Adamantylation reactions, particularly under Friedel-Crafts conditions, can generate several types of byproducts. The most common include di- or poly-adamantylated products, constitutional isomers from rearrangements or competing reaction sites, and unreacted starting materials. The formation of these is highly dependent on the substrate, catalyst, and reaction conditions.[1][2][3]

Q2: Why does my reaction produce a mixture of mono- and di-adamantylated products?

This is a frequent issue known as polyalkylation.[1] The initial mono-adamantylated product can be more reactive than the starting material, leading to a second adamantylation reaction. This is especially common when the adamantyl group activates the aromatic ring. Factors like reactant stoichiometry, reaction time, and temperature play a crucial role.[1]

Q3: My product shows the adamantyl group at an unexpected position. What causes this?

This is likely due to carbocation rearrangements. Friedel-Crafts alkylations proceed via a carbocation intermediate.[4][5] If the initial carbocation can rearrange to a more stable form (e.g., from a secondary to a more stable tertiary position), it will do so before attacking the aromatic ring, leading to an isomeric product.[4][5] While the 1-adamantyl cation is already a stable tertiary carbocation, rearrangements can be a factor with other adamantyl sources or under specific conditions.[2]

Q4: How can I differentiate between C-alkylation and O-alkylation byproducts when reacting phenols or similar substrates?

When substrates like phenols or hydroxypyridines are used, the adamantyl group can attack the carbon atom of the ring (C-alkylation) or the oxygen atom (O-alkylation).[1][6] These isomers can be distinguished using spectroscopic methods:

  • ¹³C NMR: The chemical shift of the quaternary adamantane carbon is a key indicator. O-alkylation typically results in a downfield shift (e.g., ~79.0 ppm) compared to C-alkylation.[6]

  • IR Spectroscopy: O-alkylation products, such as ethers, will show characteristic C-O stretching bands (e.g., ~1230 cm⁻¹), while the broad O-H stretch from the starting phenol will be absent.[6]

Troubleshooting Guides

Problem 1: Excessive Di- or Poly-adamantylation

Symptom: Your analysis (GC-MS, NMR) shows a significant peak corresponding to the mass of the substrate plus two or more adamantyl groups.

This guide provides potential causes and solutions to favor the formation of the mono-substituted product.

Potential CauseRecommended Solution
Excess Adamantylating Agent Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the adamantylating agent (e.g., 1-bromoadamantane).[1]
Prolonged Reaction Time Monitor the reaction closely using TLC or GC-MS and stop it once the formation of the desired mono-alkylated product is maximized.[1]
High Reaction Temperature Lowering the reaction temperature can decrease the rate of the second alkylation reaction more than the first.
Highly Active Catalyst Consider using a milder Lewis acid catalyst or a recyclable solid acid catalyst like an ion-exchange resin, which can offer higher selectivity.[7][8]
Problem 2: Formation of Undesired Isomers (C- vs. O-Alkylation / Regioselectivity)

Symptom: You have a mixture of products where the adamantyl group is attached at different positions (e.g., ortho vs. para, or on an oxygen vs. a carbon atom).

The choice of solvent, base, and other conditions can influence the ratio of isomeric products.

Potential CauseRecommended Solution
Competing C- and O-Alkylation The reaction of the adamantyl cation with the oxygen of a phenol's enolate form can compete with ring alkylation.[1] Using non-polar, aprotic solvents (e.g., 1,2-dichloroethane) and bulky, non-coordinating bases can favor C-alkylation.[1]
Poor Regioselectivity (ortho/para) Steric hindrance from the bulky adamantyl group often favors para-substitution. To influence the ortho/para ratio, consider modifying the catalyst or solvent. In some cases, specific directing groups on the substrate can be used.
Use of Radical-based Methods Certain reaction mechanisms, like those involving radicals, can lead to lower regioselectivity compared to methods that form a stable tertiary carbocation, such as the Koch-Haaf reaction for carboxylation.[2]

Visualizing Reaction Management

A systematic approach is crucial for troubleshooting byproduct formation. The following workflow can guide your optimization process.

G start Initial Reaction Complete analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze check Byproducts Detected? analyze->check poly Poly-adamantylation check->poly Yes   isomer Isomer Formation (Regio- or Structural) check->isomer other Other Impurities check->other end Purify & Characterize Desired Product check->end  No sol_poly Adjust Stoichiometry Lower Temperature Reduce Reaction Time poly->sol_poly sol_isomer Change Solvent/Catalyst Check Reaction Mechanism isomer->sol_isomer sol_other Purify Reagents Ensure Anhydrous Conditions other->sol_other no No

Caption: Troubleshooting workflow for byproduct formation.

The following diagram illustrates the competition between desired mono-alkylation and the formation of a di-adamantylated byproduct.

G Reactants Arene + Adamantyl Source (e.g., 1-Br-Ad) Intermediate Adamantyl Cation (Ad⁺) + Arene Reactants->Intermediate  k₁ (fast) Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Intermediate Product Desired Product (Mono-adamantyl Arene) Intermediate->Product Electrophilic Aromatic Substitution Byproduct Byproduct (Di-adamantyl Arene) Product->Byproduct k₂ (competing) + Ad⁺

Caption: Competing pathways for product and byproduct formation.

Key Experimental Protocol: Clean Adamantylation of 4-Bromophenol

This protocol, adapted from a method utilizing a recyclable ion-exchange resin, minimizes waste and byproducts, with water being the primary byproduct.[7][8]

Materials:

  • 4-Bromophenol

  • 1-Adamantanol

  • Ion-exchange sulfonic acid resin (e.g., Amberlite 200, H⁺ form)

  • Glacial acetic acid

  • Acetic anhydride (optional, for work-up)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenol (1.0 eq), 1-adamantanol (1.0-1.2 eq), and the ion-exchange resin (approx. 0.35 g per mmol of phenol) in glacial acetic acid.

  • Reaction Execution: Heat the mixture with stirring (e.g., at 80-100 °C). Monitor the reaction progress by TLC or GC-MS. Reactions with electron-neutral or electron-donating groups on the phenol are often complete within a few hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the resin catalyst by simple filtration. The resin can be washed and reused multiple times without significant loss of activity.[7][8]

  • Work-up: The filtrate contains the product in acetic acid. The solvent can be removed under reduced pressure. To create a nearly waste-free process, a slight excess of acetic anhydride can be added to the filtrate to convert the water byproduct into acetic acid.[7][8]

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(1-adamantyl)-4-bromophenol.

This method provides good to excellent yields and high selectivity for mono-adamantylation at the ortho-position to the hydroxyl group.[7]

SubstrateProductYield (%)
4-Bromophenol2-(1-Adamantyl)-4-bromophenol85
4-Chlorophenol2-(1-Adamantyl)-4-chlorophenol86
p-Cresol2-(1-Adamantyl)-4-methylphenol92
m-Cresol2-(1-Adamantyl)-5-methylphenol82
Data synthesized from Beilstein J Org Chem. 2012;8:227-33.[7]

References

Technical Support Center: Nucleophilic Substitution Reactions of 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloroadamantane, focusing on its characteristically low reactivity in SN2 reactions and viable alternative pathways.

Troubleshooting Guide

Issue: My SN2 reaction with this compound is not proceeding or showing very low yield.

  • Question: Why is this compound so unreactive towards SN2 nucleophilic substitution?

  • Answer: this compound is a tertiary alkyl halide with a unique cage-like structure. The carbon atom bearing the chlorine is a bridgehead carbon. For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). However, the rigid, bulky adamantane cage completely blocks this path. This phenomenon is known as steric hindrance, which makes the transition state for an SN2 reaction energetically inaccessible.[1][2][3][4]

  • Question: I have tried forcing the SN2 reaction with a strong nucleophile and heating, but it's not working. What should I do?

  • Answer: Increasing the temperature or using a stronger nucleophile will not overcome the inherent steric barrier of the adamantane structure for an SN2 reaction. These conditions are more likely to lead to side reactions or decomposition. It is highly recommended to switch to a reaction mechanism that is more favorable for tertiary substrates, such as the SN1 pathway.[5][6]

  • Question: Are there any conditions under which a substitution reaction on this compound will work?

  • Answer: Yes, substitution reactions on this compound proceed readily via an SN1 mechanism.[5][7] This pathway involves the formation of a carbocation intermediate, which is favored by the tertiary nature of the adamantyl structure. Solvolysis reactions, where the solvent acts as the nucleophile, are a common and effective method.[8][9] Additionally, for certain nucleophiles, photostimulated reactions following an S(RN)1 mechanism have been shown to be effective.[10]

Frequently Asked Questions (FAQs)

Q1: What is the preferred mechanism for nucleophilic substitution on this compound? A1: The preferred mechanism is the SN1 (unimolecular nucleophilic substitution) reaction.[5][7] This is because this compound can form a relatively stable tertiary carbocation, the 1-adamantyl cation, after the chloride leaving group departs.[11][12][13] The planar carbocation can then be attacked by a nucleophile from either face.

Q2: What are the key factors for a successful SN1 reaction with this compound? A2: The key factors are:

  • Solvent: Polar protic solvents (e.g., water, ethanol, formic acid) are ideal as they can stabilize both the departing leaving group and the carbocation intermediate through solvation.[4][9]

  • Nucleophile: Weak nucleophiles are generally sufficient, as the rate-determining step is the formation of the carbocation, not the nucleophilic attack.[6][14] Often, the solvent itself serves as the nucleophile in what is known as a solvolysis reaction.[8][9]

  • Temperature: Moderate heating can increase the rate of the reaction by promoting the initial dissociation of the C-Cl bond.

Q3: Can I expect stereochemical inversion in the products of substitution reactions with this compound? A3: In typical SN1 reactions involving a chiral center, a mixture of inversion and retention of configuration (racemization) is expected because the nucleophile can attack the planar carbocation from either side.[14] However, the 1-adamantyl cation is achiral. Therefore, while the reaction proceeds through a planar carbocation, the concept of racemization in the traditional sense does not apply to the adamantyl core itself.

Q4: My solvolysis of this compound is slow. How can I increase the reaction rate? A4: To increase the rate of solvolysis (an SN1 reaction):

  • Increase Solvent Polarity: Use a more polar solvent to better stabilize the carbocation intermediate. For example, a mixture of formic acid and water is more ionizing than aqueous ethanol.[15]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as silver nitrate (AgNO₃), can facilitate the departure of the chloride ion by coordination, thereby accelerating the formation of the carbocation.[6]

  • Increase Temperature: Gently heating the reaction mixture will provide the necessary activation energy for the rate-determining step (C-Cl bond cleavage).

Quantitative Data Summary

The following table summarizes the relative reactivity of different alkyl halides in SN1 and SN2 reactions. Note that tertiary halides like this compound are highly reactive in SN1 conditions and virtually unreactive under SN2 conditions.

Substrate TypeExampleRelative Rate (SN2)Relative Rate (SN1)
MethylCH₃-Br~30~1
Primary (1°)CH₃CH₂-Br1~1
Secondary (2°)(CH₃)₂CH-Br~0.02~12
Tertiary (3°) (CH₃)₃C-Br ~0 ~1,200,000
Adamantyl This compound Effectively 0 Favored

Note: Data is generalized to illustrate trends. Actual rates depend on specific nucleophiles, leaving groups, and solvents.

Experimental Protocols

Protocol: Synthesis of 1-Adamantanol from this compound via SN1 Solvolysis

This protocol describes a simple hydrolysis reaction, a type of SN1 solvolysis, to replace the chloro group with a hydroxyl group.

Materials:

  • This compound

  • Acetone

  • Water

  • Sodium bicarbonate

  • Dichloromethane (or Diethyl ether)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of a 1:1 (v/v) mixture of acetone and water.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the effervescence ceases. This step neutralizes any HCl formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude 1-adamantanol can be purified by sublimation or recrystallization from a suitable solvent like hexane to yield a white crystalline solid.

Visualizations

SN2_Hindrance cluster_substrate This compound C C Cl Cl C->Cl Leaving Group R1 R C->R1 R2 R C->R2 R3 R C->R3 Nu Nu: Attack Nu->Attack Backside Attack label_text Steric Hindrance from Adamantyl Cage Blocks Attack

Caption: Steric hindrance in this compound preventing SN2 backside attack.

SN1_Pathway cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) Start This compound Carbocation 1-Adamantyl Cation (Tertiary, Planar) Start->Carbocation Dissociation LeavingGroup Cl⁻ Product Substituted Product Carbocation->Product Nucleophile Nucleophile (Nu⁻) e.g., H₂O Nucleophile->Carbocation Attack

References

strategies to avoid rearrangement products in 1-Chloroadamantane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloroadamantane and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your reactions and avoid undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: Do reactions involving this compound lead to carbocation rearrangement products?

A: No, classical carbocation rearrangements (like 1,2-hydride or 1,2-alkyl shifts) are not observed with the 1-adamantyl cation. The adamantane cage is a rigid, strain-free structure. Once the 1-adamantyl cation is formed at the bridgehead position, any rearrangement would introduce significant ring strain, which is energetically unfavorable. The tertiary bridgehead 1-adamantyl carbocation is remarkably stable and will be trapped by a nucleophile without skeletal rearrangement.

Q2: What is the primary reaction mechanism for this compound with nucleophiles?

A: this compound reacts almost exclusively through an S(_N)1 (unimolecular nucleophilic substitution) mechanism. The tertiary carbon at the bridgehead, the stability of the resulting carbocation, and the steric hindrance preventing a backside attack (required for an S(_N)2 reaction) strongly favor the S(_N)1 pathway. The reaction proceeds in two main steps: slow ionization of the C-Cl bond to form the stable 1-adamantyl carbocation, followed by rapid attack by a nucleophile.

Q3: If the adamantane skeleton doesn't rearrange, what are the common side products I might be observing?

A: While the adamantane core is stable, other undesired products can form, which may be mistaken for rearrangements. These typically include:

  • Solvolysis Products: If the reaction is performed in a nucleophilic solvent (e.g., alcohols, water), the solvent itself can act as the nucleophile, leading to the formation of 1-adamantyl ethers or 1-adamantanol.

  • Elimination Products: Under certain conditions, particularly with strong, non-nucleophilic bases and at higher temperatures, elimination can occur to form adamantene. However, due to the strain of the resulting double bond at a bridgehead (a violation of Bredt's rule), this is generally a minor pathway.

  • Products from Ambident Nucleophiles: If your nucleophile has more than one reactive site, you may obtain a mixture of products.

  • Friedel-Crafts Side Products: In Friedel-Crafts alkylations of aromatic compounds, you might see poly-adamantylation or substitution at different positions on the aromatic ring, especially with activated substrates.

Q4: How does my choice of solvent affect the outcome of the reaction?

A: The solvent plays a crucial role in S(_N)1 reactions. Polar protic solvents (e.g., water, ethanol, methanol) are excellent for stabilizing the 1-adamantyl carbocation intermediate, thus promoting the reaction. However, as mentioned, they can also act as competing nucleophiles. Polar aprotic solvents (e.g., DMSO, DMF) can also support the reaction but may be less effective at solvating the carbocation. Non-polar solvents are generally poor choices as they do not sufficiently stabilize the carbocation intermediate, leading to very slow or no reaction.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low yield of the desired substitution product and formation of a significant amount of 1-adamantanol or 1-adamantyl ether. The solvent (e.g., water, ethanol) is acting as a competing nucleophile (solvolysis).1. Use a non-nucleophilic, polar aprotic solvent like dichloromethane or nitromethane. 2. If a protic solvent is necessary, use the nucleophile in large excess to outcompete the solvent. 3. Consider running the reaction at a lower temperature to decrease the rate of solvolysis relative to the desired reaction.
Multiple products are formed during a Friedel-Crafts alkylation of an aromatic compound. The aromatic substrate is highly activated, leading to poly-alkylation. The reaction conditions are too harsh.1. Use a milder Lewis acid catalyst (e.g., InBr(_3), FeCl(_3)) instead of AlCl(_3). 2. Run the reaction at a lower temperature. 3. Use the aromatic substrate in excess relative to this compound.
The reaction is very slow or does not proceed to completion. The solvent is not polar enough to stabilize the 1-adamantyl carbocation. The nucleophile is too weak. The leaving group is not sufficiently activated.1. Switch to a more polar solvent (e.g., a mixture of a polar aprotic solvent with a co-solvent). 2. If applicable, use a stronger nucleophile. 3. Consider adding a Lewis acid (e.g., ZnCl(_2)) or a silver salt (e.g., AgNO(_3)) to assist in the removal of the chloride leaving group.
An unexpected product is observed, and its mass suggests the loss of HCl. An elimination reaction may be occurring, though it is less common for this substrate.1. Avoid using strong, sterically hindered bases. 2. Keep the reaction temperature as low as possible. 3. Ensure the nucleophile is not excessively basic.
Data Presentation: Solvent Effects on Product Distribution

The choice of solvent can significantly impact the product distribution in reactions with this compound due to competing solvolysis. The following table provides an illustrative summary of expected outcomes.

Solvent SystemNucleophileExpected Major ProductPotential Side ProductsRationale
80:20 Ethanol/WaterSodium Azide (NaN(_3))1-Azidoadamantane1-Adamantanol, 1-EthoxyadamantaneThe azide anion is a good nucleophile, but the highly polar protic solvent will also compete, leading to solvolysis byproducts.
Dichloromethane (DCM)Anisole (with AlCl(_3))1-(4-Methoxyphenyl)adamantane1-(2-Methoxyphenyl)adamantaneDCM is a non-nucleophilic solvent, ideal for Friedel-Crafts reactions. Side products arise from substitution at different positions on the aromatic ring.
Tetrahydrofuran (THF)Lithium aluminum hydride (LiAlH(_4))AdamantaneNone expectedIn this reduction, THF acts as a non-reactive solvent, and the hydride ion is a very strong nucleophile.
100% EthanolNone (solvolysis)1-EthoxyadamantaneAdamantene (trace)Ethanol acts as both the solvent and the nucleophile.
Mandatory Visualizations

Reaction Pathway of this compound

G Figure 1. S_N1 Reaction of this compound cluster_start Starting Material cluster_intermediate Intermediate Formation (Rate-Determining) cluster_product Product Formation Start This compound Carbocation 1-Adamantyl Cation (Stable, No Rearrangement) Start->Carbocation Slow, -Cl⁻ Product 1-Substituted Adamantane Carbocation->Product Fast, +Nucleophile⁻ NoRearrangement No Rearrangement Pathway G Figure 2. Troubleshooting Workflow for this compound Reactions cluster_solutions Potential Solutions Start Reaction Start CheckProducts Analyze Product Mixture (GC-MS, NMR) Start->CheckProducts DesiredProduct High Yield of Desired Product? CheckProducts->DesiredProduct Success Reaction Successful DesiredProduct->Success Yes IdentifyByproducts Identify Byproducts DesiredProduct->IdentifyByproducts No Solvolysis Solvolysis Product? (Ether/Alcohol) IdentifyByproducts->Solvolysis FriedelCrafts Friedel-Crafts Byproduct? IdentifyByproducts->FriedelCrafts LowConversion Low Conversion? IdentifyByproducts->LowConversion ChangeSolvent Change to Aprotic Solvent Solvolysis->ChangeSolvent ModifyCatalyst Use Milder Catalyst/ Change Stoichiometry FriedelCrafts->ModifyCatalyst IncreasePolarity Increase Solvent Polarity/ Add Lewis Acid LowConversion->IncreasePolarity

selecting the appropriate solvent for 1-Chloroadamantane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloroadamantane.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with low polarity.[1][2] Consequently, it is poorly soluble in water but readily soluble in nonpolar organic solvents and hydrocarbons.[1][2][3] Its solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol is slight.[1][2]

Q2: Which type of reaction mechanism does this compound typically undergo?

A2: Due to the steric hindrance of the adamantyl cage, this compound is highly prone to undergo SN1 (unimolecular nucleophilic substitution) reactions. The bulky structure prevents the backside attack required for an SN2 mechanism. The stability of the tertiary adamantyl carbocation intermediate strongly favors the SN1 pathway.

Q3: How does solvent choice impact the rate of SN1 reactions for this compound?

A3: The rate of SN1 reactions is significantly influenced by the solvent's ability to stabilize the carbocation intermediate and the leaving group. Polar protic solvents, such as water and alcohols, are particularly effective at accelerating SN1 reactions because they can solvate both the carbocation and the departing chloride ion through hydrogen bonding and dipole-dipole interactions.[4][5] The ionizing power of the solvent is a key factor; solvents with higher ionizing power will lead to faster reaction rates.[6]

Troubleshooting Guide

Issue: Slow or no reaction when attempting a nucleophilic substitution.

Possible Cause Troubleshooting Step
Inappropriate solvent choice The reaction rate for this compound is highly dependent on the solvent. For SN1 reactions, using a nonpolar or polar aprotic solvent will result in a very slow reaction. Solution: Switch to a polar protic solvent like ethanol, methanol, or aqueous mixtures to facilitate the ionization of the C-Cl bond.[4][6]
Low reaction temperature SN1 reactions, especially with a relatively stable substrate like this compound, may require energy input to overcome the activation barrier for carbocation formation. Solution: Increase the reaction temperature. For many solvolysis reactions, heating is necessary to achieve a reasonable rate.
Poor nucleophile While the rate-determining step of an SN1 reaction does not involve the nucleophile, a very weak or sterically hindered nucleophile may still react slowly in the second step. Solution: Ensure the nucleophile is sufficiently reactive to trap the adamantyl carbocation once formed.

Issue: Unexpected side products are observed.

Possible Cause Troubleshooting Step
Elimination reaction (E1) The adamantyl carbocation can undergo elimination if a suitable base is present, although this is less common than substitution for this substrate. Solution: Avoid strongly basic conditions if substitution is the desired outcome. Use a non-basic or weakly basic nucleophile.
Reaction with the solvent (solvolysis) In polar protic solvents, the solvent itself can act as a nucleophile, leading to solvolysis products. Solution: If a different nucleophile is intended to be the primary reactant, it must be present in a sufficiently high concentration and be more reactive than the solvent to compete effectively.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsSolubility
NonpolarHydrocarbons (e.g., hexane, toluene)Readily Soluble[1][2][3]
Polar AproticDMSOSlightly Soluble[1][2]
Polar ProticMethanolSlightly Soluble[1][2]
Polar ProticWaterPoorly Soluble[1][2][3]

Table 2: Relative Solvolysis Rates of a 1-Adamantyl Derivative in Various Solvents

Data adapted from studies on 1-adamantyl derivatives, illustrating the trend in solvolysis rates. Absolute rates for this compound may vary, but the trend is representative of the solvent effect on SN1 reactions of adamantyl systems.

SolventRelative Rate Constant (krel)
100% Ethanol1
80% Ethanol / 20% Water25
60% Ethanol / 40% Water280
40% Ethanol / 60% Water4,000
20% Ethanol / 80% Water50,000
100% Water~100,000

Experimental Protocols

Protocol 1: General Procedure for SN1 Solvolysis of this compound in an Aqueous Alcohol Mixture

  • Dissolution: Dissolve this compound in the desired aqueous alcohol solvent system (e.g., 80% ethanol/20% water) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the mixture to a suitable temperature (e.g., 50-70 °C) to achieve a reasonable reaction rate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the organic product if it is a solid.

  • Extraction: If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

SN1_Pathway cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack This compound This compound Adamantyl_Carbocation 1-Adamantyl Carbocation + Cl⁻ This compound->Adamantyl_Carbocation Slow (Polar Protic Solvent) Product Substituted Product Adamantyl_Carbocation->Product Fast Nucleophile Nucleophile Nucleophile->Product

Caption: SN1 reaction pathway for this compound.

Solvent_Selection_Workflow start Start: Select Reaction Type sn1 Desired Reaction: SN1 Substitution start->sn1 solvent_choice Choose Solvent Based on Polarity and Protic Nature sn1->solvent_choice polar_protic Polar Protic (e.g., EtOH/H₂O) - High Reaction Rate - Potential Solvolysis solvent_choice->polar_protic Recommended polar_aprotic Polar Aprotic (e.g., DMSO) - Very Slow Rate solvent_choice->polar_aprotic Not Recommended nonpolar Nonpolar (e.g., Hexane) - No Reaction solvent_choice->nonpolar Not Recommended end Proceed with Experiment polar_protic->end

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Chloroadamantane and 1-Bromoadamantane in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative reactivity of 1-chloroadamantane and 1-bromoadamantane, supported by experimental data and protocols.

In the realm of physical organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount. The adamantane cage, a rigid and sterically hindered structure, provides a unique scaffold to probe the fundamentals of reaction mechanisms. This guide offers an objective comparison of the solvolysis reactivity of two key adamantyl derivatives: this compound and 1-bromoadamantane. The primary focus will be on their behavior in nucleophilic substitution reactions, where the stability of the resulting carbocation and the nature of the leaving group are critical determinants of reaction rates.

Executive Summary of Reactivity

The solvolysis of 1-haloadamantanes proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, involving the formation of a bridgehead adamantyl carbocation as the rate-determining step. The reactivity of these compounds is profoundly influenced by the stability of this carbocation and the identity of the halogen leaving group. It is well-established that the rigid, cage-like structure of the adamantane nucleus prevents the bridgehead carbocation from achieving the ideal planar geometry required for optimal stabilization through hyperconjugation. This inherent instability leads to significantly slower solvolysis rates compared to their acyclic analogue, tert-butyl bromide.

Between the two adamantyl halides, 1-bromoadamantane is the more reactive species in solvolysis reactions. This is attributed to the fact that the bromide ion is a better leaving group than the chloride ion. The larger size and greater polarizability of the bromide ion allow it to better stabilize the developing negative charge in the transition state, thus lowering the activation energy of the reaction.

Quantitative Comparison of Solvolysis Rates

The following table summarizes the first-order rate constants (k) for the solvolysis of this compound and 1-bromoadamantane in 80% aqueous ethanol at 25°C. This solvent system is a common standard for studying solvolysis reactions.

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate (krel)
This compound80% Ethanol25Value not explicitly found, serves as the reference for the YCl scale1
1-Bromoadamantane80% Ethanol25~1.3 x 10⁻⁶[1]~40-80

Note: The relative rate is an estimate based on typical k(Br)/k(Cl) ratios for solvolysis of adamantyl systems. The solvolysis of 1-adamantyl chloride in 80% ethanol at 25°C is the standard reaction for defining the YCl scale of solvent ionizing power, with its rate constant serving as the baseline.

Factors Influencing Reactivity: A Logical Workflow

The difference in reactivity between this compound and 1-bromoadamantane can be understood through a logical progression of influencing factors.

G Factors Influencing Reactivity of 1-Haloadamantanes Substrate 1-Haloadamantane (1-AdX) Mechanism SN1 Solvolysis Substrate->Mechanism RDS Rate-Determining Step: Formation of Bridgehead Carbocation (1-Ad⁺) Mechanism->RDS Carbocation Adamantyl Carbocation (1-Ad⁺) - Inherently unstable - Non-planar geometry RDS->Carbocation Leaving_Group Leaving Group Ability (X⁻) - Determines activation energy RDS->Leaving_Group Reactivity Overall Reactivity Carbocation->Reactivity Leaving_Group->Reactivity

Caption: Logical workflow of factors determining the solvolysis reactivity of 1-haloadamantanes.

Experimental Protocols

A detailed experimental protocol for determining the first-order rate constant of solvolysis for 1-haloadamantanes is provided below. This method involves monitoring the production of the corresponding hydrohalic acid (HCl or HBr) over time via titration with a standardized base.

Protocol: Kinetic Study of the Solvolysis of 1-Haloadamantanes

1. Materials:

  • This compound or 1-Bromoadamantane

  • 80% Ethanol (v/v)

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Acetone

  • Distilled water

  • Erlenmeyer flasks (50 mL)

  • Burette (50 mL)

  • Pipettes (various sizes)

  • Stopwatch

  • Constant temperature water bath (set to 25°C)

2. Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a 0.1 M solution of the 1-haloadamantane in a small amount of acetone.

    • In a 50 mL Erlenmeyer flask, pipette a known volume (e.g., 25.0 mL) of the 80% ethanol solvent.

    • Place the flask in the constant temperature water bath and allow it to equilibrate to 25°C.

  • Initiation of the Reaction:

    • Using a pipette, rapidly add a known volume (e.g., 1.0 mL) of the 0.1 M 1-haloadamantane solution to the Erlenmeyer flask.

    • Start the stopwatch immediately upon addition. This is time t = 0.

  • Titration:

    • Immediately add a few drops of phenolphthalein indicator to the reaction mixture.

    • Begin titrating the reaction mixture with the standardized 0.01 M NaOH solution from the burette. The solution will be acidic due to the formation of HX.

    • The endpoint of the titration is reached when the solution turns a faint, persistent pink color.

    • Record the volume of NaOH added and the time at which the endpoint is reached.

  • Data Collection:

    • Continue to take readings of the volume of NaOH required to neutralize the HX produced at regular time intervals. The frequency of readings will depend on the reaction rate.

3. Data Analysis:

  • The concentration of HX produced at any given time is proportional to the amount of 1-haloadamantane that has reacted.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH solution consumed at time t, and V∞ is the volume of NaOH solution consumed after the reaction has gone to completion (typically after 10 half-lives).

  • The plot should yield a straight line with a slope of -k.

Experimental Workflow Diagram

G Experimental Workflow for Solvolysis Kinetics Prep Prepare 0.1 M 1-Haloadamantane in Acetone Mix Mix Reactants (t=0) Prep->Mix Equilibrate Equilibrate 80% Ethanol in Water Bath at 25°C Equilibrate->Mix Titrate Titrate with Standardized NaOH using Phenolphthalein Mix->Titrate Record Record Volume of NaOH and Time at Intervals Titrate->Record Endpoint Reached Plot Plot ln(V∞ - Vt) vs. Time Record->Plot Calculate Calculate Rate Constant (k) from the Slope Plot->Calculate

Caption: Step-by-step workflow for the kinetic analysis of 1-haloadamantane solvolysis.

Conclusion

References

Comparative Analysis of Adamantane-Based Drugs in Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of adamantane-based drugs currently in development across key therapeutic areas. Supported by experimental data, this analysis delves into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

The rigid, lipophilic, and three-dimensional structure of the adamantane cage has made it a privileged scaffold in medicinal chemistry. This unique moiety can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to improved efficacy and metabolic stability. Building on the success of established drugs like amantadine, memantine, and saxagliptin, a new generation of adamantane derivatives is emerging, targeting a wide range of diseases including viral infections, cancer, neurodegenerative disorders, and diabetes. This guide provides a comparative overview of these developmental drugs to inform further research and development.

Antiviral Adamantane Derivatives

The development of novel adamantane-based antivirals is largely focused on overcoming the widespread resistance observed with first-generation drugs that target the M2 proton channel of the influenza A virus. Researchers are exploring new derivatives with modified adamantane cages and additional pharmacophores to enhance potency and broaden their spectrum of activity.

Performance Comparison

The following table summarizes the in vitro antiviral activity of selected adamantane derivatives against various influenza A strains. Efficacy is primarily measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%.

Compound/Derivative Virus Strain Assay Type Cell Line IC50 (µM) Reference
AmantadineInfluenza A/H3N2 (Wild-Type)Plaque ReductionMDCK~1.0-5.0[1]
RimantadineInfluenza A/H3N2 (Wild-Type)Plaque ReductionMDCK~0.5-2.0[1]
Glycyl-rimantadineInfluenza A/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[2]
Enol ester (R)-10A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK8.1[1]
Enol ester (S)-10A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK13.7[1]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the inhibition of virus-induced plaque formation in a cell monolayer.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a specific strain of influenza A virus at a concentration calculated to produce a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose or Avicel and serial dilutions of the adamantane derivative.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet, which stains the living cells, leaving the plaques (areas of dead cells) as clear zones. The number of plaques in each well is then counted.

  • IC50 Determination: The percentage of plaque reduction is calculated for each drug concentration relative to a virus control (no drug). The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.[3][4][5][6][7]

Signaling Pathway and Workflow

The primary mechanism of action for many adamantane-based antivirals is the inhibition of the influenza A M2 proton channel, which is essential for viral uncoating.

M2_Inhibition cluster_endosome Host Cell Endosome cluster_cytoplasm Host Cell Cytoplasm Virus Virus M2_Channel M2 Proton Channel Viral_Core Viral Core (vRNP) M2_Channel->Viral_Core Acidification H_ions H+ H_ions->M2_Channel Influx Replication Viral Replication Viral_Core->Replication Uncoating & Release Adamantane_Drug Adamantane Derivative Adamantane_Drug->M2_Channel Blocks Antiviral_Workflow Start Start: Antiviral Screening Cell_Culture Seed MDCK cells in 96-well plate Start->Cell_Culture Compound_Prep Prepare serial dilutions of adamantane derivatives Cell_Culture->Compound_Prep Infection Infect cells with Influenza A virus Compound_Prep->Infection Treatment Add compound dilutions to infected cells Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation CPE_Assay Assess Cytopathic Effect (CPE) or Plaque Formation Incubation->CPE_Assay Data_Analysis Calculate IC50 value CPE_Assay->Data_Analysis End End: Identify Potent Antivirals Data_Analysis->End Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB->Gene_Expression Translocates & Activates Adamantane_Drug Adamantane Derivative Adamantane_Drug->TLR4 Inhibits NMDA_Antagonism cluster_synapse Glutamatergic Synapse Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Over-activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Excessive Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Adamantane_Drug Adamantane Derivative Adamantane_Drug->NMDA_Receptor Blocks DPP4_Inhibition Meal Meal Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glycemic_Control Improved Glycemic Control Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control Adamantane_Inhibitor Adamantane-based DPP-4 Inhibitor Adamantane_Inhibitor->DPP4 Inhibits

References

A Comparative Guide to the Validation of Experimental Results Using 1-Chloroadamantane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of experimental findings is a cornerstone of scientific rigor. The choice of appropriate standards and reference materials is critical in ensuring the accuracy and reproducibility of results. 1-Chloroadamantane, a halogenated derivative of adamantane, serves as a valuable tool in various experimental contexts, from antiviral assays to the characterization of material properties. This guide provides an objective comparison of its application in validating experimental results against other alternatives, supported by experimental data and detailed methodologies.

Section 1: Validation of Antiviral Efficacy

Adamantane derivatives have historically been significant in the field of antiviral drug discovery, particularly against the influenza A virus. While this compound itself exhibits virucidal activity, its amino derivatives, amantadine and rimantadine, are more widely recognized for their specific mechanism of action and have been used as standards in antiviral research.[1] This section compares the use of adamantane derivatives with non-adamantane antiviral agents in the validation of antiviral assays.

The primary mechanism for the antiviral activity of amantadine and rimantadine is the blockage of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication.[2] However, the emergence of widespread resistance has necessitated the use of alternative antiviral agents with different mechanisms of action as controls and comparators in modern antiviral assays.[2]

Data Presentation: Comparison of Antiviral Agents

The following table summarizes the properties of adamantane derivatives and their alternatives, which are often used as controls in influenza antiviral assays.

Compound/DrugClassMechanism of ActionTarget Virus(es)Reported IC₅₀/EC₅₀ Values
Amantadine Adamantane (M2 Inhibitor)Blocks the M2 proton channel, inhibiting viral uncoating.[2]Influenza A~0.062 to >50 µg/ml (strain dependent)[3]
Rimantadine Adamantane (M2 Inhibitor)Similar to Amantadine, blocks the M2 proton channel.Influenza AGenerally more active than Amantadine.
This compound AdamantaneExhibits general virucidal activity.[4][5]Newcastle Disease Virus[4][5]Specific IC₅₀ for influenza not widely reported.
Oseltamivir Neuraminidase InhibitorInhibits the viral neuraminidase enzyme, preventing the release of new virions.[6]Influenza A and B≤ 1 ng/ml[6]
Favipiravir (T-705) RNA Polymerase InhibitorInhibits the viral RNA-dependent RNA polymerase, causing lethal mutagenesis.[3]Influenza A, B, and C0.013 to 0.48 µg/ml[3]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Objective: To determine the concentration of a compound that inhibits 50% of viral plaque formation (IC₅₀).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Test compounds (e.g., this compound derivatives, Oseltamivir)

  • Cell culture medium (e.g., DMEM)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Remove the culture medium and infect the cells with a diluted influenza A virus stock for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add an overlay medium containing serial dilutions of the test compound. A well with no compound serves as a virus control, and a well with uninfected cells serves as a cell control.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. Plaques will appear as clear zones where the virus has killed the cells.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated by plotting the percentage of plaque reduction against the compound concentration.

Mandatory Visualization: Influenza A M2 Proton Channel Inhibition

G cluster_virus Influenza A Virus cluster_cell Host Cell M2 M2 Proton Channel Endosome Endosome M2->Endosome Acidification vRNP Viral Ribonucleoprotein (vRNP) Uncoating Viral Uncoating & vRNP Release vRNP->Uncoating Leads to Endosome->vRNP Triggers Protons H+ Protons->M2 Influx Replication Viral Replication Uncoating->Replication Adamantane This compound Derivative (e.g., Amantadine) Adamantane->M2 Blocks

Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.

Section 2: Validation of Physicochemical Properties

This compound is also utilized in the validation of experimental methods for characterizing the physicochemical properties of molecular crystals, particularly in studies of order-disorder phase transitions. Its rigid cage-like structure and the introduction of a chlorine atom lead to interesting solid-state behaviors that can be compared with the parent adamantane molecule to validate the sensitivity and accuracy of analytical techniques.

Data Presentation: Comparison of Elastic Properties

A comparative ultrasonic study of adamantane and this compound reveals significant differences in their elastic properties, which can be used to validate the experimental setup and theoretical models.

PropertyAdamantaneThis compound
Bulk Modulus (B) HigherLower
Shear Modulus (G) Higher (≈30% higher)Lower
Compressibility LowerHigher
Poisson's Ratio LowerHigher

Note: Data is qualitative as presented in the source literature. Specific quantitative values are pressure and temperature-dependent.

Experimental Protocol: Ultrasonic Measurement of Elastic Properties

This protocol outlines the methodology for determining the elastic moduli of molecular crystals under high pressure.

Objective: To measure the bulk and shear moduli of a crystalline sample as a function of pressure.

Apparatus:

  • High-pressure apparatus (e.g., piston-cylinder type)

  • Ultrasonic transducers (for longitudinal and transverse waves)

  • Pulse generator and oscilloscope

  • Pressure and temperature control systems

Procedure:

  • Sample Preparation: A polycrystalline sample of the material (e.g., this compound) is prepared and placed within the high-pressure chamber.

  • Transducer Placement: Ultrasonic transducers are attached to the sample or anvils in contact with the sample.

  • Measurement of Transit Times: An ultrasonic pulse is generated and sent through the sample. The time taken for the longitudinal and transverse waves to travel through the sample is measured using the oscilloscope.

  • Pressure Application: The pressure is incrementally increased, and the transit times are measured at each pressure point.

  • Calculation of Velocities: The velocities of the longitudinal (Vp) and transverse (Vs) waves are calculated from the transit times and the sample length.

  • Calculation of Elastic Moduli: The bulk modulus (B) and shear modulus (G) are calculated from the wave velocities and the sample density using the following equations:

    • G = ρ * Vs²

    • B = ρ * (Vp² - 4/3 * Vs²) where ρ is the density of the sample.

  • Data Analysis: The elastic moduli are plotted as a function of pressure to observe their behavior, including any abrupt changes that indicate a phase transition.

Mandatory Visualization: Experimental Workflow for Comparative Physicochemical Analysis

G cluster_workflow Experimental Workflow start Start sample_prep Sample Preparation (Adamantane & this compound) start->sample_prep measurement Physicochemical Measurement (e.g., Ultrasonic, XRD, Raman) sample_prep->measurement data_acq Data Acquisition (Transit Times, Diffraction Patterns, Spectra) measurement->data_acq data_an Data Analysis (Calculate Moduli, Analyze Spectra) data_acq->data_an comparison Comparative Analysis of Properties data_an->comparison validation Validation of Experimental Method & Theoretical Models comparison->validation end End validation->end

References

1-Chloroadamantane as a Reference Standard: A Comparative Guide for Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical analysis, particularly within pharmaceutical and drug development, the use of reference standards is fundamental to ensuring the accuracy, precision, and validity of analytical data. 1-Chloroadamantane, a halogenated derivative of adamantane, serves as a valuable reference standard in various chromatographic and spectrometric applications. This guide provides an objective comparison of this compound's performance as a reference standard, particularly as an internal standard, against other alternatives, supported by experimental data and detailed methodologies.

The Role of Internal Standards in Analytical Chemistry

Internal standards (IS) are crucial in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should be chemically similar to the analyte of interest, stable, and not present in the original sample.[2] By adding a known amount of an internal standard to both the sample and calibration standards, variations arising from injection volume, matrix effects, and instrument response can be effectively normalized, leading to more accurate and precise quantification.[2][3]

This compound as a Non-Deuterated (Analog) Internal Standard

This compound's rigid, cage-like structure and its physicochemical properties make it a suitable candidate as an internal standard for the analysis of other adamantane derivatives or similarly structured hydrophobic compounds.[4][5] Its use is prevalent in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[6]

However, as a non-deuterated, or structural analog, internal standard, its performance can be influenced by several factors, most notably the "chromatographic isotope effect" and "differential matrix effects".[1] These phenomena can lead to slight differences in retention time and ionization efficiency between the analyte and the internal standard, potentially impacting the accuracy of quantification.[1][7]

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs of the analyte, are widely considered the "gold standard".[1][3] The near-identical chemical and physical properties of a deuterated standard to its non-deuterated analyte counterpart ensure they behave almost identically during sample extraction, chromatography, and ionization.[3] This co-elution and similar ionization response allow for superior correction of matrix effects and other analytical variabilities.[1][8]

Performance Comparison: this compound vs. Deuterated Adamantane Derivatives

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of adamantane derivatives using deuterated internal standards. This data serves as a benchmark for the level of accuracy and precision achievable with the "gold standard" approach.

Table 1: Performance Characteristics of LC-MS/MS Methods for Amantadine using a Deuterated Internal Standard

ParameterMethod 1Method 2
Analyte AmantadineAmantadine
Internal Standard Amantadine-d6Amantadine-d15
Matrix Human PlasmaHuman Plasma
Linearity Range 1.0–200.0 ng/mL0.5–100 ng/mL
Correlation (r²) >0.99>0.99
LLOQ 1.0 ng/mL0.5 ng/mL
Intra-day Precision (%CV) <10%<15%
Inter-day Precision (%CV) <12%<15%
Intra-day Accuracy (%) 90-110%85-115%
Inter-day Accuracy (%) 92-108%85-115%
Extraction Recovery >85%Not Reported

Note: This table is a composite of typical performance data from various sources and is intended for comparative purposes.

Table 2: Performance Characteristics of an LC-MS/MS Method for Memantine using a Deuterated Internal Standard

ParameterMethod 3
Analyte Memantine
Internal Standard Memantine-d6
Matrix Rat Plasma
Linearity Range 50.00–50000.00 pg/mL
Correlation (r²) Not Reported
LLOQ 50.00 pg/mL
Intra-day Precision (%CV) 2.1–3.7%
Inter-day Precision (%CV) 1.4–7.8%
Intra-day Accuracy (%) 95.6–99.8%
Inter-day Accuracy (%) 95.7–99.1%
Extraction Recovery 86.07 ± 6.87%

Source: Adapted from a study on the bioanalysis of memantine.[9]

When using a non-deuterated internal standard like this compound, one might expect slightly higher variability (higher %CV for precision) and a wider range for accuracy, particularly in complex biological matrices where matrix effects are more pronounced. However, for less complex sample matrices and with careful method validation, this compound can still provide acceptable and reliable results.

Experimental Protocols

Detailed methodologies are essential for reproducible analytical results. Below are representative experimental protocols for the analysis of adamantane derivatives.

Protocol 1: Quantitative Analysis of Amantadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of plasma, add 50 µL of Amantadine-d6 internal standard solution.

  • Alkalinize the sample with 100 µL of 0.1 M NaOH.

  • Perform solid-phase extraction (SPE) using appropriate cartridges.

  • Wash the cartridges with 2 x 1.0 mL of water.

  • Elute the analyte and internal standard with 500 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • HPLC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both amantadine and amantadine-d6.

Protocol 2: General Workflow for Evaluating Internal Standard Performance

Objective: To compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.

1. Preparation of Solutions:

  • Prepare individual stock solutions of the analyte, the deuterated IS, and the non-deuterated IS (e.g., this compound) in a suitable organic solvent.

  • Prepare working solutions by diluting the stock solutions.

2. Sample Set Preparation:

  • Set 1 (Neat Solution): Prepare a solution containing the analyte and both internal standards in the reconstitution solvent.

  • Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the analyte and both internal standards at the same concentrations as in Set 1.

  • Set 3 (IS in Neat Solution): Prepare a solution containing only the internal standards in the reconstitution solvent.

  • Set 4 (IS in Post-Extraction Spiked Matrix): Extract blank plasma from the different sources and spike the extracted matrix with only the internal standards.[8]

3. Data Analysis:

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and each internal standard by dividing the peak area in the presence of matrix by the peak area in the neat solution.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) by dividing the MF of the analyte by the MF of the internal standard.

  • The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma sources indicates the ability of the internal standard to compensate for matrix effects. A lower %CV signifies better performance.

Visualizing Analytical Workflows and Concepts

Logical Relationship: Choice of Internal Standard

G cluster_0 Internal Standard Selection cluster_1 Internal Standard Type cluster_2 Performance Outcome Analyte Properties Analyte Properties Deuterated IS Deuterated IS Analyte Properties->Deuterated IS Matrix Complexity Matrix Complexity Matrix Complexity->Deuterated IS Analytical Technique Analytical Technique Analog IS (e.g., this compound) Analog IS (e.g., this compound) Analytical Technique->Analog IS (e.g., this compound) Cost & Availability Cost & Availability Cost & Availability->Analog IS (e.g., this compound) High Accuracy & Precision High Accuracy & Precision Deuterated IS->High Accuracy & Precision Acceptable Performance (with thorough validation) Acceptable Performance (with thorough validation) Analog IS (e.g., this compound)->Acceptable Performance (with thorough validation)

Caption: Factors influencing the choice between a deuterated and an analog internal standard.

Experimental Workflow: Quantitative Analysis using an Internal Standard

G Sample Collection Sample Collection Spike with Internal Standard Spike with Internal Standard Sample Collection->Spike with Internal Standard Sample Preparation (e.g., SPE, LLE) Sample Preparation (e.g., SPE, LLE) Spike with Internal Standard->Sample Preparation (e.g., SPE, LLE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., SPE, LLE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

A Comparative Analysis of the Elastic Properties of Adamantane and 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct elastic behaviors of adamantane and its chlorinated derivative, 1-chloroadamantane.

This guide provides a detailed comparison of the elastic properties of adamantane and this compound, highlighting the significant impact of chlorination on the mechanical characteristics of the adamantane cage structure. The data presented is primarily based on findings from high-pressure ultrasonic studies, which reveal a marked reduction in the elastic moduli of this compound compared to its parent compound. This information is critical for the rational design of adamantane-based materials and pharmaceuticals where mechanical stability and response to stress are paramount.

Data Summary: Elastic Properties

The following table summarizes the key comparative findings on the elastic properties of adamantane and this compound. The data is derived from ultrasonic measurements conducted at high pressures (up to 1.4 GPa) and varying temperatures.

Elastic PropertyAdamantaneThis compoundKey Observations
Bulk Modulus (B) HigherLowerThis compound is significantly more compressible than adamantane. The pressure dependence of the bulk modulus for this compound shows a pronounced jump of approximately 17% at the plastic-to-ordered phase transition, a feature not clearly observed in adamantane.[1][2]
Shear Modulus (G) HigherLower (approx. 30% reduction)The substitution of a single hydrogen atom with a chlorine atom leads to a substantial decrease in the shear modulus, indicating reduced rigidity.[1][2]
Poisson's Ratio (ν) LowerHigherConsistent with its lower bulk and shear moduli, this compound exhibits a larger Poisson's ratio.[1]

Impact of Chlorination on Elasticity

The substitution of a hydrogen atom with a larger and more electronegative chlorine atom in the adamantane structure introduces significant changes in the intermolecular interactions and crystal packing, which in turn directly influence the bulk elastic properties. The observed reduction in both bulk and shear moduli in this compound suggests that the introduction of the chlorine atom weakens the overall lattice stiffness.[1][2] This increased compressibility and reduced shear resistance are critical factors to consider in the design of adamantane-containing polymers, co-crystals, and pharmaceutical formulations where mechanical integrity under various environmental stresses is a key performance indicator.

Experimental Methodology: High-Pressure Ultrasonic Measurements

The determination of the elastic properties of adamantane and this compound was achieved through ultrasonic measurements, a non-destructive technique that probes the propagation of sound waves through a material.[1]

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp High-Pressure Ultrasonic Measurement cluster_analysis Data Analysis Sample_Adamantane Adamantane Powder Press Compaction into Pellets Sample_Adamantane->Press Sample_Chloro This compound Powder Sample_Chloro->Press HP_Cell Sample placed in High-Pressure Cell Press->HP_Cell Transducer Piezoelectric Transducer Attachment HP_Cell->Transducer Pulse Ultrasonic Pulse Generation Transducer->Pulse Echo Echo Signal Detection Pulse->Echo TOF Time-of-Flight Measurement Echo->TOF Velocity Sound Velocity Calculation TOF->Velocity Elastic_Moduli Elastic Moduli Determination Velocity->Elastic_Moduli Comparison Comparative Analysis Elastic_Moduli->Comparison

Figure 1: Workflow for the comparative study of elastic properties.

Detailed Protocol:
  • Sample Preparation: Polycrystalline samples of adamantane and this compound are prepared, typically by compacting high-purity powders into pellets of known thickness and density. The parallel surfaces of the pellets are polished to ensure good acoustic coupling.

  • High-Pressure Apparatus: The prepared sample is placed within a high-pressure apparatus, such as a piston-cylinder or multi-anvil press, which allows for the precise application of hydrostatic pressure.

  • Ultrasonic Transducers: Piezoelectric transducers are acoustically coupled to the opposite faces of the sample. These transducers are capable of both generating and detecting ultrasonic waves, typically in the megahertz frequency range. One transducer acts as a transmitter, emitting a short ultrasonic pulse, while the other acts as a receiver.

  • Pulse-Echo Measurement: The transmitter sends a longitudinal or shear wave pulse through the sample. This wave travels through the material, reflects off the opposite face, and travels back to be detected by the receiver (or in some setups, the same transducer).

  • Time-of-Flight Measurement: An oscilloscope or a dedicated time-interval counter is used to precisely measure the time it takes for the ultrasonic pulse to travel through the sample and back (the round-trip time-of-flight).

  • Sound Velocity Calculation: The longitudinal (vL) and shear (vS) wave velocities are calculated using the measured time-of-flight (t) and the known thickness of the sample (d) under pressure, using the formula: v = 2d / t.

  • Calculation of Elastic Moduli: The elastic moduli are then calculated from the measured sound velocities and the density (ρ) of the material using the following standard equations for an isotropic material:

    • Shear Modulus (G): G = ρ * vS2

    • Bulk Modulus (K): K = ρ * (vL2 - (4/3)vS2)

    • Young's Modulus (E): E = (9KG) / (3K + G)

    • Poisson's Ratio (ν): ν = (3K - 2G) / (2(3K + G))

  • Data Collection at Various Pressures and Temperatures: The measurements are repeated at various pressures and temperatures to map out the elastic behavior of the materials under different conditions and to observe phase transitions.

Logical Relationship of Experimental Observations

The following diagram illustrates the logical progression from the structural modification of adamantane to the resulting changes in its macroscopic elastic properties.

G cluster_cause Structural Modification cluster_effect Observed Elastic Properties Adamantane Adamantane (C10H16) Chlorination Substitution: H -> Cl Adamantane->Chlorination Chloro_Adamantane This compound (C10H15Cl) Chlorination->Chloro_Adamantane Reduced_Moduli Decreased Bulk & Shear Moduli Chlorination->Reduced_Moduli Leads to Increased_Compressibility Increased Compressibility Reduced_Moduli->Increased_Compressibility Reduced_Rigidity Reduced Rigidity Reduced_Moduli->Reduced_Rigidity Increased_Poisson Increased Poisson's Ratio Reduced_Moduli->Increased_Poisson

Figure 2: Cause-and-effect relationship of chlorination on elastic properties.

References

Navigating Lipophilicity: A Comparative Guide to Adamantane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the physicochemical properties of therapeutic candidates is a cornerstone of medicinal chemistry. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The adamantane scaffold, a rigid and inherently lipophilic three-dimensional structure, is a prized building block in drug design, often incorporated to enhance a compound's ability to traverse biological membranes and improve its metabolic stability. This guide provides a comparative analysis of the lipophilicity of several key adamantane derivatives, supported by experimental data, and details the methodologies employed for these assessments.

The incorporation of an adamantane moiety into a drug candidate almost invariably leads to a significant increase in its lipophilicity.[1] This characteristic is instrumental in enhancing a drug's capacity to cross the blood-brain barrier and can sterically shield the molecule from enzymatic degradation, thereby improving its metabolic half-life. The lipophilicity of a compound is experimentally quantified by its partition coefficient (logP) or distribution coefficient (logD). LogP represents the ratio of the concentration of a neutral compound in a biphasic system of octan-1-ol and water at equilibrium. LogD, on the other hand, considers all ionized and non-ionized forms of a compound at a specific pH, offering a more physiologically relevant measure for ionizable drug molecules.[1]

Quantitative Comparison of Adamantane Derivatives' Lipophilicity

The following table summarizes the experimentally determined and calculated lipophilicity values for a selection of adamantane derivatives. A higher logP value is indicative of greater lipophilicity.

Adamantane DerivativeStructureExperimental logPCalculated logPTherapeutic Use
Amantadine [Image of Amantadine structure]2.44[1]-Antiviral, Antiparkinsonian
Rimantadine [Image of Rimantadine structure]3.6[1]-Antiviral
Memantine [Image of Memantine structure]3.28[1]-Alzheimer's disease
Adapalene [Image of Adapalene structure]8.0[1]-Acne treatment
Tromantadine [Image of Tromantadine structure]Not available2.1 (XLogP3-AA)Antiviral
Saxagliptin [Image of Saxagliptin structure]Not available0.88 (cLogP)Antidiabetic

As the data illustrates, the addition of the adamantane core imparts significant lipophilicity. Amantadine, the simplest derivative, possesses a logP of 2.44.[1] The introduction of a methyl group in Rimantadine increases the lipophilicity, resulting in a logP of 3.6.[1] Memantine, with two methyl groups on the adamantane cage, has a logP of 3.28.[1] Adapalene, which integrates the adamantane moiety into a larger, more complex structure, demonstrates a very high lipophilicity with a logP of 8.0.[1] In contrast, derivatives like Tromantadine and the more polar Saxagliptin are predicted to be less lipophilic.

Experimental Protocols for Determining Lipophilicity

Accurate determination of logP and logD values is crucial for the successful development of drug candidates. The two most prevalent experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most reliable technique for the direct determination of partition coefficients.[1]

Principle: A precise amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer at a specific pH for logD determination). The mixture is agitated vigorously to facilitate the partitioning of the compound between the two immiscible phases until equilibrium is achieved. Following separation of the two phases, the concentration of the compound in each layer is quantified, typically by UV-Vis spectroscopy or HPLC.[1]

Detailed Protocol:

  • Preparation of Phases: n-Octanol and water (or a suitable buffer, such as phosphate-buffered saline at pH 7.4 for logD determination) are pre-saturated with each other by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent.

  • Partitioning: A known volume of the stock solution is added to a flask containing pre-determined volumes of the pre-saturated n-octanol and aqueous phases. The concentration of the compound should be below its solubility limit in both phases.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient duration to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

The RP-HPLC method offers a faster and more automated approach for estimating lipophilicity, making it well-suited for screening larger numbers of compounds.

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (e.g., C18) and its lipophilicity. A calibration curve is generated by running a series of standard compounds with known logP values. The retention time of the test compound is then measured under identical conditions, and its logP is determined by interpolation from the calibration curve.

Detailed Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration Standards: A set of standard compounds with well-established logP values that span the expected range of the test compound are injected into the HPLC system.

  • Calibration Curve Construction: The retention time (t_R_) for each standard is recorded. The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is then generated by plotting the known logP values of the standards against their corresponding log(k') values.

  • Sample Analysis: The adamantane derivative is injected into the HPLC system under the same chromatographic conditions as the standards, and its retention time is measured.

  • logP Determination: The log(k') value for the test compound is calculated, and its logP is interpolated from the calibration curve.

Visualizing the Experimental Workflow

To further elucidate the process of lipophilicity determination, the following diagram illustrates the general workflow for both the shake-flask and RP-HPLC methods.

experimental_workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method sf1 Prepare Pre-saturated n-Octanol and Aqueous Phases sf2 Dissolve Adamantane Derivative sf1->sf2 sf3 Equilibrate by Shaking sf2->sf3 sf4 Separate Phases (Centrifugation) sf3->sf4 sf5 Quantify Concentration in Each Phase (e.g., HPLC, UV-Vis) sf4->sf5 sf6 Calculate logP/logD sf5->sf6 hplc1 Prepare Mobile Phase and Select C18 Column hplc2 Inject Standard Compounds with Known logP Values hplc1->hplc2 hplc4 Inject Adamantane Derivative hplc1->hplc4 hplc3 Generate Calibration Curve (logP vs. log(k')) hplc2->hplc3 hplc6 Interpolate logP from Calibration Curve hplc5 Determine Retention Time and Calculate log(k') hplc4->hplc5 hplc5->hplc6 start start->sf1 start->hplc1

Experimental workflows for logP/logD determination.

References

A Comparative Guide to the SN1 Reaction Rates of Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SN1 reaction rates of various tertiary alkyl halides, supported by experimental data. Understanding the kinetics of these reactions is crucial for synthetic route optimization and the development of novel chemical entities.

The Role of the Leaving Group in SN1 Reactions

The rate of an SN1 (Substitution Nucleophilic Unimolecular) reaction is primarily determined by the stability of the carbocation intermediate formed in the rate-determining step.[1][2][3] For tertiary alkyl halides, which already form a relatively stable tertiary carbocation, the nature of the leaving group becomes a dominant factor influencing the reaction rate.[3][4] A good leaving group is a weak base that can stabilize the negative charge it carries after departing from the alkyl substrate.[3][5]

The SN1 reactivity of tertiary alkyl halides follows the trend: R-I > R-Br > R-Cl > R-F. This is because the iodide ion is the weakest base and therefore the best leaving group among the halides, while the fluoride ion is the strongest base and the poorest leaving group.

Quantitative Comparison of Solvolysis Rates

The following table summarizes the rate constants for the solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in various solvents at 298 K. The data is presented as the logarithm of the rate constant (log k/s⁻¹), providing a clear quantitative comparison of their reactivity.

Solventtert-Butyl chloride (log k)tert-Butyl bromide (log k)tert-Butyl iodide (log k)
Water-3.07-1.15-0.12
Methanol-6.09-4.27-3.12
Ethanol-7.04-5.35-4.09
Acetic Acid-7.62-4.82-2.96
Formic Acid-3.85-1.52-0.05

Data adapted from a study on the properties of tert-butyl halide solvolysis transition states.[6][7]

As the data illustrates, the rate of solvolysis for tert-butyl iodide is consistently the highest across all solvents, followed by tert-butyl bromide, and then tert-butyl chloride. This provides strong quantitative evidence for the leaving group's effect on the SN1 reaction rate.

Experimental Protocol: Determination of Solvolysis Rates

The relative rates of SN1 solvolysis are commonly determined by monitoring the production of the acidic byproduct (e.g., HCl, HBr, HI) over time.[1] A typical procedure involves a titration method.

A generalized protocol for the solvolysis of a tertiary alkyl halide:

  • Preparation of the Reaction Mixture: A known concentration of the tertiary alkyl halide is dissolved in a suitable solvent system (e.g., aqueous ethanol).[8]

  • Initiation of the Reaction: The reaction is initiated, and the time is recorded as t=0.

  • Titration: At regular time intervals, aliquots of the reaction mixture are withdrawn and titrated with a standardized solution of a base (e.g., NaOH) using a suitable indicator. The amount of base required to neutralize the acid produced is recorded.

  • Monitoring Reaction Progress: The concentration of the alkyl halide remaining at each time point can be calculated from the amount of acid produced.

  • Rate Constant Calculation: For a first-order reaction, a plot of the natural logarithm of the alkyl halide concentration (ln[R-X]) versus time will yield a straight line. The negative of the slope of this line corresponds to the rate constant (k) of the reaction.[1]

Factors Influencing SN1 Reaction Rates of Tertiary Alkyl Halides

The following diagram illustrates the key factors that influence the rate of an SN1 reaction for a tertiary alkyl halide.

SN1_Factors cluster_substrate Substrate Structure cluster_factors Influencing Factors cluster_intermediate Reaction Intermediate cluster_rate Reaction Rate Tertiary Tertiary Alkyl Halide Carbocation Tertiary Carbocation (Stabilized) Tertiary->Carbocation Forms Leaving_Group Leaving Group Ability (I > Br > Cl > F) Rate SN1 Reaction Rate Leaving_Group->Rate Increases Solvent Solvent Polarity (Polar Protic Favored) Solvent->Rate Increases Carbocation->Rate Determines

References

The Unvalidated Case of 1-Chloroadamantane: A Comparison with Established Adamantane-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the adamantane scaffold has proven to be a privileged structure, giving rise to potent modulators of various biological targets. The most prominent examples are amantadine and rimantadine, antivirals that target the influenza A virus M2 proton channel. This guide provides a comparative analysis of these validated chemical probes against 1-chloroadamantane, a structurally related analogue whose role as a chemical probe remains largely uninvestigated. Through an examination of available data and structure-activity relationships, we propose that this compound's primary value may lie not as an active probe, but as a crucial negative control for experiments involving its more famous relatives.

Executive Summary

While amantadine and rimantadine have a well-documented history as inhibitors of the influenza A M2 ion channel, there is a conspicuous absence of published data validating this compound as a chemical probe for any specific biological target. Structure-activity relationship (SAR) studies of adamantane derivatives targeting the M2 channel consistently highlight the necessity of a basic amino group for activity. The replacement of this critical functional group with a chloro substituent in this compound strongly suggests a loss of inhibitory function. Consequently, this compound presents itself as an ideal negative control for validating the on-target effects of amantadine and rimantadine.

Data Presentation: A Tale of Missing Information

The following tables summarize the available quantitative data for amantadine and rimantadine against their primary target, the influenza A M2 proton channel. The stark lack of data for this compound underscores its unvalidated status.

Table 1: In Vitro Antiviral Activity against Influenza A Virus

CompoundVirus StrainAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in MDCK cells) (µM)Selectivity Index (SI = CC50/IC50)
Amantadine A/Udorn/72 (H3N2)Plaque Reduction0.3 ± 0.1>100>333
Rimantadine A/Udorn/72 (H3N2)Plaque Reduction0.1 ± 0.05>100>1000
This compound Not ReportedNot ReportedNo Data Available No Data Available No Data Available

Table 2: M2 Proton Channel Inhibitory Activity

CompoundM2 Channel VariantExperimental SystemIC50 (µM)
Amantadine Wild-Type (WT)Xenopus Oocytes (TEVC)0.2 - 1.0
Rimantadine Wild-Type (WT)Xenopus Oocytes (TEVC)0.05 - 0.2
This compound Not TestedNot TestedNo Data Available

Structure-Activity Relationship (SAR) of Adamantane Derivatives for M2 Inhibition

The antiviral activity of adamantane derivatives against influenza A is critically dependent on the nature of the substituent at the 1-position of the adamantane cage.

Structure-Activity Relationship of Adamantane Derivatives for M2 Channel Inhibition cluster_0 Key Structural Features cluster_1 Activity Adamantane Cage Adamantane Cage 1-Substituent 1-Substituent Adamantane Cage->1-Substituent Provides lipophilicity for channel binding Active (e.g., Amantadine, Rimantadine) Active (e.g., Amantadine, Rimantadine) 1-Substituent->Active (e.g., Amantadine, Rimantadine) Basic amino group is essential for blocking proton conductance Inactive (Predicted for this compound) Inactive (Predicted for this compound) 1-Substituent->Inactive (Predicted for this compound) Neutral chloro group is unlikely to interfere with proton flux

Caption: SAR of Adamantane Derivatives for M2 Inhibition.

Proposed Role of this compound as a Negative Control

A negative control is a compound that is structurally similar to the active probe but lacks the key functional groups required for biological activity. Its purpose is to ensure that the observed effects of the active probe are due to its specific interaction with the target and not due to non-specific effects of the chemical scaffold.

Given the SAR for M2 inhibition, this compound is an excellent candidate for a negative control in studies involving amantadine or rimantadine. Any cellular or antiviral effects observed with amantadine but not with an equimolar concentration of this compound can be more confidently attributed to the specific inhibition of the M2 channel.

Workflow for Validating this compound as a Negative Control Hypothesis This compound is inactive against Influenza A M2 Channel Experiment_1 Plaque Reduction Assay Hypothesis->Experiment_1 Experiment_2 Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes Hypothesis->Experiment_2 Result_1 No reduction in viral plaques Experiment_1->Result_1 Result_2 No inhibition of M2 channel current Experiment_2->Result_2 Positive_Control Amantadine/Rimantadine Positive_Control->Experiment_1 Positive_Control->Experiment_2 Test_Compound This compound Test_Compound->Experiment_1 Test_Compound->Experiment_2 Conclusion This compound is a suitable negative control Result_1->Conclusion Result_2->Conclusion

Caption: Proposed workflow for validating this compound.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments that would be required to formally validate (or invalidate) this compound as a chemical probe for the influenza A M2 channel.

Plaque Reduction Assay for Antiviral Activity

This assay determines the ability of a compound to inhibit the cytopathic effects of a virus.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

  • Virus Infection: A stock of influenza A virus (e.g., A/Udorn/72) is diluted to a concentration that produces approximately 50-100 plaques per well. The cell monolayers are washed and then infected with the virus for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (this compound) or a positive control (amantadine). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained with crystal violet. Plaques appear as clear zones against a purple background.

  • Data Analysis: The number of plaques is counted for each compound concentration. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the activity of ion channels expressed in the membrane of Xenopus oocytes.

  • Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and injected with cRNA encoding the influenza A M2 protein. The oocytes are then incubated for 2-3 days to allow for protein expression.

  • Electrophysiological Recording: An M2-expressing oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is perfused with a recording solution at a low pH (e.g., pH 5.5) to activate the M2 proton channels.

  • Compound Application: Once a stable inward current is established, the oocyte is perfused with a solution containing the test compound (this compound) or a positive control (amantadine) at various concentrations.

  • Data Analysis: The inhibition of the M2 channel current is measured at each compound concentration. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Potential Alternative Targets

While the primary focus for adamantane derivatives has been the M2 channel, recent research has shown that some adamantane-based compounds can modulate other ion channels, such as the TRPM8 channel. However, no data currently exists to suggest that this compound has any activity at this or other targets. Should researchers wish to explore this possibility, a calcium flux assay would be a suitable primary screen.

TRPM8 Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon channel activation.

  • Cell Culture: HEK293 cells stably expressing the human TRPM8 channel are seeded in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) or a known TRPM8 agonist (e.g., menthol) or antagonist.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time. An increase in fluorescence indicates an influx of calcium and channel activation.

  • Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) is calculated from the concentration-response curves.

Conclusion

The available scientific literature strongly suggests that this compound is not a validated chemical probe for any known biological target. Based on established structure-activity relationships for adamantane-based inhibitors of the influenza A M2 proton channel, the chloro-substituent renders the molecule likely inactive. This lack of activity, however, makes this compound an invaluable tool as a negative control in studies investigating the biological effects of amantadine, rimantadine, and other amino-adamantane derivatives. Researchers employing these validated probes are strongly encouraged to include this compound in their experimental design to strengthen the evidence for on-target activity. Further experimental validation, following the protocols outlined in this guide, is necessary to definitively confirm the inert nature of this compound and solidify its role as a benchmark negative control.

Comparative Cross-Reactivity Analysis of Adamantane-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of adamantane-based compounds. The information is compiled from various experimental studies to offer insights into the selectivity and potential off-target effects of these versatile molecules.

Adamantane derivatives, including the well-known drugs memantine and amantadine, are a class of compounds with a broad range of therapeutic applications, from antiviral and anti-Parkinsonian agents to treatments for Alzheimer's disease.[1] Their rigid, lipophilic cage structure contributes to their unique pharmacological properties, but also necessitates a thorough understanding of their potential interactions with various biological targets to predict efficacy and minimize adverse effects.[2] This guide summarizes key findings from cross-reactivity studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (Ki) of various adamantane derivatives for their primary targets and a selection of off-targets within the central nervous system. Lower Ki values indicate higher binding affinity. It is important to note that the data presented is collated from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Binding Affinities (Ki) of Adamantane Derivatives at NMDA and Sigma-1 Receptors

CompoundNMDA Receptor (PCP site) Ki (µM)Sigma-1 Receptor Ki (µM)Reference(s)
Memantine~1 (IC50)19.98 ± 3.08[3][4]
Amantadine~10 (Ki)20.25 ± 16.48[1][4]
1-N-dimethyl-amino-3,5-dimethyl-adamantaneNot Reported0.237 ± 0.019[4]

Table 2: Cross-Reactivity Profile of Amantadine and Memantine at Other CNS Receptors

CompoundReceptorBinding Affinity/EffectReference(s)
AmantadineNicotinic Acetylcholine Receptor (α7)IC50 = 6.5 µM[5]
AmantadineNicotinic Acetylcholine Receptor (α4β2)Inhibition observed[5]
AmantadineNicotinic Acetylcholine Receptor (α3β4)Inhibition observed[5]
MemantineSerotonin 5-HT3 ReceptorAntagonist at similar concentrations to NMDA receptor antagonism[3]
AmantadineDopamine ReceptorsWeak effects on dopamine release and reuptake[2]

Experimental Protocols

The determination of binding affinities is crucial for understanding the cross-reactivity of drug candidates. The most common method for this is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound for a specific receptor.

1. Reagent Preparation:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in a fresh buffer. Determine the protein concentration of the membrane preparation.[6]

  • Radioligand Solution: Prepare a solution of a radiolabeled ligand known to bind with high affinity to the target receptor at a concentration at or below its dissociation constant (Kd).[7]

  • Test Compound Solutions: Prepare a series of dilutions of the unlabeled adamantane-based compound to be tested.[8]

2. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand solution, and varying concentrations of the test compound.[6]

  • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.[9]

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[9]

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.[8]

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

4. Quantification and Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal curve.[7]

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Potential Off-Target Effects

Understanding the signaling pathways of potential off-targets is crucial for predicting the functional consequences of cross-reactivity. The following diagrams illustrate the signaling cascades of three receptors that have been shown to interact with adamantane derivatives.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Nucleus Nucleus Sigma1 Sigma-1 Receptor BiP BiP Sigma1->BiP Dissociates from IRE1 IRE1 Sigma1->IRE1 Modulates PERK PERK Sigma1->PERK Modulates ATF6 ATF6 Sigma1->ATF6 Modulates IP3R IP3 Receptor Sigma1->IP3R Modulates Gene_Exp Gene Expression (Cell Survival) IRE1->Gene_Exp PERK->Gene_Exp ATF6->Gene_Exp Ca_Mito Ca2+ Uptake IP3R->Ca_Mito Ca2+ Release ATP_Prod ATP Production Ca_Mito->ATP_Prod Ligand Adamantane Derivative Ligand->Sigma1 Binds

Caption: Sigma-1 Receptor Signaling Pathway.

Dopamine_D2_Receptor_Signaling cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cell_Response Cellular Response PKA->Cell_Response Modulates Ligand Adamantane Derivative Ligand->D2R Binds (Antagonist) Dopamine Dopamine Dopamine->D2R Activates

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Receptor_Signaling cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm HT2A 5-HT2A Receptor Gq_protein Gq/11 Protein HT2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response Ligand Adamantane Derivative Ligand->HT2A Binds (Antagonist) Serotonin Serotonin Serotonin->HT2A Activates

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

References

Comparative Efficacy of Adamantane Derivatives in Antiviral Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of various adamantane derivatives, supported by experimental data. The adamantane scaffold has been a foundational structure in the development of antiviral agents, leading to the creation of numerous compounds with therapeutic potential. This document summarizes their activity against key viral targets, details the experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Quantitative Antiviral Activity of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives has been most extensively studied against Influenza A virus and, more recently, against SARS-CoV-2. The primary mechanism of action against Influenza A is the inhibition of the M2 proton channel, which is essential for viral uncoating.[1] For SARS-CoV-2, proposed mechanisms include the inhibition of the envelope (E) protein ion channel.[2][3] The following tables summarize the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for several adamantane derivatives against these viruses.

Table 1: Antiviral Activity against Influenza A Virus

Compound/DerivativeVirus StrainAssay TypeCell LineIC50 / EC50 (µM)
AmantadineA/H3N2Plaque ReductionMDCK~1.0-5.0
RimantadineA/H3N2Plaque ReductionMDCK~0.5-2.0
Glycyl-rimantadineA/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11
AmantadineA/H1N1 (Wild-Type)Not SpecifiedNot Specified~0.3
RimantadineA/H1N1 (Wild-Type)Not SpecifiedNot Specified~0.2
AmantadineA/H1N1 (S31N mutant)Not SpecifiedNot Specified>100
RimantadineA/H1N1 (S31N mutant)Not SpecifiedNot Specified>55

Table 2: Antiviral Activity against Coronaviruses

Compound/DerivativeVirusCell LineIC50 (µM)
AmantadineSARS-CoV-2VeroE6116
RimantadineSARS-CoV-2VeroE636
MemantineSARS-CoV-2VeroE680
AmantadineSARS-CoV-2 OmicronVero E6 T/A106
RimantadineSARS-CoV-2 OmicronVero E6 T/A17.8
AminoadamantaneSARS-CoV-2Vero CCL-8139.71
Derivative 3F4SARS-CoV-2Vero CCL-810.32
Derivative 3F5SARS-CoV-2Vero CCL-810.44
Derivative 3E10SARS-CoV-2Vero CCL-811.28

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of adamantane derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to screen for antiviral compounds by measuring their ability to protect cells from virus-induced death or morphological changes.

Materials and Reagents:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells or Vero cells.

  • Virus: Influenza A virus or SARS-CoV-2 stock of known titer.

  • Test Compounds: Adamantane derivatives.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Medium: Growth medium with a reduced serum concentration.

  • 96-well microplates.

  • Staining Solution: 0.5% crystal violet in 20% methanol or Neutral Red solution.

  • Fixative: 10% formaldehyde or methanol.

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that results in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the adamantane derivatives in the assay medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the diluted virus to all wells except the cell control wells. Concurrently, add the diluted test compounds to the appropriate wells. Include virus control wells (cells and virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.

  • Staining:

    • Crystal Violet: Gently wash the cells with PBS. Fix the cells with fixative for 20 minutes. Remove the fixative and stain the cells with crystal violet solution for 20 minutes. Wash the plates with water to remove excess stain and allow them to dry. Solubilize the stain with methanol.

    • Neutral Red: Remove the medium and add Neutral Red solution to each well. Incubate for 2-3 hours. Remove the staining solution, wash the cells, and add a destaining solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for crystal violet) using a microplate reader. The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to reduce the number of plaques, which are localized areas of cell death caused by viral infection.

Materials and Reagents:

  • Cell Line: MDCK cells.

  • Virus: Influenza A virus stock.

  • Test Compounds: Adamantane derivatives.

  • 6-well or 12-well plates.

  • Overlay Medium: Medium containing 1% agarose or Avicel.

  • Staining Solution: 0.5% crystal violet in 20% methanol.

  • Fixative: 4% formaldehyde.

  • PBS.

Procedure:

  • Cell Seeding: Prepare confluent monolayers of MDCK cells in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a dilution of influenza A virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to the cells.

  • Compound Addition: Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the adamantane derivatives.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mandatory Visualization

G cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus M2_Channel M2 Proton Channel Virus->M2_Channel contains vRNP Viral Ribonucleoprotein (vRNP) Virus->vRNP contains Endosome Endosome Virus->Endosome Endocytosis M2_Channel->vRNP Proton Influx (uncoating) Cytoplasm Cytoplasm vRNP->Cytoplasm Release into Cytoplasm Endosome->M2_Channel Acidification of Endosome (low pH) Replication Viral Replication Cytoplasm->Replication Adamantane_Derivative Amantadine / Rimantadine Adamantane_Derivative->M2_Channel Blocks Channel

Caption: Mechanism of action of amantadine and rimantadine against Influenza A virus.

G cluster_workflow Antiviral Assay Workflow Start Start Cell_Culture 1. Seed Host Cells (e.g., MDCK in 96-well plate) Start->Cell_Culture Incubation1 2. Incubate 24h Cell_Culture->Incubation1 Treatment 3. Add Virus and Adamantane Derivatives Incubation1->Treatment Incubation2 4. Incubate 48-72h Treatment->Incubation2 Staining 5. Cell Viability Staining (e.g., Crystal Violet) Incubation2->Staining Measurement 6. Measure Absorbance Staining->Measurement Analysis 7. Calculate IC50/EC50 Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for a CPE inhibition assay.

References

benchmarking the synthesis of 1-Chloroadamantane against other methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for this compound, a key intermediate in the development of various pharmaceuticals and advanced materials. The following sections detail objective performance benchmarks, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Quantitative Performance Benchmarking

The selection of a synthetic route for this compound is often a trade-off between yield, selectivity, reaction conditions, and the nature of the starting material. The table below summarizes the key quantitative data for the most common and effective synthesis methods.

Method Starting Material Reagents Catalyst Solvent Reaction Time Temperature Yield (%) Selectivity (1-chloro vs. others) Citation
Method 1: Direct Chlorination Adamantanetert-Butyl chlorideAluminum chloride (AlCl₃)Carbon tetrachloride (CCl₄)4 hoursAmbient90.595.4% (this compound)[1][2][3]
Method 2: Catalytic Chlorination from Alcohol 1-AdamantanolChloroform (CHCl₃)Fe/Ti polymer-containing catalystChloroform (CHCl₃)0.5 - 1 hourRoom Temperature94-95High (not specified)[2][4]
Method 3: Free-Radical Chlorination Adamantanetert-Butyl hypochloriteN-hydroxyphthalimide (NHPI)Methylene chloride (CH₂Cl₂)63.5 hours25°C77Forms a mixture with 14% 2-chloroadamantane[3]
Method 4: High-Temperature Chlorination AdamantaneCarbon tetrachloride (CCl₄)NoneCarbon tetrachloride (CCl₄)4 hours250°C52Forms a mixture with 1,3-dichloro- and 2-chloroadamantane[3]

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed experimental protocols for the key synthetic methods are provided below.

Method 1: Direct Chlorination of Adamantane with tert-Butyl Chloride and AlCl₃

This method is notable for its high yield and selectivity for the 1-chloro derivative.[1][2]

  • Apparatus Setup: Into a 250 ml reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place 6.8g (0.05 mol) of adamantane, 6.7 x 10⁻³ mol of aluminum chloride, and 50 ml of carbon tetrachloride.[1]

  • Reagent Addition: Add 0.06 mol of tert-butyl chloride dropwise to the stirred suspension at room temperature.[1]

  • Reaction: Continue to stir the mixture vigorously for 4 hours at ambient temperature.[1]

  • Quenching: Cool the reaction mixture in an ice-water bath and then quench by the careful addition of 20 ml of ice-cold 35% hydrochloric acid.[1][2]

  • Work-up: Separate the two phases. Extract the upper aqueous phase with carbon tetrachloride. Combine the organic phases, wash with water, and dry over anhydrous calcium chloride.[1][2]

  • Isolation: Remove the solvent using a rotary evaporator. The product can be further analyzed and purified by gas chromatography.[1]

Method 2: Catalytic Chlorination of 1-Adamantanol

This is an efficient method that proceeds at room temperature with a short reaction time.[2][4]

  • Catalyst Preparation: The active form of the catalyst is prepared by heating a mixture of an iron salt (e.g., Fe(C₁₇H₃₅CO₂)₃), metallic titanium powder, and a polymer (e.g., polybutadiene) in chloroform in a sealed microautoclave at 200°C for 0.5-1 hour.[4]

  • Reaction Setup: Add 1-adamantanol to the prepared catalyst in chloroform.[2][4] The molar ratio of [Adamantanol-1]:[CHCl₃]:[Fe]:[Ti] should be approximately 500:1000:1:1-100.[4]

  • Reaction: The reaction proceeds vigorously at room temperature and is typically complete within 0.5 to 1 hour.[2][4]

  • Work-up: After the reaction is complete, filter the reaction mixture through a layer of silica gel.[2][4]

  • Isolation: Evaporate the unreacted chloroform. The residue can be distilled under vacuum (sublimation occurs at 80°C / 10 mm Hg) to yield this compound.[4]

Visualizing Synthetic Pathways and Logic

The following diagrams illustrate the chemical transformations and a logical workflow for selecting a synthesis method.

Synthetic Routes to this compound Adamantane Adamantane Chloroadamantane This compound Adamantane->Chloroadamantane t-BuCl, AlCl₃ (Method 1) Adamantanol 1-Adamantanol Adamantanol->Chloroadamantane Catalyst, CHCl₃ (Method 2)

Caption: Synthetic routes to this compound.

Decision Workflow for Synthesis Method Selection Start Define Synthesis Priorities Yield High Yield a Priority? Start->Yield Purity High Purity/ Selectivity? Yield->Purity Yes Time Short Reaction Time? Yield->Time No Method1 Consider Method 1: Direct Chlorination Purity->Method1 Yes Method2 Consider Method 2: From 1-Adamantanol Purity->Method2 No Time->Method2 Yes Method3 Evaluate Other Methods (e.g., Method 3 or 4) Time->Method3 No

Caption: Decision workflow for synthesis method selection.

References

Safety Operating Guide

Proper Disposal of 1-Chloroadamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Chloroadamantane, ensuring compliance with safety regulations and promoting environmental stewardship. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is a halogenated hydrocarbon that presents several hazards. All handling and disposal procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. All transfers of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Hazard Identification: this compound is an irritant to the eyes, skin, and respiratory system.[2][3][4] Some data suggests it may be very toxic to aquatic life with long-lasting effects.[5]

  • Spill Response: In the event of a spill, immediately contain the material using an inert absorbent such as vermiculite or sand.[1][2] Collect the contaminated material into a sealed, leak-proof container, label it as hazardous waste, and request a pickup from your EHS department.[1]

Waste Classification and Segregation

Proper segregation of chemical waste is critical for safety and cost-effective disposal.

  • Halogenated Waste Stream: this compound is a halogenated hydrocarbon. It must be disposed of in a designated halogenated organic waste stream.[1][6][7]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1][6] Additionally, do not mix this compound waste with other hazardous waste categories such as acids, bases, or heavy metals.[1][6]

Disposal Procedure

Follow these step-by-step instructions for the safe disposal of this compound.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[1]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[1][6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume

    • The date accumulation started

    • The name of the principal investigator or lab manager

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • Ensure the SAA is in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

    • Secondary containment, such as a larger, chemically resistant tub, is required.[1]

    • Do not overfill the container; leave at least 5% headspace to allow for expansion.[1]

  • Requesting Pickup: Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often six months), submit a waste pickup request to your EHS department.

Hazard and Regulatory Information

The following table summarizes key hazard and regulatory information for this compound.

Identifier Information Reference
CAS Number 935-56-8[2][3][8]
Molecular Formula C10H15Cl[2][5]
Physical Form White solid[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[4][5]
RCRA Classification Not explicitly listed under P- or U-series. However, waste generators must classify it based on its characteristics and follow federal, state, and local regulations.[2]
Transport Information Not regulated as a hazardous material for transport under DOT, TDG, IATA, and IMDG/IMO.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Generate this compound Waste B Is there a designated Halogenated Waste Container? A->B C Obtain new, properly labeled Halogenated Waste Container from EHS B->C No D Transfer waste inside a chemical fume hood B->D Yes C->D E Securely close container and return to Satellite Accumulation Area (SAA) D->E F Is container full or accumulation time limit reached? E->F G Submit Waste Pickup Request to EHS F->G Yes H Continue to add waste as needed F->H No

References

Safeguarding Your Research: A Guide to Handling 1-Chloroadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Chloroadamantane, including detailed operational and disposal plans to ensure a secure laboratory environment.

Chemical Profile and Hazards

This compound is a white, solid chemical compound.[1] It is crucial to recognize the potential hazards associated with this substance to implement appropriate safety measures. The compound is known to cause skin, eye, and respiratory tract irritation.[1][2][3] While the toxicological properties have not been fully investigated, it is classified as a warning-level hazard.[1][2]

Hazard Category Description GHS Classification
Skin IrritationCauses skin irritation upon contact.H315[3][4]
Eye IrritationCauses serious eye irritation.H319[3][4]
Respiratory IrritationMay cause respiratory tract irritation.H335[3][4]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to minimize exposure and ensure personal safety. The following table outlines the required equipment for handling this compound.

Body Part Required PPE Standard/Specification
Eyes/FaceChemical safety goggles or glasses.OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
HandsAppropriate protective gloves (e.g., Nitrile rubber).Follow manufacturer's specifications for breakthrough time and thickness.[4][6]
BodyProtective clothing to prevent skin exposure.Standard laboratory coat.
RespiratoryUse in a well-ventilated area. A respirator may be required if dust is generated.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1][5]

Operational Workflow for Handling this compound

Adherence to a systematic workflow is critical for safe handling. This process ensures that all safety measures are in place before, during, and after the handling of the chemical.

prep Preparation handling Handling prep->handling Proceed with caution sub_prep1 Review SDS sub_prep2 Don PPE sub_prep3 Prepare well-ventilated area post_handling Post-Handling handling->post_handling Task complete spill Spill/Emergency handling->spill Accident sub_handling1 Weigh/transfer in fume hood sub_handling2 Keep container tightly closed sub_handling3 Avoid dust generation disposal Waste Disposal post_handling->disposal sub_post1 Doff PPE correctly sub_post2 Wash hands thoroughly sub_post3 Clean work area spill->post_handling Decontamination complete sub_spill1 Evacuate area sub_spill2 Use appropriate spill kit sub_spill3 Ventilate area sub_disposal1 Collect in labeled, sealed container sub_disposal2 Follow institutional & local regulations

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Procedures

Handling:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that an eyewash station and safety shower are readily accessible.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: When weighing or transferring the solid, take care to minimize the generation of dust.[1] Use equipment and techniques that prevent the dispersal of particles into the air.

  • Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

First Aid in Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[1]

Spill Management:

In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.[1] Ensure the area is well-ventilated to disperse any airborne particles.[1]

Disposal Plan:

Waste from this compound is considered hazardous and must be disposed of according to all applicable federal, state, and local regulations.[4]

  • Collection: Collect waste material in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical in the regular trash or down the drain. Contaminated packaging should also be treated as hazardous waste.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloroadamantane
Reactant of Route 2
1-Chloroadamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.